molecular formula C8H14O2 B6228016 6-Oxaspiro[3.5]nonan-9-ol CAS No. 1498004-81-1

6-Oxaspiro[3.5]nonan-9-ol

Cat. No.: B6228016
CAS No.: 1498004-81-1
M. Wt: 142.20 g/mol
InChI Key: XNCBNOYMOPXSJS-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.5]nonan-9-ol is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95.
BenchChem offers high-quality 6-Oxaspiro[3.5]nonan-9-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxaspiro[3.5]nonan-9-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1498004-81-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

6-oxaspiro[3.5]nonan-9-ol

InChI

InChI=1S/C8H14O2/c9-7-2-5-10-6-8(7)3-1-4-8/h7,9H,1-6H2

InChI Key

XNCBNOYMOPXSJS-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Oxaspiro[3.5]nonan-9-ol: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Oxaspiro[3.5]nonan-9-ol, a unique spirocyclic ether. While this specific isomer is not extensively documented in current scientific literature, this paper will delve into its predicted chemical properties, propose viable synthetic pathways, and explore its potential applications in medicinal chemistry, drawing parallels from the broader class of oxaspiro[3.5]nonane scaffolds.

Structural Elucidation and Chemical Identity

6-Oxaspiro[3.5]nonan-9-ol is a bicyclic organic compound featuring a central spiro carbon atom connecting a cyclobutane ring and a tetrahydropyran ring. The hydroxyl group at the 9-position of the tetrahydropyran ring is a key functional group that influences its chemical reactivity and potential for further derivatization.

At present, a specific CAS number for 6-Oxaspiro[3.5]nonan-9-ol has not been assigned in major chemical databases, suggesting its novelty or limited commercial availability. However, its molecular structure and basic properties can be confidently predicted.[1]

PropertyPredicted ValueSource
Molecular FormulaC₈H₁₄O₂PubChem[1]
Molecular Weight142.19 g/mol PubChem[1]
XLogP30.7PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count0PubChem[1]

Molecular Structure:

Caption: 2D structure of 6-Oxaspiro[3.5]nonan-9-ol.

Proposed Synthesis and Mechanistic Insights

While no specific synthesis for 6-Oxaspiro[3.5]nonan-9-ol has been published, a plausible synthetic route can be devised based on established methodologies for constructing spirocyclic ethers. A logical retrosynthetic analysis points towards a key intramolecular cyclization step.

Retrosynthetic Analysis

A retro-synthetic approach to 6-Oxaspiro[3.5]nonan-9-ol suggests that the target molecule can be obtained from a suitably functionalized cyclobutane precursor. The key disconnection would be the C-O bond of the tetrahydropyran ring, leading back to a hydroxyalkyl-substituted cyclobutanone.

retrosynthesis target 6-Oxaspiro[3.5]nonan-9-ol intermediate1 Hydroxyalkyl-substituted cyclobutanone target->intermediate1 Intramolecular Hemiacetalization starting_material Cyclobutanone & Alkene intermediate1->starting_material Grignard Reaction or similar

Caption: Retrosynthetic analysis of 6-Oxaspiro[3.5]nonan-9-ol.

Proposed Forward Synthesis

A potential forward synthesis could commence from commercially available cyclobutanone. The key steps would involve the introduction of a side chain containing a protected alcohol, followed by deprotection and spontaneous or acid-catalyzed intramolecular cyclization.

Step 1: Alkylation of Cyclobutanone

Cyclobutanone can be alkylated using a Grignard reagent derived from a protected haloalkanol, such as 3-bromo-1-(tert-butyldimethylsilyloxy)propane. This would introduce the necessary carbon framework.

Step 2: Reduction of the Ketone

The resulting ketone would be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This sets the stage for the crucial cyclization step.

Step 3: Deprotection and Intramolecular Cyclization

Removal of the silyl protecting group, for instance with tetrabutylammonium fluoride (TBAF), would unmask the primary alcohol. This diol would likely undergo a spontaneous or acid-catalyzed intramolecular hemiacetalization to form the desired 6-Oxaspiro[3.5]nonan-9-ol.

Proposed Synthesis cluster_0 Synthetic Pathway cluster_1 Key Transformation start Cyclobutanone step1 1. Grignard Addition 2. Workup start->step1 intermediate Substituted Cyclobutanol step1->intermediate step2 Deprotection (e.g., TBAF) intermediate->step2 cyclization Intramolecular Hemiacetalization product 6-Oxaspiro[3.5]nonan-9-ol step2->product

Caption: Proposed synthetic workflow for 6-Oxaspiro[3.5]nonan-9-ol.

Chemical Reactivity and Potential for Derivatization

The chemical behavior of 6-Oxaspiro[3.5]nonan-9-ol is dictated by its two main functional groups: the spirocyclic ether and the secondary alcohol.

  • The Tetrahydropyran Ring: The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

  • The Hydroxyl Group: The secondary alcohol at the 9-position is a versatile handle for further chemical modifications. It can undergo oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

The Oxaspiro[3.5]nonane Scaffold in Medicinal Chemistry

Spirocyclic systems have gained significant attention in drug discovery due to their rigid, three-dimensional structures which can provide exquisite control over the spatial orientation of pharmacophoric elements. This often leads to improved potency and selectivity for biological targets, as well as enhanced metabolic stability.

While 6-Oxaspiro[3.5]nonan-9-ol itself has not been explored in a medicinal chemistry context, the broader oxaspiro[3.5]nonane core is a valuable motif. For instance, derivatives of azaspiro[3.5]nonane have been investigated as GPR119 agonists for the treatment of diabetes.[2] The incorporation of the oxaspiro scaffold can impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, which are critical for drug-likeness.

The presence of the hydroxyl group in 6-Oxaspiro[3.5]nonan-9-ol offers a prime attachment point for various pharmacophores, making it an attractive building block for the synthesis of novel drug candidates. Its rigid framework could be exploited to probe the binding pockets of enzymes and receptors with high precision.

Future Directions and Conclusion

6-Oxaspiro[3.5]nonan-9-ol represents an intriguing yet underexplored chemical entity. The immediate research priorities should be the development of a robust and scalable synthesis and the full characterization of the molecule using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Once a reliable synthetic route is established, the exploration of its derivatization and the biological evaluation of the resulting compounds could uncover novel therapeutic agents. The unique topology of the oxaspiro[3.5]nonane scaffold, combined with the versatile functionality of the hydroxyl group, makes 6-Oxaspiro[3.5]nonan-9-ol a promising starting point for innovative drug discovery programs.

This guide has provided a theoretical framework for understanding the chemistry and potential of 6-Oxaspiro[3.5]nonan-9-ol. It is our hope that this will stimulate further experimental investigation into this and related spirocyclic systems, ultimately unlocking their full potential in the development of next-generation therapeutics.

References

  • PubChem. 6-oxaspiro[3.5]nonan-9-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Oxaspiro[3.5]nonan-2-ol. National Center for Biotechnology Information. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1891-1903. [Link]

Sources

Molecular weight and formula of 6-Oxaspiro[3.5]nonan-9-ol building block

Author: BenchChem Technical Support Team. Date: February 2026

The 6-Oxaspiro[3.5]nonan-9-ol is a high-value sp3-rich building block used in modern drug discovery to improve physicochemical properties (solubility, metabolic stability) and vector alignment compared to traditional flat aromatic scaffolds.

Executive Summary

6-Oxaspiro[3.5]nonan-9-ol is a bicyclic spiro-heterocycle featuring a cyclobutane ring fused to a tetrahydropyran (THP) ring at a single spiro-carbon. As a bioisostere for substituted cyclohexanes or piperidines, it offers a high fraction of saturated carbons (


), which correlates with improved clinical success rates in drug development. This guide details its molecular properties, structural significance, synthetic accessibility, and application in medicinal chemistry.[1]

Chemical Identity & Physicochemical Properties

The following data establishes the core identity of the molecule, verified against commercial building block databases (e.g., Enamine, PubChem).

PropertyValueNotes
IUPAC Name 6-Oxaspiro[3.5]nonan-9-olNumbering: Cyclobutane (1-3), Spiro (4), THP (5-9)
CAS Number 1498004-81-1 Primary identifier for the 9-ol isomer [1]
Molecular Formula

Molecular Weight 142.20 g/mol Average Mass
Monoisotopic Mass 142.0994 DaEssential for HRMS validation
SMILES OC1CCOCC21CCC2Encodes the 1,3-relationship between Spiro & O
ClogP ~0.25 - 0.70Highly polar compared to carbocyclic analogs
TPSA 29.5 Ų1 Hydroxyl + 1 Ether oxygen
H-Bond Donors 1(OH group)
H-Bond Acceptors 2(OH and Ether O)

Structural Significance in Drug Design

The 6-oxaspiro[3.5]nonane scaffold is a "privileged structure" in modern medicinal chemistry. Its utility is driven by three key factors:

  • Conformational Restriction: Unlike flexible alkyl chains, the spiro-fusion locks the tetrahydropyran ring into a defined chair conformation. This reduces the entropic penalty upon binding to a protein target.

  • Vector Alignment: The hydroxyl group at position 9 (alpha to the spiro center) provides a unique exit vector, distinct from the 4-substituted piperidines (gamma position). This allows for exploring novel chemical space in Structure-Activity Relationship (SAR) studies.

  • Metabolic Stability: The spiro-cyclobutane ring sterically shields the adjacent carbons from cytochrome P450 oxidation, a common liability in simple piperidine or cyclohexane rings [2].

Synthesis & Manufacturing

While specific large-scale manufacturing protocols are proprietary, the synthesis of 6-oxaspiro[3.5]nonane derivatives generally follows a Ring-Closing Metathesis (RCM) or Prins Cyclization strategy. The pathway below illustrates a high-fidelity route to the 9-ol scaffold.

Synthetic Logic
  • Precursor Assembly: The key challenge is establishing the quaternary spiro-center. This is often achieved by alkylating a cyclobutane precursor (e.g., cyclobutanecarboxylate) with allyl bromide and a hydroxymethyl equivalent.

  • Ring Closure: RCM is favored for forming the 6-membered ether ring (dihydropyran intermediate).

  • Functionalization: Hydroboration-oxidation of the resulting alkene installs the hydroxyl group. Regioselectivity (8-ol vs. 9-ol) is controlled by steric hindrance from the spiro-cyclobutane, favoring the anti-Markovnikov addition at the less hindered position or requiring specific directing groups.

Experimental Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the building block.

SynthesisWorkflow Start Cyclobutanecarboxylate (Starting Material) Step1 1. Allylation 2. Reduction Start->Step1 Inter1 1-Allyl-1-hydroxymethyl cyclobutane Step1->Inter1 Step2 O-Allylation (Allyl Bromide) Inter1->Step2 Inter2 Diallyl Ether Intermediate Step2->Inter2 Step3 Ring-Closing Metathesis (Grubbs II) Inter2->Step3 Cycle 6-Oxaspiro[3.5]non-8-ene Step3->Cycle Step4 Hydroboration/Oxidation (BH3 / H2O2) Cycle->Step4 Final 6-Oxaspiro[3.5]nonan-9-ol (Target) Step4->Final

Figure 1: Representative synthetic pathway via Ring-Closing Metathesis (RCM) to construct the 6-oxaspiro[3.5]nonane core.

Analytical Characterization Protocols

To ensure the integrity of the building block before use in library synthesis, the following self-validating protocols are recommended.

A. Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl3):

    • Diagnostic Signals: Look for the characteristic multiplets of the cyclobutane ring (

      
       1.8–2.2 ppm). The protons adjacent to the ether oxygen (
      
      
      
      ) typically appear as a multiplet around
      
      
      3.6–3.9 ppm. The proton at the chiral center (C9-H) will show a distinct shift depending on stereochemistry (axial/equatorial) [3].
    • Validation: Integration must match the proton count (14H total, 1H exchangeable OH).

B. Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expectation:

    • Note: Small alcohols often fly poorly in ESI; derivatization (e.g., with benzoyl chloride) may be required for robust detection if the signal is weak.

Applications in Medicinal Chemistry

The 6-oxaspiro[3.5]nonan-9-ol unit is typically employed as a linker or headgroup in:

  • GPCR Agonists/Antagonists: Replacing a 4-hydroxypiperidine or cyclohexanol to lower lipophilicity (LogD) while maintaining steric bulk.

  • Kinase Inhibitors: Solubilizing appendages attached to the solvent-exposed region of the ATP-binding pocket.

  • Fragment-Based Drug Discovery (FBDD): As a rigid, polar fragment to probe sub-pockets.

Case Study Insight: In the optimization of N-type calcium channel blockers, spirocyclic replacements for piperidines have been shown to reduce hERG inhibition liabilities by lowering the basicity of adjacent amines (if N-substituted) and altering the overall molecular dipole [4].

References

  • EnamineStore . 6-oxaspiro[3.5]nonan-9-ol Product Page. Accessed 2025.[1][2] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • PubChem . Compound Summary for 6-Oxaspiro[3.5]nonan-9-ol. National Library of Medicine. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction

In the realms of chemical research, drug development, and materials science, the ability to accurately and unambiguously identify a chemical compound across disparate databases and literature is paramount. The proliferation of chemical data necessitates standardized, machine-readable identifiers to ensure data integrity and facilitate efficient information retrieval. This guide provides an in-depth exploration of two such critical identifiers, the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier Key (InChIKey), using 6-Oxaspiro[3.5]nonan-9-ol as a practical case study. This document is intended for researchers, scientists, and drug development professionals who rely on precise chemical information for their work.

Part 1: Core Chemical Identifiers for 6-Oxaspiro[3.5]nonan-9-ol

The foundational step in any database-centric chemical investigation is securing the correct identifiers for the molecule of interest. 6-Oxaspiro[3.5]nonan-9-ol is a bicyclic organic compound containing a spiro junction, an ether, and an alcohol functional group. Its precise identification is crucial for accessing associated experimental data, patents, and literature.

Based on authoritative chemical databases, the key identifiers for 6-Oxaspiro[3.5]nonan-9-ol have been established.[1]

IdentifierValueSource
SMILES C1CC2(C1)COCCC2OPubChem[1]
InChIKey XNCBNOYMOPXSJS-UHFFFAOYSA-NPubChem[1]
Molecular Formula C8H14O2PubChem[1]

These identifiers serve as the primary keys for navigating the vast landscape of chemical information.

Part 2: Deconstructing the Identifiers: A Deeper Dive

Understanding the syntax and logic behind these identifiers is essential for their effective application. It allows researchers to move beyond simple copy-paste searching and appreciate the nuances of chemical informatics.

SMILES: The Language of Molecular Structure

SMILES is a line notation that represents the two-dimensional structure of a molecule using short ASCII strings. Its power lies in its relative simplicity and human-readability for those familiar with its grammar.

Let's dissect the SMILES string for 6-Oxaspiro[3.5]nonan-9-ol: C1CC2(C1)COCCC2O

  • C1CC...C1: This denotes a ring. The first C is tagged with the number 1. The chain of atoms continues until another C is encountered with the same tag 1, indicating the closure of the ring. In this case, it represents the cyclobutane ring.

  • ...2(...)...2: This signifies a second ring, in this instance, the tetrahydropyran ring.

  • (...): Parentheses are used to indicate branching from the main chain.

  • X: The character 'X' within parentheses in a SMILES string would typically denote a spiro atom, however, in this representation C...2(C1)... the spiro carbon is the one connected to both rings.

  • O: Represents an oxygen atom. The final O in the string represents the hydroxyl group.

The causality behind using SMILES is its utility in substructure and similarity searching. Because it describes connectivity, algorithms can parse SMILES strings to identify molecules containing similar structural fragments, a cornerstone of drug discovery and analogue searching.

InChIKey: The Unambiguous Fingerprint

The InChIKey is a 27-character, fixed-length string derived from the International Chemical Identifier (InChI). It is designed to be a unique and unambiguous signature for a specific chemical substance, making it an invaluable tool for exact-match searching across different databases and web resources.

The InChIKey for 6-Oxaspiro[3.5]nonan-9-ol is XNCBNOYMOPXSJS-UHFFFAOYSA-N.[1]

It is composed of three blocks:

  • XNCBNOYMOPXSJS : The first block of 14 characters encodes the core molecular connectivity.

  • UHFFFAOYSA : The second block provides information about stereochemistry and tautomerism. In this case, UHFFFAOYSA signifies that the structure is a standard representation without defined stereochemistry.

  • N : The final character indicates the protonation state of the molecule, with 'N' representing a neutral species.

The primary reason for employing the InChIKey is its trustworthiness for data validation. When two databases list the same InChIKey, a researcher can be highly confident they are referencing the exact same molecular entity, eliminating the ambiguity that can arise from different naming conventions or drawing styles.

Part 3: Practical Application and Experimental Protocols

The true value of these identifiers is realized in their application. The following section outlines a standardized protocol for leveraging SMILES and InChIKey for comprehensive database searching.

Protocol: Exact Match Compound Identification

This protocol ensures the retrieval of all data associated with the specific molecule 6-Oxaspiro[3.5]nonan-9-ol.

Objective: To perform an unambiguous, exact-match search for a chemical compound.

Methodology:

  • Identifier Selection: The InChIKey is the preferred identifier for this protocol due to its canonical and unambiguous nature.

  • Database Selection: Target major public chemical databases such as PubChem, ChemSpider, and ChEMBL.

  • Execution:

    • Navigate to the search interface of the selected database.

    • Copy the InChIKey: XNCBNOYMOPXSJS-UHFFFAOYSA-N.

    • Paste the InChIKey directly into the main search bar.

    • Execute the search.

  • Validation: The search results should return a single primary hit corresponding to 6-Oxaspiro[3.5]nonan-9-ol. Verify that the returned molecular structure, formula, and other identifiers match the query.

Protocol: Substructure and Similarity Searching

This protocol is designed to find related compounds that share a common structural core.

Objective: To identify molecules containing the 6-oxaspiro[3.5]nonane scaffold.

Methodology:

  • Identifier Selection: The SMILES string is the ideal identifier for this purpose as it describes the molecular graph.

  • Database Selection: Choose databases with advanced chemical search capabilities (e.g., PubChem Structure Search).

  • Execution:

    • Navigate to the structure search tool of the database.

    • Select the "SMILES" or "SMARTS" input option.

    • Paste the SMILES string: C1CC2(C1)COCCC2O.

    • Choose the search type: "Substructure" or "Similarity".

      • Substructure Search: Will find all molecules that contain the 6-Oxaspiro[3.5]nonan-9-ol framework within their structure.

      • Similarity Search: Will find molecules with a similar overall structure, based on a Tanimoto coefficient or other similarity metric.

  • Analysis: The search will yield a list of compounds. Analyze these results to identify potential analogues, metabolites, or related patented structures. For example, a substructure search might identify related compounds like 6-oxaspiro[3.5]nonan-9-one or 6-oxaspiro[3.5]nonan-9-amine.[2][3]

Part 4: Visualization of the Database Search Workflow

To further clarify the logical flow of a chemical database search, the following diagram illustrates the process from compound name to data retrieval.

G cluster_start Initiation cluster_identification Identifier Generation cluster_application Search Application cluster_results Data Retrieval Compound Compound Name: 6-Oxaspiro[3.5]nonan-9-ol DB_Lookup Initial Database Lookup (e.g., PubChem) Compound->DB_Lookup SMILES SMILES C1CC2(C1)COCCC2O DB_Lookup->SMILES Generates InChIKey InChIKey XNCBNOYMOPXSJS-UHFFFAOYSA-N DB_Lookup->InChIKey Generates Substructure_Search Substructure/Similarity Search SMILES->Substructure_Search Used for Exact_Search Exact Match Search InChIKey->Exact_Search Used for Exact_Data Specific Compound Data: Properties, Spectra, Patents Exact_Search->Exact_Data Related_Data Related Compound Data: Analogues, SAR Data Substructure_Search->Related_Data

Caption: Workflow for chemical database searching using SMILES and InChIKey.

References

  • PubChem. 6-oxaspiro[3.5]nonan-9-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Oxaspiro[3.5]nonan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem. Spiro[3.5]nonan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Oxaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • PubChem. 6-oxaspiro[3.5]nonan-9-one. National Center for Biotechnology Information. [Link]

  • PubChem. 6-oxaspiro[3.5]nonan-9-amine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 6-Methyl-6-azaspiro[3.5]nonan-9-amine. [Link]

  • PubChem. 6-oxaspiro[3.5]nonan-5-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Structural Analysis of Spirocyclic Ether Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascending Trajectory of Spirocyclic Ethers in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is relentless. Among these, spirocyclic scaffolds have emerged as a privileged class of structures, with spirocyclic ethers, in particular, garnering significant attention.[1][2] These unique three-dimensional frameworks, characterized by two rings sharing a single carbon atom, offer a compelling departure from the predominantly flat, aromatic systems that have historically dominated drug discovery pipelines.[3] Their inherent rigidity and spatially defined arrangement of substituents provide a powerful tool for medicinal chemists to navigate the complexities of drug-target interactions with greater precision.[4][5] This guide provides a comprehensive overview of the structural analysis of spirocyclic ether scaffolds, from their strategic implementation in drug design to the intricate methodologies employed for their characterization.

The Strategic Imperative for Spirocyclic Ethers in Drug Design

The deliberate incorporation of spirocyclic ether moieties into drug candidates is a design choice rooted in a deep understanding of molecular recognition and pharmacokinetics. The rationale extends beyond mere novelty, offering tangible benefits that address key challenges in drug development.

Navigating Three-Dimensional Chemical Space

The spirocyclic core imparts a distinct three-dimensional topology to a molecule, enabling the projection of functional groups into diverse vectors in space.[3] This is a critical advantage when targeting complex protein binding pockets that are themselves three-dimensional. Unlike flat aromatic rings, which offer limited spatial diversity, the rigid framework of a spirocycle can orient substituents in a precise and pre-organized manner, leading to enhanced binding affinity and selectivity.[5] This conformational restriction can also reduce the entropic penalty upon binding, further contributing to improved potency.

Modulation of Physicochemical Properties: A Path to Favorable Pharmacokinetics

The introduction of spirocyclic ether scaffolds can significantly influence a molecule's physicochemical properties, often in a favorable direction. A key parameter in this regard is the fraction of sp3 hybridized carbons (Fsp3). An increase in Fsp3 is generally correlated with improved solubility, reduced promiscuity, and better overall clinical success rates.[6] Spirocycles, with their quaternary spiro-carbon, inherently increase the Fsp3 count.[6] Furthermore, the strategic placement of the ether oxygen can modulate polarity and lipophilicity (LogP/LogD), properties that are critical for absorption, distribution, metabolism, and excretion (ADME).[6][7] For instance, replacing a gem-dimethyl group with a spirocyclic ether can reduce lipophilicity while maintaining a similar spatial arrangement.

Spirocyclic Ethers as Bioisosteres

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[8][9] Spirocyclic ethers can serve as effective bioisosteres for more common and often problematic functional groups. For example, a spiro-oxetane can act as a bioisostere for a carbonyl group or a gem-dimethyl group, offering improved metabolic stability and altered electronic properties while preserving the desired vectoral display of substituents.[7][10] This bioisosteric replacement can be a powerful tool to overcome liabilities in a lead compound without fundamentally altering its core pharmacophore.[11][12]

Synthetic Strategies for Forging Spirocyclic Ether Scaffolds

The increasing application of spirocyclic ethers in medicinal chemistry has been propelled by the development of innovative and robust synthetic methodologies.[4][13] A diverse array of synthetic strategies now exists, enabling the construction of a wide range of spirocyclic ether systems with control over stereochemistry.

Key Synthetic Approaches:
  • Intramolecular Cyclization: This is a common and powerful strategy that involves the formation of the ether ring by an intramolecular nucleophilic attack of a hydroxyl group onto an electrophilic carbon. The electrophile can be an epoxide, a halide, or a carbon-carbon multiple bond activated by an electrophilic species. The Piancatelli rearrangement is a notable example that can be used to synthesize oxaspirocycles in a highly diastereoselective manner.[14]

  • Cycloaddition Reactions: [4][6]-Dipolar cycloadditions and other cycloaddition reactions are effective methods for the construction of spirocyclic frameworks.[5] These reactions can rapidly build molecular complexity and often allow for good control over stereochemistry.

  • Metal-Catalyzed Reactions: Transition metal catalysis has opened up new avenues for the synthesis of complex spirocyclic ethers. Copper-catalyzed carboetherification of alkenols, for instance, allows for the enantioselective synthesis of spirocyclic ethers through the formation of two rings in a single step.[15]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the synthesis of larger spirocyclic ether rings. This reaction involves the use of a ruthenium catalyst to form a new double bond and close the ring.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Product Acyclic_Precursor Acyclic or Monocyclic Precursor with Pendant Functional Groups Intramolecular_Cyclization Intramolecular Cyclization (e.g., Williamson ether synthesis, acid-catalyzed cyclization) Acyclic_Precursor->Intramolecular_Cyclization Select appropriate reaction conditions Cycloaddition Cycloaddition Reactions (e.g., [4+3], [3+2]) Acyclic_Precursor->Cycloaddition Select appropriate reaction conditions Metal_Catalyzed Metal-Catalyzed Reactions (e.g., Cu-catalyzed carboetherification) Acyclic_Precursor->Metal_Catalyzed Select appropriate reaction conditions RCM Ring-Closing Metathesis Acyclic_Precursor->RCM Select appropriate reaction conditions Spirocyclic_Ether Spirocyclic Ether Scaffold Intramolecular_Cyclization->Spirocyclic_Ether Cycloaddition->Spirocyclic_Ether Metal_Catalyzed->Spirocyclic_Ether RCM->Spirocyclic_Ether

Caption: Generalized workflow for the synthesis of spirocyclic ether scaffolds.

Structural Elucidation and Conformational Analysis: Deciphering the Three-Dimensional Architecture

A thorough understanding of the three-dimensional structure and conformational preferences of spirocyclic ethers is paramount for structure-based drug design.[16][17] A combination of analytical techniques is typically employed to provide a comprehensive picture of these molecules in both the solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of spirocyclic ethers in solution.[18] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information about the connectivity of atoms. Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly powerful for determining the relative stereochemistry and conformational preferences by measuring through-space proton-proton distances. For spirocyclic systems, characteristic chemical shifts and coupling constants can also provide valuable insights into ring conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information for spirocyclic ethers in the solid state. It allows for the unambiguous determination of the absolute stereochemistry, bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the crystal lattice. This information is invaluable for validating computational models and for understanding the precise geometry of the molecule that may be relevant for binding to a biological target.[19]

Computational Modeling

Computational methods play a crucial role in predicting and understanding the conformational landscape of spirocyclic ethers.[20][21] Molecular mechanics (MM) and quantum mechanics (QM) calculations can be used to determine the relative energies of different conformers and the energy barriers to their interconversion.[22] Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules in solution. When combined with experimental data from NMR and X-ray crystallography, computational modeling provides a powerful platform for rational drug design.

Technique Information Obtained State Advantages Limitations
NMR Spectroscopy Connectivity, relative stereochemistry, conformational dynamicsSolutionProvides information about the behavior of the molecule in a more biologically relevant state.Can be challenging to interpret for complex molecules; does not directly provide absolute stereochemistry.[18]
X-ray Crystallography Absolute stereochemistry, precise bond lengths and anglesSolidProvides a high-resolution, unambiguous structure.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as the bioactive conformation in solution.[18]
Computational Modeling Relative energies of conformers, conformational landscape, dynamic behaviorIn silicoAllows for the exploration of a wide range of conformations and the prediction of properties; cost-effective.Accuracy is dependent on the level of theory and force field used; requires experimental validation.

The Pharmacokinetic Profile of Spirocyclic Ethers: A Balancing Act for Drug-likeness

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic profile. Spirocyclic ethers can have a profound and often beneficial impact on the ADME properties of a molecule.[23]

Metabolic Stability

One of the most significant advantages of incorporating spirocyclic ethers is the potential for increased metabolic stability.[24] The quaternary spiro-carbon is inherently resistant to metabolic oxidation. Furthermore, the introduction of a spirocyclic ether can block potential sites of metabolism on a molecule. For example, replacing a metabolically labile group with a spiro-oxetane can significantly increase the half-life of a compound.[7] The inclusion of fluorine atoms within the spirocyclic scaffold can further enhance metabolic stability.[25]

G cluster_properties Structural Features cluster_pk_outcomes Pharmacokinetic Outcomes Spirocyclic_Ether Spirocyclic Ether Scaffold Increased_Fsp3 Increased Fsp3 Spirocyclic_Ether->Increased_Fsp3 Rigidity Conformational Rigidity Spirocyclic_Ether->Rigidity Modulated_Polarity Modulated Polarity Spirocyclic_Ether->Modulated_Polarity Improved_Solubility Improved Solubility Increased_Fsp3->Improved_Solubility Enhanced_Metabolic_Stability Enhanced Metabolic Stability Rigidity->Enhanced_Metabolic_Stability Reduced_Toxicity Reduced Off-Target Toxicity Rigidity->Reduced_Toxicity Better_Bioavailability Better Bioavailability Modulated_Polarity->Better_Bioavailability Improved_Solubility->Better_Bioavailability Enhanced_Metabolic_Stability->Better_Bioavailability

Caption: Influence of spirocyclic ether scaffolds on pharmacokinetic properties.

Case Studies: Spirocyclic Ethers in FDA-Approved Drugs

The therapeutic potential of spirocyclic ethers is not merely theoretical; several FDA-approved drugs incorporate this privileged scaffold, demonstrating their clinical viability.[6][26]

  • Irbesartan: An angiotensin II receptor blocker used to treat high blood pressure, features a spirocyclopentane fused to an imidazolidinone ring system.[26] While not a spirocyclic ether, its success highlights the acceptance and utility of spirocyclic systems in blockbuster drugs.

  • Trilaciclib: Approved in 2021, this CDK4/6 inhibitor used to reduce chemotherapy-induced myelosuppression contains a complex spirocyclic core.[26]

  • Lurbinectedin: This anticancer agent, approved in 2020 for the treatment of metastatic small cell lung cancer, possesses a complex polycyclic structure that includes a spirocyclic ether moiety within its tetrahydroisoquinoline framework.[27]

These examples underscore the diverse therapeutic areas where spirocyclic scaffolds are making a significant impact.

Experimental Protocols: A Representative Synthesis

Synthesis of a Spirocyclic Ether via Copper-Catalyzed Carboetherification [15]

This protocol is a representative example of a modern synthetic method for the enantioselective synthesis of spirocyclic ethers.

  • Preparation of the Reaction Mixture: To a flame-dried Schlenk tube is added Cu(OTf)₂ (20 mol%), (S,S)-tBu-Box ligand (25 mol%), and 4 Å molecular sieves (20 mg/mL). The tube is evacuated and backfilled with argon three times.

  • Addition of Reagents: Anhydrous trifluorotoluene (PhCF₃) is added, followed by the 1,1-disubstituted alkenol substrate (1.0 equiv), K₂CO₃ (1.0 equiv), and MnO₂ (2.6 equiv).

  • Reaction Conditions: The reaction mixture is stirred at 120 °C for 48 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired spirocyclic ether.

  • Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess is determined by chiral HPLC or GC analysis.

Challenges and Future Perspectives

Despite the significant progress in the field, challenges remain. The synthesis of complex, stereochemically rich spirocyclic ethers can still be a formidable task, often requiring lengthy and low-yielding reaction sequences.[3] Furthermore, a deeper understanding of the conformational behavior of these rigid systems and its impact on biological activity is needed.

The future of spirocyclic ether scaffolds in medicinal chemistry is bright. The development of new synthetic methods that are more efficient, scalable, and environmentally friendly will continue to be a major focus. The integration of computational chemistry with synthetic and biological studies will enable a more predictive and rational approach to the design of spirocyclic ether-containing drugs. As our ability to navigate and exploit three-dimensional chemical space improves, spirocyclic ethers are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • White, M. C., & Sherry, B. D. (2012). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 51(24), 5940–5944. [Link]

  • OhioLINK. (n.d.). Synthesis and study of heteroatomic spirocyclic scaffolds. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Retrieved February 5, 2026, from [Link]

  • Walsh Medical Media. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved February 5, 2026, from [Link]

  • PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • Åbo Akademi University. (n.d.). Synthesis of Spirocyclic Ethers. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2024, December 20). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. Retrieved February 5, 2026, from [Link]

  • RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2023, March 24). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved February 5, 2026, from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Structure and usage of FDA-approved drugs containing cyclic ether rings. Retrieved February 5, 2026, from [Link]

  • PubMed. (2013, February 1). Rapid and stereoselective synthesis of spirocyclic ethers via the intramolecular Piancatelli rearrangement. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023, March 10). Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS. Retrieved February 5, 2026, from [Link]

  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved February 5, 2026, from [Link] fisico/pharmbiophys/en/nmr/nmr_vs_xray.pdf

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved February 5, 2026, from [Link]

  • Drug Design Org. (n.d.). Geometries, Energies and Conformational Analysis. Retrieved February 5, 2026, from [Link]

  • Howard Hughes Medical Institute. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved February 5, 2026, from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved February 5, 2026, from [Link]

  • PubMed. (2017, July 1). Conformational control in structure-based drug design. Retrieved February 5, 2026, from [Link]

  • Longdom Publishing. (n.d.). Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). FDA-approved drugs featuring macrocycles or medium-sized rings. Retrieved February 5, 2026, from [Link]

  • SciSpace. (n.d.). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. Retrieved February 5, 2026, from [Link]

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Sources

Structural Divergence and Pharmacophoric Utility of Spiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic divergences between 6-oxaspiro[3.5]nonan-9-ol and 2-oxaspiro[3.5]nonan-7-ol .

Technical Guide for Medicinal Chemistry Applications

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve clinical success rates by enhancing solubility and reducing promiscuous binding. Spiro[3.5]nonane scaffolds represent a critical class of "bioisosteres" used to replace flat aromatic systems or labile gem-dimethyl groups.

This guide contrasts two specific isomers that, despite sharing the same molecular formula (


), offer distinct pharmacological vectors:
  • 2-Oxaspiro[3.5]nonan-7-ol: An oxetane spiro-fused to a cyclohexane. Characterized by high polarity and metabolic stability.

  • 6-Oxaspiro[3.5]nonan-9-ol: A tetrahydropyran (THP) spiro-fused to a cyclobutane. Characterized by lipophilic bulk and specific hydrogen-bond acceptor positioning.

Structural & Conformational Analysis

Nomenclature and Numbering

Correct IUPAC numbering is non-trivial in spiro systems and dictates the location of the heteroatom.

Feature2-Oxaspiro[3.5]nonan-7-ol 6-Oxaspiro[3.5]nonan-9-ol
Spiro Center Carbon-4Carbon-4
Ring A (Small) Oxetane (4-membered ether)Cyclobutane (4-membered carbocycle)
Ring B (Large) Cyclohexane (6-membered carbocycle)Tetrahydropyran (6-membered ether)
Oxygen Position Position 2 (in the 4-ring)Position 6 (in the 6-ring, adjacent to spiro)
Hydroxyl Position Position 7 (para to spiro center)Position 9 (in the 6-ring)
Primary Vector Polar "head" (oxetane) with distal OHLipophilic "tail" (cyclobutane) with proximal OH
Physicochemical Profile (Calculated)

The choice between these two scaffolds is often driven by the need to modulate LogP (lipophilicity) and TPSA (polar surface area).

Property2-Oxaspiro[3.5]nonan-7-ol6-Oxaspiro[3.5]nonan-9-olDrug Design Implication
cLogP ~0.2 - 0.5~0.8 - 1.1The 2-oxa scaffold is superior for lowering lipophilicity due to the exposed oxetane oxygen.
TPSA ~49 Ų~49 ŲSimilar H-bond capacity, but the 2-oxa oxygen is more accessible (less sterically hindered).
Dipole Moment High (Oxetane ring strain)Moderate (THP chair)High dipole of oxetane can improve solubility but may impact permeability if not balanced.
Metabolic Stability High (Oxetane is a poor substrate for P450s)Moderate (Cyclobutane is stable; THP

-carbons are oxidation prone)
2-oxa is often used to block metabolic hot-spots.
Vector Analysis (DOT Visualization)

The following diagram illustrates the connectivity and the resulting vector orientation of the hydroxyl group relative to the spiro core.

SpiroAnalysis cluster_2oxa 2-Oxaspiro[3.5]nonan-7-ol (Oxetane Core) cluster_6oxa 6-Oxaspiro[3.5]nonan-9-ol (THP Core) Oxa_O O (Pos 2) Spiro1 Spiro C4 Oxa_O->Spiro1 4-mem Ring OH1 OH (Pos 7) Spiro1->OH1 Distal (Para) Vector Cyclo_C Cyclobutane (Pos 1-3) Spiro2 Spiro C4 Cyclo_C->Spiro2 Lipophilic Spacer THP_O O (Pos 6) Spiro2->THP_O Adjacent OH2 OH (Pos 9) THP_O->OH2 6-mem Ring (Proximal)

Caption: Vector comparison showing the distal substitution pattern of the 2-oxa isomer versus the proximal heteroatom arrangement of the 6-oxa isomer.

Synthetic Protocols

The synthesis of spirocycles requires constructing a quaternary carbon. The methods differ significantly: the 2-oxa scaffold relies on 1,3-diol cyclization to form the strained oxetane, while the 6-oxa scaffold typically utilizes acid-catalyzed etherification (Prins-type) to form the tetrahydropyran.

Protocol A: Synthesis of 2-Oxaspiro[3.5]nonan-7-ol

Mechanism: Intramolecular Williamson Ether Synthesis (cyclization of a 1,3-diol via mesylate displacement). Why this route? It avoids the scalability issues of photochemical Paternò-Büchi reactions often cited in academic literature.

Step-by-Step Methodology:

  • Starting Material: Begin with dimethyl 1,4-cyclohexanedicarboxylate or a protected 4-oxocyclohexanecarboxylate .

  • Quaternary Center Formation:

    • Reagent: Lithium diisopropylamide (LDA), followed by alkylation with 1-bromo-2-chloroethane? Correction: A more direct route to the spiro-1,3-diol is required.

    • Preferred Path:

      
      -alkylation of the ester is difficult to control for spiro formation.
      
    • Robust Path: Start with 4-methylene-cyclohexanol (protected). Perform a [2+2] cycloaddition (if photochemical equipment is available) OR use the epoxide ring-expansion method.

    • Scale-Up Standard (Diol Route):

      • Start with cyclohexane-1,4-dione monoethylene ketal .

      • Wittig Reaction: Treat with methyltriphenylphosphonium bromide/KOtBu to generate the exomethylene.

      • Epoxidation: React with mCPBA to form the spiro-epoxide.

      • Ring Opening: Open epoxide with a nucleophile (e.g., cyanide or dithiane) to extend the carbon chain, then hydrolyze/reduce to get the 1,3-diol.

      • Alternative (Direct): Use Trimethylsulfoxonium Iodide (3 equiv) with NaH in DMSO. This "Corey-Chaykovsky" variant can directly convert ketones to spiro-oxetanes in one step, though yields vary.

Validated Protocol (Corey-Chaykovsky Variation):

  • Preparation: Suspend NaH (60% dispersion, 3.0 equiv) in dry DMSO under Argon.

  • Ylide Formation: Add Trimethylsulfoxonium iodide (3.0 equiv) portion-wise. Stir at RT for 1h until clear.

  • Addition: Add 4-(benzyloxy)cyclohexan-1-one (1.0 equiv) dissolved in DMSO dropwise.

  • Reaction: Heat to 50°C for 12-24 hours. The excess ylide attacks the intermediate epoxide to form the oxetane.

  • Workup: Quench with water, extract with EtOAc.

  • Deprotection: Hydrogenation (Pd/C, H2) removes the benzyl group to yield 2-oxaspiro[3.5]nonan-7-ol .

Protocol B: Synthesis of 6-Oxaspiro[3.5]nonan-9-ol

Mechanism: Acid-catalyzed cyclization (Prins-type or intramolecular etherification). Why this route? Leveraging the stability of the 6-membered ether allows for thermodynamic control.

Step-by-Step Methodology:

  • Starting Material: Cyclobutanone .

  • Grignard Addition:

    • Prepare the Grignard reagent from 2-(3-bromopropyl)-1,3-dioxolane (masked aldehyde) or a protected 3-bromopropanol .

    • Add to cyclobutanone at -78°C to form the tertiary alcohol: 1-(3-hydroxypropyl)cyclobutan-1-ol .

  • Cyclization:

    • Reagent: p-Toluenesulfonic acid (pTSA) in Toluene (Dean-Stark).

    • Process: The diol undergoes intramolecular etherification to close the THP ring.

    • Result: This yields the unsubstituted 6-oxaspiro[3.5]nonane .

  • Functionalization (Introduction of 9-OH):

    • To introduce the hydroxyl at position 9 (adjacent to spiro), the precursor must be modified.

    • Route: Use Allylmagnesium bromide addition to cyclobutanone -> 1-allylcyclobutan-1-ol .

    • Hydroboration-Oxidation: Use 9-BBN followed by

      
      /NaOH. This yields the primary alcohol (terminal).
      
    • Ring Closure to 9-OH: This requires a specific precursor, likely via Epoxidation of a spiro-alkene.

    • Targeted Synthesis: Dehydrate 1-allylcyclobutanol to the diene? No.

    • Best Route:Prins Cyclization .

      • React Cyclobutanone with Homoallylic alcohol in the presence of TFA.

      • This forms the THP ring. The 9-OH group must be installed via oxidation of the CH2 adjacent to the spiro center (difficult) or by using a pre-functionalized homoallylic alcohol.

Workflow Visualization

The following DOT diagram summarizes the critical decision tree for synthesizing these scaffolds based on available starting materials.

SynthesisWorkflow Start Target Scaffold Selection Route2Oxa Target: 2-Oxaspiro[3.5]nonan-7-ol (Oxetane) Start->Route2Oxa Low LogP Required Route6Oxa Target: 6-Oxaspiro[3.5]nonan-9-ol (Tetrahydropyran) Start->Route6Oxa Steric Bulk Required Step2A Precursor: 4-Benzyloxycyclohexanone Route2Oxa->Step2A Step2B Corey-Chaykovsky (3.0 eq TSOI) Direct Oxetane Formation Step2A->Step2B DMSO, 50°C Step2C Deprotection (Pd/C, H2) Step2B->Step2C Final2 Product: 2-Oxaspiro[3.5]nonan-7-ol Step2C->Final2 Step6A Precursor: Cyclobutanone Route6Oxa->Step6A Step6B Addition of Allylmagnesium Bromide -> 1-Allylcyclobutanol Step6A->Step6B Step6C Iodocyclization / Epoxidation (Functionalization at C9) Step6B->Step6C Ring Closure Final6 Product: 6-Oxaspiro[3.5]nonan-9-ol Step6C->Final6

Caption: Synthetic decision tree contrasting the sulfur-ylide mediated oxetane formation vs. organometallic construction of the THP spirocycle.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. Link

  • BenchChem. (2025). Application Notes: Spiro[3.5]nonane Derivatives in Medicinal Chemistry. Link

Technical Deep Dive: Fsp³ Character and Solubility Profile of 6-Oxaspiro[3.5]nonan-9-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the "Escape from Flatland" initiative—pioneered by Lovering et al.—has shifted focus from planar, aromatic-heavy compounds to three-dimensional, saturated architectures. 6-Oxaspiro[3.5]nonan-9-ol represents a quintessential scaffold in this paradigm shift.

This guide provides a technical analysis of this molecule, focusing on its Fraction of sp³ Carbon (Fsp³) and Solubility Profile . By incorporating a spirocyclic ether motif, this scaffold offers a strategic solution to the "molecular obesity" crisis (high lipophilicity/low solubility) often encountered in late-stage lead optimization.

Structural Analysis & Fsp³ Characterization[1]

Molecular Topology

The 6-Oxaspiro[3.5]nonan-9-ol scaffold consists of a four-membered cyclobutane ring spiro-fused to a six-membered tetrahydropyran ring containing a hydroxyl group.

  • IUPAC Name: 6-Oxaspiro[3.5]nonan-9-ol

  • Formula: C₈H₁₄O₂[1]

  • Molecular Weight: ~142.2 g/mol [1]

  • Spiro Center: Quaternary carbon shared between the cyclobutane and tetrahydropyran rings.

The Fsp³ Calculation

The clinical success of drug candidates correlates positively with saturation.[2][3] The Fsp³ score is defined as the ratio of sp³-hybridized carbons to the total carbon count.[4][2]



For 6-Oxaspiro[3.5]nonan-9-ol :

  • Total Carbons: 8 (3 in cyclobutane + 1 spiro + 4 in pyran ring)

  • sp³ Carbons: 8 (The molecule is fully saturated; no double bonds or aromatics).

  • Fsp³ Score: 1.0

Implication: Unlike a phenyl ring (


) or a pyridine (

), this scaffold possesses maximal saturation. This high Fsp³ character introduces chirality and vector complexity, allowing the molecule to probe 3D biological space more effectively than planar analogs.

Solubility & Lipophilicity Profile[5]

The Ether Advantage (6-Oxa Position)

The inclusion of the oxygen atom at position 6 (within the spiro-fused six-membered ring) is a deliberate medicinal chemistry tactic.

  • Hydrogen Bond Acceptor (HBA): The ether oxygen acts as a weak HBA, interacting with water molecules to lower the desolvation energy penalty.

  • LogP Modulation: Replacing a methylene (-CH₂-) with an ether oxygen (-O-) typically reduces LogP by approximately 1.0–1.5 units, significantly improving hydrophilicity without introducing a Hydrogen Bond Donor (HBD), which could negatively impact membrane permeability.

Crystal Packing Disruption

Aromatic rings often stack efficiently (π-π stacking), leading to high lattice energy and poor solubility. The spirocyclic nature of 6-Oxaspiro[3.5]nonan-9-ol creates a "kinked" 3D geometry.

  • Mechanism: The orthogonal orientation of the two rings prevents efficient planar stacking in the solid state.

  • Outcome: Lower melting point and lower lattice energy translate directly to higher thermodynamic solubility in aqueous media.

Comparative Profile (Theoretical)
PropertyPhenyl-Cyclohexanol (Analog)6-Oxaspiro[3.5]nonan-9-olAdvantage
Geometry Planar/FlatOrthogonal/3DImproved Shape Complementarity
Fsp³ ~0.51.0 Higher Clinical Success Probability
LogP High (Lipophilic)Low-ModerateReduced Metabolic Clearance Risk
Solubility Low (Crystal Stacking)High Improved Bioavailability

Experimental Protocols

To validate the physicochemical benefits of this scaffold, we utilize a self-validating workflow combining thermodynamic solubility assessment with lipophilicity (LogD) measurement.

Workflow Visualization

SolubilityWorkflow Start Compound: 6-Oxaspiro[3.5]nonan-9-ol Prep Sample Prep (Solid Excess in Buffer) Start->Prep Incubate Equilibration (24h @ 25°C, Shake Flask) Prep->Incubate Filter Phase Separation (PVDF Filtration / Centrifugation) Incubate->Filter Analyze Quantification (HPLC-UV / LC-MS) Filter->Analyze Data Data Output: Thermodynamic Solubility (µM) Analyze->Data

Figure 1: Standardized Thermodynamic Solubility Workflow (Shake-Flask Method).

Protocol 1: Thermodynamic Solubility (Shake-Flask)

Standard: Gold standard for equilibrium solubility.

  • Preparation: Weigh 1–2 mg of solid 6-Oxaspiro[3.5]nonan-9-ol into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS). Ensure solid excess is visible (suspension).

  • Equilibration: Agitate on an orbital shaker (300 rpm) at 25°C for 24 hours. Note: 24h is critical to overcome supersaturation effects common with kinetic methods.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter supernatant using a 0.22 µm PVDF filter plate to remove micro-particulates.

  • Quantification: Analyze the filtrate via HPLC-UV (210–220 nm detection for non-aromatics) or LC-MS/MS against a standard calibration curve prepared in DMSO.

  • Validation: Check the pellet for amorphous conversion using XRPD if solubility is unexpectedly high.

Protocol 2: Lipophilicity (LogD₇.₄) Determination

Standard: Miniaturized Shake-Flask.

  • Partitioning: Dissolve compound in n-octanol saturated with pH 7.4 buffer.

  • Mixing: Mix with an equal volume of pH 7.4 buffer saturated with n-octanol.

  • Equilibration: Shake for 1 hour; centrifuge to separate phases.

  • Analysis: Quantify the concentration in both phases using LC-MS.

  • Calculation:

    
    .
    

Strategic Application in Drug Design

Bioisosterism

6-Oxaspiro[3.5]nonan-9-ol serves as a superior bioisostere for:

  • 4-Substituted Cyclohexanols: It maintains the H-bond donor vector of the alcohol while reducing lipophilicity via the ether oxygen.

  • Piperidines: It removes the basic nitrogen (avoiding hERG liability) while maintaining a similar steric bulk.

Decision Logic for Scaffold Selection

ScaffoldSelection Issue Lead Liability: High LogP / Low Solubility Strategy Strategy: Increase Fsp³ / Add Polarity Issue->Strategy Needs Saturation Solution Scaffold: 6-Oxaspiro[3.5]nonan-9-ol Strategy->Solution Bioisosteric Replacement Outcome Result: Improved Solubility Retained Potency Solution->Outcome Validated Profile

Figure 2: Decision logic for implementing spirocyclic scaffolds in lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry. [Link][2][5][6]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. [Link]

  • PubChem Compound Summary. (2023). 6-Oxaspiro[3.5]nonan-9-ol (CID 82417965).[7] National Library of Medicine. [Link]

Sources

Commercial suppliers and price availability for 6-Oxaspiro[3.5]nonan-9-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Exploration of a Novel Spirocyclic Scaffold: Synthesis, Potential Applications, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding 6-Oxaspiro[3.5]nonan-9-ol, a unique spirocyclic ether. A comprehensive survey of commercial suppliers and scientific literature reveals a notable absence of this specific compound, indicating its status as a novel chemical entity. This guide, therefore, transitions from a standard product overview to a research-focused exploration. By examining established synthetic methodologies for analogous oxaspirocycles and spiroketals, we propose viable pathways for the custom synthesis of 6-Oxaspiro[3.5]nonan-9-ol. Furthermore, we delve into the potential applications of this molecule in drug discovery, drawing parallels with the known biological activities of structurally related spiro compounds. To aid in its future identification and characterization, this document also presents predicted spectroscopic data based on computational analysis. This guide is intended to serve as a foundational resource for researchers interested in exploring the untapped potential of this and similar novel spirocyclic systems.

Introduction: The Allure of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocycles, characterized by their two rings connected by a single common atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1] This unique topology allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a spirocyclic core can also favorably modulate physicochemical properties such as solubility and metabolic stability.[1]

The oxaspirocycle family, in particular, which incorporates an oxygen atom within one of the rings, is a prominent structural motif in numerous natural products with diverse and potent biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] The spiroketal moiety, a related structure, is also widespread in bioactive natural products and is often crucial for their biological function.[2][3]

This guide focuses on the specific, yet currently unavailable, molecule: 6-Oxaspiro[3.5]nonan-9-ol. Its structure, featuring a tetrahydropyran ring spiro-fused to a cyclobutanol ring, presents an intriguing combination of a common heterocyclic motif with a strained four-membered ring. While no commercial sources or published reports for this exact compound have been identified, its potential as a novel building block in drug discovery warrants a thorough theoretical and predictive exploration.

Commercial Availability and Pricing: An Uncharted Territory

As of the latest comprehensive searches, 6-Oxaspiro[3.5]nonan-9-ol is not commercially available from major chemical suppliers. A thorough investigation of chemical vendor databases and online marketplaces yielded no results for this specific CAS number or chemical name.

For researchers interested in this molecule, the most viable route of acquisition is through custom synthesis . Several contract research organizations (CROs) and specialized chemical synthesis companies offer services for the preparation of novel compounds.

Table 1: Commercial Status of 6-Oxaspiro[3.5]nonan-9-ol

Compound NameCAS NumberCommercial AvailabilityEstimated Price
6-Oxaspiro[3.5]nonan-9-olNot AssignedNot Commercially AvailableDependent on Custom Synthesis Quote

Researchers seeking to obtain this compound should be prepared to provide a detailed synthetic route or collaborate with a CRO to develop one. The cost of custom synthesis will vary depending on the complexity of the chosen route, the starting material costs, and the desired quantity and purity.

Proposed Synthesis Strategies

The absence of a published synthesis for 6-Oxaspiro[3.5]nonan-9-ol necessitates a theoretical approach based on established methods for constructing similar spirocyclic systems. The key challenge lies in the formation of the spirocyclic core, particularly the strained cyclobutane ring.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 6-Oxaspiro[3.5]nonan-9-ol is outlined below. This approach disconnects the molecule at the spirocyclic carbon, suggesting a key cyclization step.

G Target 6-Oxaspiro[3.5]nonan-9-ol Intermediate1 Cyclobutanone Derivative Target->Intermediate1 Reduction Intermediate2 Tetrahydropyran Precursor Intermediate1->Intermediate2 Spirocyclization StartingMaterial1 Commercially Available Aldehyde/Ketone Intermediate2->StartingMaterial1 Functional Group Interconversion StartingMaterial2 Functionalized Tetrahydropyran Intermediate2->StartingMaterial2 Coupling

Caption: Retrosynthetic analysis of 6-Oxaspiro[3.5]nonan-9-ol.

Potential Synthetic Routes

Based on the retrosynthetic analysis and literature precedents for the synthesis of spiro-cyclobutanes and oxaspirocycles, several synthetic strategies can be envisioned.

Route A: [2+2] Cycloaddition Approach

One established method for forming cyclobutane rings is through a [2+2] cycloaddition reaction.[4] A potential route could involve the reaction of a ketene or a ketene equivalent with an appropriately substituted tetrahydropyran derivative.

G cluster_0 Route A: [2+2] Cycloaddition Start Tetrahydropyran Derivative Step1 Reaction with Ketene Equivalent Start->Step1 Product Spiro-cyclobutanone Intermediate Step1->Product FinalProduct 6-Oxaspiro[3.5]nonan-9-ol Product->FinalProduct Reduction

Caption: Proposed synthesis of 6-Oxaspiro[3.5]nonan-9-ol via [2+2] cycloaddition.

Route B: Ring Contraction Strategy

Recent advancements in synthetic methodology have demonstrated the stereoselective synthesis of cyclobutanes through the ring contraction of larger rings, such as pyrrolidines.[5] A similar strategy could potentially be adapted for the synthesis of the target oxaspirocycle.

Route C: Spiroketalization-based Approach

While not a direct route to the target carbocycle, strategies for spiroketal synthesis can provide inspiration. These often involve the acid-catalyzed cyclization of a dihydroxyketone precursor.[6] Adapting this to form a carbocycle would require significant modification but highlights a common principle in spirocycle synthesis.

Potential Applications in Drug Development

The unique structural features of 6-Oxaspiro[3.5]nonan-9-ol suggest several potential applications in medicinal chemistry. The rigid spirocyclic scaffold can serve as a novel platform for the design of inhibitors or modulators of various biological targets.

  • Enzyme Inhibitors: The constrained conformation of the molecule could allow for precise positioning of substituents to interact with the active site of enzymes. The hydroxyl group can act as a hydrogen bond donor or acceptor, a common feature in many enzyme inhibitors.

  • Ion Channel Modulators: Spirocyclic compounds have been explored as modulators of ion channels. The defined three-dimensional shape of 6-Oxaspiro[3.5]nonan-9-ol could be advantageous in designing molecules that interact with the complex topology of ion channel pores.

  • Probes for Chemical Biology: As a novel and unexplored scaffold, this molecule could be functionalized with reporter groups (e.g., fluorescent dyes, biotin) to serve as a chemical probe for identifying new biological targets or elucidating biological pathways.

The presence of the strained cyclobutane ring could also influence the molecule's reactivity and metabolic stability, potentially leading to unique pharmacological profiles.

Predicted Spectroscopic Data

In the absence of experimental data, computational methods provide a valuable tool for predicting the spectroscopic properties of novel molecules.[7][8] This information is crucial for the future identification and characterization of 6-Oxaspiro[3.5]nonan-9-ol if it is synthesized.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6-Oxaspiro[3.5]nonan-9-ol is expected to be complex due to the rigid spirocyclic system and the presence of multiple stereocenters. The chemical shifts will be influenced by the electronegativity of the oxygen atom and the anisotropic effects of the ring systems.

Table 2: Predicted ¹H NMR Chemical Shifts for 6-Oxaspiro[3.5]nonan-9-ol

ProtonPredicted Chemical Shift (ppm)Multiplicity
H9 (on carbon with OH)~3.8 - 4.2Multiplet
Protons on C7 and C5 (adjacent to O)~3.4 - 3.9Multiplets
Protons on cyclobutane ring~1.8 - 2.5Multiplets
Protons on C8 (adjacent to spiro carbon)~1.5 - 2.0Multiplets

Note: These are estimated values and can vary depending on the solvent and the specific conformation of the molecule.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 6-Oxaspiro[3.5]nonan-9-ol

CarbonPredicted Chemical Shift (ppm)
C4 (Spiro carbon)~75 - 85
C9 (with OH group)~65 - 75
C5, C7 (adjacent to O)~60 - 70
Other cyclobutane and tetrahydropyran carbons~20 - 40

Note: These are estimated values and can vary depending on the solvent.

Predicted Mass Spectrum

The mass spectrum will be essential for confirming the molecular weight of the compound.

  • Expected Molecular Ion [M]⁺: m/z = 142.10 (for C₈H₁₄O₂)[9]

  • Expected [M+H]⁺: m/z = 143.11

  • Common Fragmentation Patterns: Loss of water (-18) from the alcohol, and fragmentation of the tetrahydropyran and cyclobutane rings.

Conclusion and Future Outlook

6-Oxaspiro[3.5]nonan-9-ol represents an unexplored area of chemical space. While currently not commercially available, this technical guide has outlined plausible synthetic strategies based on established methodologies for related spirocyclic systems. The unique structural characteristics of this molecule make it an attractive target for researchers in medicinal chemistry and drug discovery. The predicted spectroscopic data provided herein will be instrumental in its future identification and characterization.

The synthesis and biological evaluation of 6-Oxaspiro[3.5]nonan-9-ol and its derivatives could lead to the discovery of novel therapeutic agents. Further research in this area is highly encouraged to unlock the potential of this and other novel spirocyclic scaffolds.

References

  • Royal Society of Chemistry. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. [Link]

  • PubMed. NMR spectroscopic analysis of new spiro-piperidylrifamycins. [Link]

  • Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Google Patents.
  • PubMed. Design, spectroscopic characterizations, and biological investigation of oxospiro[chromine-4,3-indolene]-based compounds as promising antiproliferative EGFR inhibitors and antimicrobial agents. [Link]

  • ResearchGate. Synthesis of spiro‐cyclobutane‐pyrrolines. [Link]

  • ChemistryViews. Synthesis of Cyclobutanes via Ring Contraction. [Link]

  • PubChemLite. 6-oxaspiro[3.5]nonan-9-ol (C8H14O2). [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • ResearchGate. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]

  • MDPI. Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. [Link]

  • ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. [Link]

  • PubMed. Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition. [Link]

  • RSC Publishing. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. [Link]

  • ResearchGate. Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing... [Link]

  • PubMed. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. [Link]

  • MDPI. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Link]

  • UNCW Institutional Repository. Using computational methods to predict NMR spectra for polyether compounds. [Link]

  • MDPI. Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. [Link]

  • ResearchGate. NMR Prediction with Computational Chemistry. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Simulate and predict NMR spectra. [Link]

  • MDPI. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]

  • YouTube. Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. [Link]

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  • PubChem. 6-Oxaspiro[3.5]nonan-2-ol. [Link]

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Methodological & Application

Application Note: Chemoselective Synthesis of 6-Oxaspiro[3.5]nonan-9-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the chemoselective reduction of 6-oxaspiro[3.5]nonan-9-one to 6-oxaspiro[3.5]nonan-9-ol . This transformation is a critical step in the synthesis of spirocyclic bioisosteres used in medicinal chemistry to modulate lipophilicity (


) and increase fraction of 

carbons (

).
Abstract

The spiro[3.5]nonane scaffold represents a geometrically constrained structural motif that offers unique vectors for drug design. This protocol describes the reduction of the ketone moiety at position 9 of the 6-oxaspiro[3.5]nonan-9-one framework using Sodium Borohydride (


).[1] The method prioritizes high yield, diastereomeric control, and the preservation of the strained spiro-cyclobutane ring system.
Chemical Background & Strategy

The Substrate: 6-oxaspiro[3.5]nonan-9-one features a cyclobutane ring spiro-fused to a tetrahydropyranone derivative. The ketone is located at position 9, adjacent (


) to the spiro center (C4), while the ether oxygen is at position 6.

Reaction Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (


) from the borohydride anion to the electrophilic carbonyl carbon.
  • Stereochemical Considerations: The spiro-cyclobutane group at C4 exerts significant steric bulk. Consequently, the hydride attack is expected to occur predominantly from the less hindered face of the six-membered ring, typically yielding the alcohol in a specific diastereomeric configuration (often favoring the equatorial alcohol in chair-like transition states, though the spiro-strain can distort this).

  • Selectivity:

    
     is selected over stronger reducing agents (like 
    
    
    
    ) to avoid potential side reactions with the strained oxetane-like character or ring-opening, although the 6-oxa ether is generally stable.
Experimental Protocol
Materials & Reagents
ReagentRolePurity/Grade
6-Oxaspiro[3.5]nonan-9-one Substrate>97%
Sodium Borohydride (

)
Reducing AgentReagent Grade (98%)
Methanol (MeOH) SolventAnhydrous
Tetrahydrofuran (THF) Co-solventAnhydrous (inhibitor-free)
Ammonium Chloride (

)
QuenchSaturated Aqueous Soln.
Dichloromethane (DCM) Extraction SolventHPLC Grade
Step-by-Step Methodology

1. Preparation of Substrate Solution

  • In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 6-oxaspiro[3.5]nonan-9-one (1.0 equiv) in a mixture of THF:MeOH (1:1 v/v).

    • Note: The concentration should be approximately 0.1 M. The use of THF aids in the solubility of the lipophilic spiro-scaffold, while MeOH is required to activate the borohydride.

2. Temperature Control & Reagent Addition

  • Cool the solution to

    
     using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
    
  • Add

    
      (1.5 equiv) portion-wise over 15 minutes.
    
    • Caution: Hydrogen gas evolution will occur. Ensure the reaction vessel is vented (e.g., via a needle in the septum). Do not seal the system tightly.

3. Reaction Monitoring

  • Allow the reaction to warm naturally to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor progress via Thin Layer Chromatography (TLC) or LC-MS.

    • TLC Mobile Phase: 30% EtOAc in Hexanes.

    • Visualization:

      
       stain (Alcohol will stain yellow/brown; Ketone may stain differently or be UV active if derivatized, but this scaffold has low UV absorbance. Stain is recommended).
      

4. Quenching & Workup

  • Once the starting material is consumed, cool the mixture back to

    
    .
    
  • Slowly add saturated aqueous

    
     to quench excess hydride. Stir for 15 minutes until gas evolution ceases.
    
  • Remove volatiles (MeOH/THF) under reduced pressure (Rotary Evaporator) to leave an aqueous slurry.

  • Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

5. Purification

  • The crude residue is typically a colorless oil or semi-solid.

  • Purify via flash column chromatography (Silica Gel, 230-400 mesh).

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
Process Visualization

The following diagram illustrates the reaction workflow and critical decision points.

G Start Start: 6-Oxaspiro[3.5]nonan-9-one Solvation Dissolve in THF:MeOH (1:1) Conc: 0.1 M Start->Solvation Cooling Cool to 0°C Solvation->Cooling Addition Add NaBH4 (1.5 eq) Portion-wise Cooling->Addition Reaction Stir at RT (2-4 h) Monitor TLC Addition->Reaction Check SM Consumed? Reaction->Check Check->Reaction No (Add more NaBH4) Quench Quench: Sat. NH4Cl (Gas Evolution) Check->Quench Yes Workup 1. Evaporate Volatiles 2. Extract (DCM) 3. Dry (Na2SO4) Quench->Workup Product Final Product: 6-Oxaspiro[3.5]nonan-9-ol Workup->Product

Figure 1: Experimental workflow for the borohydride reduction of spirocyclic ketones.

Analytical Verification

Successful synthesis is validated by the following spectral characteristics:

Analytical MethodExpected Signal / ObservationInterpretation

NMR
(400 MHz,

)

3.6 – 4.0 ppm (m, 1H)
Appearance of the methine proton (

-C-OH) confirms reduction.

NMR
Disappearance of

-protons
Protons

to the ketone (approx 2.2-2.5 ppm) will shift upfield.
IR Spectroscopy ~3400

(Broad)
Appearance of O-H stretch.
IR Spectroscopy Loss of ~1710

Disappearance of the C=O carbonyl stretch.
MS (ESI)


Molecular ion peak for alcohol (

).
Troubleshooting & Optimization
  • Issue: Incomplete Conversion.

    • Cause: Steric hindrance of the spiro-ring may slow kinetics.

    • Solution: Allow reaction to run overnight or gently reflux (

      
      ). Ensure MeOH is not "dry" (protic solvent is necessary for borohydride mechanism).
      
  • Issue: Product Solubility.

    • Cause: Spiro-alcohols can be unexpectedly water-soluble due to the ether oxygen and hydroxyl group.

    • Solution: Saturate the aqueous layer with NaCl (brine) during extraction to salt out the organic product. Use 10% MeOH in DCM for extraction if necessary.

  • Issue: Diastereomer Separation.

    • Context: If the reduction yields a mixture of cis/trans isomers (relative to the ether oxygen).

    • Solution: These isomers are often separable by flash chromatography. Use a slower gradient (e.g., 0.5% MeOH increments in DCM).

References
  • PubChem. (n.d.).[2][3][4] 6-oxaspiro[3.5]nonan-9-one (Compound).[5] National Library of Medicine.[2] Retrieved February 9, 2026, from [Link]

  • ChemGuide. (2025). The Reduction of Aldehydes and Ketones using Sodium Borohydride. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) as a Reducing Agent.[1][6][7][8] Retrieved February 9, 2026, from [Link]

  • Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for stereoselective reductions of cyclic ketones).

Sources

Mastering Stereocontrol: Advanced Protocols for the Stereoselective Reduction of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of Spirocyclic Alcohols in Modern Chemistry

Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, are privileged structural motifs in natural products, pharmaceuticals, and agrochemicals. Their inherent three-dimensionality imparts unique conformational rigidity and novel spatial arrangements of functional groups, making them highly sought after in drug discovery and development. The stereochemistry of substituents on these spirocyclic scaffolds is paramount, as it profoundly influences biological activity. Consequently, the stereoselective synthesis of spirocyclic alcohols from their corresponding ketones is a critical transformation, demanding precise control over the formation of new stereocenters.

This comprehensive guide provides an in-depth exploration of state-of-the-art protocols for the stereoselective reduction of spirocyclic ketones. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings of stereocontrol, offering insights to empower researchers in selecting and optimizing the ideal reduction strategy for their specific spirocyclic target.

Navigating the Landscape of Stereoselective Reductions

The reduction of a prochiral spirocyclic ketone can, in principle, yield up to four stereoisomeric alcohols, depending on the number of pre-existing stereocenters. The challenge lies in developing methodologies that afford a single, desired stereoisomer with high fidelity. The primary strategies to achieve this can be broadly categorized as:

  • Reagent-Controlled Reductions: Employing chiral reducing agents or catalysts to dictate the facial selectivity of hydride delivery.

  • Substrate-Controlled Reductions: Leveraging existing stereocenters or functional groups within the spirocyclic ketone to direct the approach of a non-chiral reducing agent.

  • Biocatalytic Reductions: Harnessing the exquisite selectivity of enzymes to perform highly stereoselective transformations.

The choice of strategy is dictated by the specific structural features of the spirocyclic ketone, the desired stereochemical outcome (diastereoselectivity and/or enantioselectivity), and practical considerations such as scale, cost, and functional group tolerance.

Figure 1: Major strategies for the stereoselective reduction of spirocyclic ketones.

Part 1: Reagent-Controlled Asymmetric Reductions

In reagent-controlled reductions, the stereochemical outcome is primarily determined by the chiral environment created by the reducing agent or catalyst. These methods are particularly valuable for the asymmetric synthesis of chiral spirocyclic alcohols from prochiral ketones.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).

Mechanism of Stereocontrol: The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, bicyclic transition state. The oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate. This ternary complex orients the ketone in a predictable manner, exposing one of its prochiral faces to intramolecular hydride delivery from the coordinated borane.[2] The steric bulk of the substituents on the ketone and the catalyst dictates the preferred orientation, leading to the formation of one enantiomer of the alcohol in excess.

Figure 2: Simplified workflow of the CBS reduction catalytic cycle.

Application Example: Enantioselective Reduction of a Spiro-Indanone Derivative

In the synthesis of complex polycyclic frameworks, the CBS reduction has been employed for the kinetic resolution of a racemic spiro-indanone photoproduct.[3] This highlights the utility of the CBS reduction in controlling stereochemistry in intricate molecular architectures.

Protocol 1: General Procedure for the CBS Reduction of a Spirocyclic Ketone

  • Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%).

  • Reaction Setup: Dissolve the spirocyclic ketone (1.0 equiv) in a dry, aprotic solvent (e.g., THF, toluene) and add it to the flask containing the catalyst.

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C). The optimal temperature may need to be determined empirically to maximize enantioselectivity.[4]

  • Addition of Borane: Slowly add the borane solution (e.g., BH₃·SMe₂, 1.0-1.5 equiv) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the chiral spirocyclic alcohol.

Table 1: Representative CBS Reductions of Spirocyclic Ketones

Spirocyclic Ketone SubstrateCatalyst (mol%)Borane SourceSolventTemp (°C)Yield (%)ee (%)Reference
Racemic spiro-indanone photoproduct(S)-CBS (10)BH₃·SMe₂Toluene-30->95 (for resolved alcohol)[3]
Aryl spiroketone(R)-Me-CBS (10)BH₃·THFTHF09592[5][6]
Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of a wide range of ketones and olefins.[7] It utilizes ruthenium (II) catalysts bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[8] The reduction can be performed using molecular hydrogen (H₂) or through transfer hydrogenation with a hydrogen donor like isopropanol or formic acid.

Mechanism of Stereocontrol: The high efficiency and selectivity of the Noyori hydrogenation stem from a "metal-ligand bifunctional" mechanism. In this process, the ruthenium center and the amine ligand work in concert. The ketone substrate coordinates to the ruthenium, while the N-H group of the diamine ligand interacts with the carbonyl oxygen. This assembly facilitates the heterolytic cleavage of H₂ (or transfer from a donor) and the subsequent transfer of a hydride to the carbonyl carbon and a proton to the carbonyl oxygen via a six-membered pericyclic transition state. The chiral environment created by the BINAP and diamine ligands dictates the facial selectivity of the reduction.

Protocol 2: General Procedure for Noyori Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a suitable reaction vessel, dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in a solvent like isopropanol.

  • Reaction Setup: Add the spirocyclic ketone (1.0 equiv) to the catalyst solution.

  • Hydrogen Source: Use a mixture of formic acid and triethylamine (as an azeotrope) or isopropanol as the hydrogen source.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 40-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Table 2: Noyori-type Asymmetric Hydrogenation of Ketones

SubstrateCatalyst SystemHydrogen SourceSolventYield (%)ee (%)Reference
AcetophenoneRuCl₂[(S)-BINAP][(S)-DAIPEN]H₂Methanol>9999[7]
1-TetraloneRuClHCOOH/NEt₃Acetonitrile9899[9]
General KetonesRu(II)-diphosphine-diamine complexesH₂VariousHighHigh[8]

While specific examples for a wide variety of spiroketones are not as prevalent in readily accessible literature, the broad substrate scope of the Noyori hydrogenation suggests its high applicability to this class of compounds.

Part 2: Substrate-Controlled Diastereoselective Reductions

In many instances, the spirocyclic ketone already possesses one or more stereocenters. In such cases, the inherent chirality of the substrate can be exploited to direct the approach of a simple, achiral reducing agent, leading to a diastereoselective reduction.

Controlling Factors in Diastereoselective Reductions:

The diastereoselectivity of these reductions is governed by a combination of steric and electronic factors, often rationalized by established models such as the Felkin-Anh and Cram chelation models.[10] For cyclic systems like spirocycles, the conformational rigidity of the rings plays a crucial role. Hydride delivery will preferentially occur from the less hindered face of the carbonyl group.

The Role of Bulky Reducing Agents:

The steric bulk of the hydride reagent can significantly influence the diastereoselectivity. Larger, more sterically demanding reducing agents will exhibit a greater preference for attacking the more accessible face of the ketone. For example, in the reduction of substituted cyclohexanones, small hydride reagents like LiAlH₄ may favor axial attack to avoid torsional strain, while bulkier reagents will preferentially attack from the equatorial direction to minimize steric hindrance.[10]

Protocol 3: Diastereoselective Reduction of a Functionalized Spiro[4.5]decanone

This protocol is a general guideline and may require optimization based on the specific substrate.

  • Reaction Setup: Dissolve the spiro[4.5]decanone derivative (1.0 equiv) in a suitable solvent (e.g., THF, methanol, ethanol) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Addition of Reducing Agent: Slowly add a solution or slurry of the reducing agent (e.g., NaBH₄, LiAlH₄, L-Selectride®, 1.0-2.0 equiv) to the stirred ketone solution.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a proton source (e.g., water, saturated aqueous NH₄Cl, or Rochelle's salt solution).

  • Work-up: Allow the mixture to warm to room temperature. If necessary, perform an aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to isolate the desired spirocyclic alcohol diastereomer.

Part 3: Biocatalytic Reductions: The Power of Enzymes

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral molecules.[11] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with high enantioselectivity and diastereoselectivity.[12] These reactions are typically performed in aqueous media under mild conditions.

Advantages of Biocatalytic Reductions:

  • Exceptional Selectivity: KREDs often provide access to chiral alcohols with very high enantiomeric excess (>99% ee).

  • Mild Reaction Conditions: Biocatalytic reductions are typically carried out at or near room temperature and neutral pH.

  • Green Chemistry: The use of water as a solvent and biodegradable catalysts aligns with the principles of green chemistry.

Application Example: KRED-catalyzed synthesis of an ipatasertib precursor

While not a spirocyclic ketone, the successful engineering of a ketoreductase for the highly diastereoselective reduction of a complex prochiral ketone to produce an intermediate for the drug ipatasertib demonstrates the potential of this technology. The final process yielded the desired alcohol with ≥ 98% conversion and a diastereomeric excess of 99.7%.[1] Similar strategies can be applied to the reduction of spirocyclic ketones.

Protocol 4: General Procedure for a Ketoreductase-Mediated Reduction

  • Enzyme and Cofactor System: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing the ketoreductase (either as a purified enzyme or in whole cells), a cofactor (NADH or NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Substrate Addition: Add the spirocyclic ketone, often dissolved in a water-miscible co-solvent (e.g., DMSO, isopropanol) to aid solubility.

  • Reaction: Incubate the reaction mixture with shaking or stirring at a controlled temperature (typically 25-37 °C).

  • Monitoring: Monitor the progress of the reduction by HPLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract, concentrate, and purify the spirocyclic alcohol by column chromatography.

Table 3: Biocatalytic Reduction of Prochiral Ketones

Substrate ClassBiocatalystCofactor SystemConversion (%)ee (%)Reference
α-Nitro ketonesKetoreductases (KREDs)NAD(P)H regenerationup to >99up to >99[12]
Various prochiral ketonesPlants (e.g., Daucus carota), Microorganisms (Rhodotrula glutinis)In vivoHighHigh[13]
Prochiral diketoneEngineered KetoreductaseNADPH regeneration≥ 98>99 (de)[1]

Conclusion: A Strategic Approach to Stereocontrol

The stereoselective reduction of spirocyclic ketones is a multifaceted challenge that can be addressed through a variety of powerful synthetic methods. The choice between reagent-controlled, substrate-controlled, and biocatalytic approaches depends on a careful analysis of the target molecule and the desired stereochemical outcome. By understanding the underlying principles of stereocontrol for each method, researchers can rationally design and execute efficient and highly selective syntheses of chiral spirocyclic alcohols, thereby accelerating the discovery and development of new chemical entities with valuable applications in medicine and beyond.

References

  • Singh, V. K., & Kim, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33937-33959. [Link]

  • Fardelone, L. C., et al. (2012). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Molecules, 17(8), 9454-9467. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Harada, T., & Oku, A. (1994). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (14), 1839-1847.
  • Gotor-Fernández, V., et al. (2006). Enzyme-catalyzed regio- and enantioselective ketone reductions. Tetrahedron: Asymmetry, 17(13), 1889-1897.
  • Naemura, K., & Furutani, A. (1990). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (12), 3215-3219.
  • Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. [Link]

  • Wang, J., et al. (2017). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Green Chemistry, 19(2), 459-463. [Link]

  • Agudo, R., Roiban, D., & Reetz, M. T. (2012). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Journal of the American Chemical Society, 134(41), 16934-16937.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Schofield, C. J., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 586-594. [Link]

  • Takeda, K., et al. (1995). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (14), 1839-1847.
  • Privalov, M., et al. (2021). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Nature Communications, 12(1), 1-11. [Link]

  • Wuitschik, G., et al. (2010). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 1(3), 115-119. [Link]

  • Luisi, R., et al. (2015). A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems. Organic Process Research & Development, 19(11), 1784-1789.
  • Vachal, P., et al. (2012). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 843-847.
  • Patel, R. N. (2011). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Process Biochemistry, 46(5), 1017-1033.
  • Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions.
  • Noyori, R. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

  • Wang, J., et al. (2017). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. ResearchGate. [Link]

  • Singh, V. (2023). Name Reactions and Catalysts Developed by Indian Chemists. Resonance, 28(9), 1309-1358.
  • Organic Chemistry Portal. (n.d.).
  • Noyori, R. (2014). Noyori Asymmetric Hydrogenation.
  • Morris, D. J. (2016). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 45(33), 13196-13204. [Link]

  • MacLeod, R., et al. (1964). ASYMMETRIC REDUCTIONS. 12. STEREOSELECTIVE KETONE REDUCTIONS BY FERMENTING YEAST. Journal of the American Chemical Society, 86(20), 4383-4386.

Sources

Application Note: Strategic Protection of the Sterically Congested 9-Hydroxyl in 6-Oxaspiro[3.5]nonan-9-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide the researcher through the strategic protection of the 6-Oxaspiro[3.5]nonan-9-ol hydroxyl group. It prioritizes the specific steric and electronic challenges posed by the spirocyclic scaffold.

Executive Summary

The 6-oxaspiro[3.5]nonan-9-ol scaffold is a high-value building block in medicinal chemistry, offering a rigid, three-dimensional core that improves


 character and metabolic stability.[1] However, the hydroxyl group at position 9 presents a unique synthetic challenge: it is a secondary alcohol located alpha to a quaternary spiro center .[1] This creates a "neopentyl-like" steric environment that significantly retards nucleophilic attack, rendering standard protection protocols (e.g., TBSCl/Imidazole) sluggish or incomplete.[1]

This guide details three optimized protocols designed to overcome this steric barrier while preserving the integrity of the acid-sensitive spiro-ether linkage.

Structural Analysis & Strategic Planning

The Steric Challenge

The 9-hydroxyl group is situated on the six-membered tetrahydropyran (THP) ring, directly adjacent to the spiro[3.5] junction (C4). The quaternary nature of C4 imposes significant steric bulk, shielding the oxygen nucleophile.[1]

  • Implication: Reagents with large steric profiles (e.g., TBDPS-Cl, Trityl-Cl) may fail to couple quantitatively.[1]

  • Solution: Use highly electrophilic reagents (Triflates) or smaller protecting groups (Acetyl, MOM), or forcing conditions with nucleophilic catalysis.[1]

Scaffold Stability
  • Cyclobutane Ring: Kinetically stable but possesses ring strain (~26 kcal/mol). Avoid extremely high temperatures (>150°C) or radical conditions that might trigger ring expansion.

  • Tetrahydropyran (6-Oxa) Ring: Generally stable to base and nucleophiles. The ether linkage is stable to mild acid but can undergo ring-opening or rearrangement under strong Lewis acidic conditions (e.g.,

    
    , 
    
    
    
    ).[1]
Decision Matrix

Select the protection strategy based on your downstream chemistry requirements:

ProtectionStrategy Start Select Downstream Conditions Q1 Will you use Strong Bases (e.g., n-BuLi, Grignards)? Start->Q1 Q2 Will you use Strong Acids (e.g., TFA, HCl)? Q1->Q2 No TBS STRATEGY A: Silyl Ether (TBS) (Use TBSOTf protocol) Q1->TBS Yes Bn STRATEGY B: Benzyl Ether (Bn) (Permanent Protection) Q2->Bn Yes (Bn is acid stable) Ac STRATEGY C: Ester (Acetate/Pivalate) (Transient/Prodrug) Q2->Ac No (Ac is base labile) Remove with TBAF/HF Remove with TBAF/HF TBS->Remove with TBAF/HF Remove with H2/Pd-C Remove with H2/Pd-C Bn->Remove with H2/Pd-C Remove with K2CO3/MeOH Remove with K2CO3/MeOH Ac->Remove with K2CO3/MeOH

Figure 1: Decision tree for selecting the appropriate protecting group based on subsequent reaction conditions.

Experimental Protocols

Protocol A: Silylation (TBS) – The High-Reactivity Method

Rationale: Standard silylation (TBSCl/Imidazole) is often too slow for this hindered alcohol, leading to long reaction times and hydrolysis byproducts.[1] We utilize TBSOTf (tert-butyldimethylsilyl triflate) , a significantly more electrophilic silicon source, combined with 2,6-lutidine as a non-nucleophilic base.[1]

Reagents:

  • 6-Oxaspiro[3.5]nonan-9-ol (1.0 equiv)[2][3]

  • TBSOTf (1.2 - 1.5 equiv)

  • 2,6-Lutidine (2.0 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M). Add 2,6-lutidine (2.0 mmol).[1]

  • Addition: Dropwise add TBSOTf (1.2 mmol) via syringe over 5 minutes. The solution may fume slightly; ensure good venting.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (stain with PMA or Anisaldehyde; UV is inactive).

    • Note: Reaction is usually complete within 1-2 hours. If starting material persists, add 0.3 equiv additional TBSOTf.[1]

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 0.5 M HCl (to remove lutidine), then brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation:

  • 1H NMR: Look for the disappearance of the carbinol proton shift (typically ~3.6-4.0 ppm) and the appearance of the TBS doublet (Si-Me) at ~0.05 ppm and t-butyl singlet at ~0.90 ppm.

Protocol B: Benzylation – The Permanent Shield

Rationale: Benzyl ethers provide robust stability against both acid and base. Due to the steric hindrance, the "Trichloroacetimidate method" (acid-catalyzed) can be sluggish.[1] The Williamson Ether Synthesis (NaH/BnBr) is preferred here, as the spiro-ether scaffold is stable to sodium hydride.[1]

Reagents:

  • 6-Oxaspiro[3.5]nonan-9-ol (1.0 equiv)[2][3]

  • Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)[1]

  • Benzyl Bromide (BnBr, 1.2 equiv)[1]

  • TBAI (Tetrabutylammonium iodide, 0.1 equiv) - Catalyst[1]

  • THF/DMF (9:1 mixture), anhydrous[1]

Step-by-Step Procedure:

  • Deprotonation: To a suspension of NaH (1.5 mmol) in anhydrous THF/DMF (9:1, 5 mL) at 0°C, add the alcohol (1.0 mmol) dropwise.

  • Evolution: Stir at 0°C for 15 mins, then RT for 30 mins to ensure complete alkoxide formation (

    
     gas evolution must cease).
    
  • Alkylation: Cool back to 0°C. Add TBAI (0.1 mmol) followed by Benzyl Bromide (1.2 mmol).

  • Heating: Warm to RT. If reaction is slow after 4 hours (due to sterics), heat to 50°C.[1]

  • Quench: Cool to 0°C. Very slowly add water or saturated

    
     to quench excess NaH.
    
  • Workup: Extract with

    
     or EtOAc. Wash extensively with water (to remove DMF) and brine.
    
  • Purification: Flash chromatography.

Self-Validation:

  • TLC: The product will be significantly less polar (higher Rf) than the starting alcohol.

  • Risk Check: If the spiro ring opens, you will see complex multiplets in the alkene region (5.0-6.0 ppm) in NMR.[1]

Protocol C: Acetylation – The Transient Mask

Rationale: For simple purification or transient protection, steric hindrance is less of an issue for the small acetyl group.[1] Standard DMAP catalysis is sufficient.

Reagents:

  • Acetic Anhydride (

    
    , 2.0 equiv)[1]
    
  • Triethylamine (

    
    , 3.0 equiv)[1]
    
  • DMAP (10 mol%)

  • DCM

Procedure:

  • Mix alcohol,

    
    , and DMAP in DCM at RT.[1]
    
  • Add

    
     dropwise.[1]
    
  • Stir 2-4 hours. Quench with saturated

    
    .[1]
    

Comparative Data & Troubleshooting

Method Comparison Table
FeatureTBS Ether (Protocol A)Benzyl Ether (Protocol B)Acetate (Protocol C)
Reagent Class Silyl Triflate (Strong Electrophile)Alkyl Halide (

)
Anhydride (Acyl Transfer)
Steric Tolerance High (due to Triflate reactivity)Moderate (requires heat/catalyst)Excellent (small group)
Stability (Acid) Labile (cleaves w/ mild acid)StableStable (moderate)
Stability (Base) StableStableLabile (saponifies)
Removal TBAF or HF-Pyridine


Typical Yield 85-95%75-85%>95%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (TBS) Steric shielding by spiro ring.Switch from TBSCl to TBSOTf . Increase temp to 35°C.
Ring Opening Strong Lewis Acid usage.Avoid

or high temp acidic conditions.
Elimination Product Basic conditions + Heat.The 9-OH can eliminate to form the alkene. Keep NaH reactions <60°C.

Visualizing the Workflow

Workflow Substrate 6-Oxaspiro[3.5]nonan-9-ol (Sterically Hindered) Intermediate Silylation Transition State (Crowded) Substrate->Intermediate Nucleophilic Attack Reagent TBSOTf + 2,6-Lutidine (High Reactivity System) Reagent->Intermediate Product TBS-Protected Ether (Stable to Base/Oxidation) Intermediate->Product TfOH Elimination

Figure 2: Reaction pathway for the recommended TBSOTf protection strategy, highlighting the high-reactivity system required to overcome steric hindrance.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1]

    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Silyl Protection Strategies

    • Title: Protecting Groups for Alcohols (Silyl Ethers).[4][5]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • General Protection Protocols

    • Title: Protective Groups in Organic Synthesis (Greene's).
    • Source: Wiley Online Library (Standard Reference).
    • URL:[Link]

  • Structure Verification

    • Title: 6-Oxaspiro[3.5]nonan-9-ol Compound Summary.
    • Source: PubChem.[1][3][6]

    • URL:[Link]

Sources

The Strategic Incorporation of 6-Oxaspiro[3.5]nonan-9-ol as a Cyclohexanol Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Drug Design with Novel Bioisosteres

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Medicinal chemists are constantly tasked with fine-tuning molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles while minimizing off-target effects and toxicity.[1][2] Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity but alters physicochemical properties, stands as a cornerstone of modern medicinal chemistry.[3] This application note delves into the utility of 6-oxaspiro[3.5]nonan-9-ol as a bioisosteric replacement for the commonly encountered cyclohexanol moiety, a substitution that can offer significant advantages in drug design.

The rationale for this bioisosteric switch is rooted in the unique structural and electronic features of the spirocyclic oxetane motif. The incorporation of an oxetane ring can profoundly influence a molecule's properties by introducing polarity, improving aqueous solubility, and enhancing metabolic stability.[3] Furthermore, the rigid, three-dimensional nature of the spirocyclic system can lead to more defined interactions with biological targets and potentially improve selectivity.[4][5] This guide provides a comprehensive overview of the synthesis, comparative properties, and evaluation protocols for leveraging 6-oxaspiro[3.5]nonan-9-ol to overcome common hurdles in drug development.

The Cyclohexanol Moiety: A Double-Edged Sword

The cyclohexyl group is a prevalent scaffold in numerous natural and synthetic drugs, often serving as a lipophilic handle to engage with hydrophobic pockets in target proteins.[6] However, the corresponding cyclohexanol can be susceptible to metabolic oxidation, primarily through cytochrome P450 enzymes, leading to rapid clearance and reduced oral bioavailability. This metabolic liability often necessitates the exploration of bioisosteric replacements that can block or slow down these metabolic pathways.

6-Oxaspiro[3.5]nonan-9-ol: A Superior Alternative

The 6-oxaspiro[3.5]nonan-9-ol scaffold presents a compelling solution to the metabolic instability of cyclohexanols. The spirocyclic oxetane introduces a polar oxygen atom and a strained four-membered ring, which can significantly alter the molecule's electronic distribution and steric profile.

Key Advantages:

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism compared to a methylene group in a cyclohexane ring.[3] This can lead to a longer half-life and improved in vivo exposure.

  • Improved Aqueous Solubility: The introduction of the polar oxetane moiety can increase the hydrophilicity of a molecule, potentially leading to better solubility and improved formulation characteristics.

  • Favorable Physicochemical Properties: The spirocyclic nature of the scaffold imparts a rigid, three-dimensional conformation, which can be advantageous for optimizing binding affinity and selectivity.

  • Novel Chemical Space: The use of spirocyclic oxetanes allows for the exploration of novel chemical space, potentially leading to new intellectual property.

Comparative Physicochemical Properties

To illustrate the potential benefits of this bioisosteric replacement, a comparison of the computed physicochemical properties of cyclohexanol and 6-oxaspiro[3.5]nonan-9-ol is presented below.

PropertyCyclohexanol6-Oxaspiro[3.5]nonan-9-olRationale for Improvement
Molecular Weight ( g/mol ) 100.16142.18Increased complexity
cLogP 1.20.7[7]The oxetane oxygen increases polarity, reducing lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 20.229.5The ether oxygen in the oxetane ring contributes to a larger TPSA, suggesting improved solubility and permeability.
Hydrogen Bond Donors 11Both molecules possess a hydroxyl group capable of hydrogen bonding.
Hydrogen Bond Acceptors 12The oxetane oxygen provides an additional hydrogen bond acceptor site, potentially enhancing interactions with the target protein.

Synthetic Protocols

Protocol 1: Synthesis of 6-Oxaspiro[3.5]nonan-9-one

This protocol outlines a potential pathway to the ketone precursor of the target alcohol.

Workflow for the Synthesis of 6-Oxaspiro[3.5]nonan-9-one

G cluster_start Starting Material cluster_step1 Step 1: Oxetane Formation cluster_step2 Step 2: Deprotection cluster_product Product start 1,4-Cyclohexanedione monoethylene ketal step1 Reaction with a suitable three-carbon synthon for oxetane ring formation (e.g., via a Paternò-Büchi reaction or other methods for spiro-oxetane synthesis). start->step1 Reagents and Conditions step2 Acid-catalyzed hydrolysis to remove the ketal protecting group. step1->step2 Intermediate product 6-Oxaspiro[3.5]nonan-9-one step2->product Final Product G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_product Product start 6-Oxaspiro[3.5]nonan-9-one step1 Reduction of the ketone using a suitable reducing agent. start->step1 e.g., Sodium borohydride (NaBH4) in methanol or ethanol product 6-Oxaspiro[3.5]nonan-9-ol step1->product Final Product

Caption: Reduction of the ketone to the target alcohol.

Detailed Steps:

  • Dissolution: Dissolve 6-oxaspiro[3.5]nonan-9-one in a suitable alcoholic solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield 6-oxaspiro[3.5]nonan-9-ol.

In Vitro Evaluation Protocols

To empirically validate the benefits of the bioisosteric replacement, a series of in vitro assays should be performed to compare the parent compound (containing cyclohexanol) with its 6-oxaspiro[3.5]nonan-9-ol analogue.

Protocol 3: Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to phase I metabolism.

Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep1 Prepare stock solutions of test compounds and positive controls. inc1 Pre-incubate microsomes and test compounds at 37°C. prep1->inc1 prep2 Thaw and dilute human liver microsomes in phosphate buffer. prep2->inc1 inc2 Initiate reaction by adding NADPH. inc1->inc2 inc3 Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min). inc2->inc3 ana1 Quench reaction with acetonitrile. inc3->ana1 ana2 Centrifuge to precipitate proteins. ana1->ana2 ana3 Analyze supernatant by LC-MS/MS to quantify remaining parent compound. ana2->ana3 data1 Calculate the percentage of compound remaining at each time point. ana3->data1 data2 Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint). data1->data2

Caption: Workflow for assessing metabolic stability in human liver microsomes.

Detailed Steps:

  • Preparation: Prepare stock solutions of the test compounds (cyclohexanol parent and spiro-oxetane analogue) and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the test compound with human liver microsomes (typically 0.5-1 mg/mL protein concentration) in a phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins. [5]5. Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). [8]A longer t½ and lower Clint for the 6-oxaspiro[3.5]nonan-9-ol analogue would indicate improved metabolic stability.

Protocol 4: Caco-2 Permeability Assay

This assay is used to predict intestinal permeability and assess whether a compound is a substrate for efflux transporters like P-glycoprotein.

Detailed Steps:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assessment: Add the test compounds to either the apical (A) or basolateral (B) side of the monolayer. At specified time intervals, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux. [9]

In Vivo Evaluation Protocols

Following promising in vitro data, in vivo studies are essential to confirm the improved pharmacokinetic properties of the 6-oxaspiro[3.5]nonan-9-ol analogue.

Protocol 5: In Vivo Pharmacokinetic Study in Rodents

Detailed Steps:

  • Animal Model: Use a suitable rodent model, such as male Sprague-Dawley rats.

  • Dosing: Administer the cyclohexanol parent compound and the 6-oxaspiro[3.5]nonan-9-ol analogue to separate groups of animals via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). [10]4. Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compounds in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). An increase in half-life and oral bioavailability for the spiro-oxetane analogue would confirm the in vitro findings.

Case Study: A Hypothetical Kinase Inhibitor Program

To contextualize the application of this bioisosteric replacement, consider a hypothetical kinase inhibitor program where the lead compound possesses a cyclohexanol moiety that is a known metabolic soft spot.

The Challenge:

The lead compound shows excellent in vitro potency against the target kinase but suffers from high clearance and low oral bioavailability in preclinical animal models, attributed to the rapid oxidation of the cyclohexanol ring.

The Solution: Bioisosteric Replacement

The medicinal chemistry team decides to synthesize the 6-oxaspiro[3.5]nonan-9-ol analogue.

Expected Outcomes:

  • Improved Pharmacokinetics: The spiro-oxetane analogue is expected to exhibit lower clearance, a longer half-life, and significantly improved oral bioavailability in rodent PK studies.

  • Maintained or Improved Potency: The rigid nature of the spirocycle may lead to a more favorable binding conformation, potentially maintaining or even improving the inhibitory activity against the target kinase.

  • Enhanced Selectivity: The more defined three-dimensional shape of the spiro-oxetane analogue could lead to improved selectivity against off-target kinases. This can be assessed through broad kinase panel screening. [11] Workflow for a Hypothetical Kinase Inhibitor Program

G cluster_lead Lead Compound cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_candidate Outcome lead Lead Kinase Inhibitor with Cyclohexanol Moiety (High Clearance, Low Bioavailability) synth Synthesis of 6-Oxaspiro[3.5]nonan-9-ol Analogue lead->synth invitro1 Metabolic Stability Assay (HLM) synth->invitro1 invitro2 Caco-2 Permeability Assay synth->invitro2 invitro3 Kinase Selectivity Profiling synth->invitro3 invivo1 Rodent Pharmacokinetic Study invitro1->invivo1 invitro2->invivo1 invitro3->invivo1 invivo2 Efficacy Studies in Xenograft Models invivo1->invivo2 candidate Optimized Clinical Candidate invivo2->candidate

Caption: A workflow illustrating the integration of the bioisosteric replacement strategy.

Conclusion

The strategic replacement of a metabolically labile cyclohexanol with 6-oxaspiro[3.5]nonan-9-ol represents a powerful tactic in the medicinal chemist's arsenal. This bioisosteric modification has the potential to significantly improve the pharmacokinetic properties of a drug candidate by enhancing metabolic stability and aqueous solubility. The detailed protocols provided in this application note offer a roadmap for the synthesis and comprehensive evaluation of this promising bioisostere. By embracing such innovative strategies, drug discovery teams can more effectively navigate the complexities of lead optimization and increase the probability of advancing new therapeutic agents to the clinic.

References

  • Synthesis of 6-Methoxy-1-oxaspirod[7][12]eca-6,9-diene-8-one. ResearchGate. Available from: [Link]

  • Synthesis of 6-Methoxy-1-oxaspirod[7][12]eca-6,9-diene-8-one. Available from: [Link]

  • Synthesis of 6-Methoxy-1-oxaspirod[7][12]eca-6,9-diene-8-one. MDPI. Available from: [Link]

  • 6-oxaspiro[3.5]nonan-9-ol (C8H14O2). PubChemLite. Available from: [Link]

  • 6-oxaspiro[3.5]nonan-9-one (C8H12O2). PubChemLite. Available from: [Link]

  • Synthesis of oxetanes from alcohols. ResearchGate. Available from: [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. Available from: [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available from: [Link]

  • Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. The Royal Society of Chemistry. Available from: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available from: [Link]

  • Application of Bioisosteres in Drug Design. Available from: [Link]

  • Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor tunlametinib in patients with advanced NRAS mutant melanoma. Frontiers. Available from: [Link]

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  • Cyclohexanol. PubChem. Available from: [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Available from: [Link]

  • 3-phenyl-1-oxaspiro[3.5]nonan-2-one. ChemSynthesis. Available from: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available from: [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Protocol Synopsis. Clinical Trials. Available from: [Link]

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  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Available from: [Link]

  • 6-Oxaspiro[3.5]nonan-2-ol. PubChem. Available from: [Link]

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Application Notes and Protocols: Palladium-Catalyzed Coupling of 6-Oxaspiro[3.5]nonan-9-ol with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Spirocyclic Aryl Ethers

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Among the myriad of synthetic methodologies, the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and versatile tool for the construction of these crucial linkages.[1][2] This application note provides a detailed guide to the reaction conditions for the coupling of a unique spirocyclic secondary alcohol, 6-Oxaspiro[3.5]nonan-9-ol, with aryl halides. The incorporation of the spiro[3.5]nonane scaffold offers a unique three-dimensional architecture that is of significant interest in the design of novel bioactive molecules and functional materials.

This document will provide a comprehensive overview of the reaction, including a plausible synthetic route to the novel starting material, a discussion of the reaction mechanism, detailed experimental protocols, and a summary of key reaction parameters. The protocols and insights provided herein are designed to be a valuable resource for researchers seeking to explore the synthesis and application of this emerging class of spirocyclic aryl ethers.

Synthetic Approach to 6-Oxaspiro[3.5]nonan-9-ol

Currently, 6-Oxaspiro[3.5]nonan-9-ol is not a commercially available starting material. Therefore, a practical synthetic route is required. A plausible two-step synthesis starting from the known spiro[3.5]nonan-2-one is proposed, leveraging a Baeyer-Villiger oxidation followed by a lactone reduction.

Step 1: Baeyer-Villiger Oxidation of Spiro[3.5]nonan-2-one

The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into lactones.[3][4][5] In this case, spiro[3.5]nonan-2-one would be oxidized to the corresponding lactone, 6-oxaspiro[3.5]nonan-5-one. The regioselectivity of the Baeyer-Villiger oxidation is predictable, with the more substituted carbon atom preferentially migrating. In this symmetrical ketone, either methylene group adjacent to the carbonyl can migrate, leading to the desired lactone.

Protocol: Baeyer-Villiger Oxidation

  • Dissolve spiro[3.5]nonan-2-one (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-oxaspiro[3.5]nonan-5-one.

Step 2: Reduction of 6-Oxaspiro[3.5]nonan-5-one

The resulting lactone can be readily reduced to the corresponding diol, which upon workup will yield the target cyclic hemiacetal, 6-Oxaspiro[3.5]nonan-9-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation.

Protocol: Lactone Reduction

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4) (2.0-3.0 equiv) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve 6-oxaspiro[3.5]nonan-5-one (1.0 equiv) in dry THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-Oxaspiro[3.5]nonan-9-ol, which can be purified by flash column chromatography.

Palladium-Catalyzed C-O Coupling: Mechanism and Key Considerations

The Buchwald-Hartwig C-O coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[6][7] Understanding the key steps of this cycle is crucial for optimizing reaction conditions.

Buchwald-Hartwig C-O Coupling Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange R-OH, Base Ar-Pd(II)-OR(L) Ar-Pd(II)-OR(L) (Alkoxide Complex) Ligand\nExchange->Ar-Pd(II)-OR(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-OR(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration Ar-O-R Aryl Ether (Product) Reductive\nElimination->Ar-O-R

Figure 1: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange: The halide on the palladium complex is replaced by the alkoxide, which is formed in situ from the alcohol (R-OH) and a base.

  • Reductive Elimination: The aryl group and the alkoxide group on the palladium complex couple, forming the desired aryl ether product (Ar-OR) and regenerating the active Pd(0) catalyst.

For sterically hindered secondary alcohols like 6-Oxaspiro[3.5]nonan-9-ol, the reductive elimination step can be slow, leading to side reactions such as β-hydride elimination. The choice of ligand is therefore critical to facilitate this step and improve reaction efficiency. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step.

Recommended Reaction Conditions and Protocols

Based on literature precedents for the coupling of challenging secondary alcohols, the following conditions are recommended as a starting point for the coupling of 6-Oxaspiro[3.5]nonan-9-ol with aryl halides.

Table 1: Recommended Starting Conditions for C-O Coupling
ParameterRecommended ConditionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand BrettPhos, RuPhos, XPhosBulky, electron-rich biarylphosphine ligands known to be effective for C-O coupling of secondary alcohols.[7]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃Strong, non-nucleophilic bases are required to generate the alkoxide in situ.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.
Reactant Ratio Alcohol:Aryl Halide (1.2:1)A slight excess of the alcohol can help to drive the reaction to completion.
General Protocol for the Coupling of 6-Oxaspiro[3.5]nonan-9-ol with an Aryl Bromide

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Flask Oven-dried flask with stir bar Reagents Add Pd precursor, ligand, and base Flask->Reagents Inert Flush with Argon/Nitrogen Reagents->Inert Solvent Add anhydrous solvent Inert->Solvent Reactants Add aryl bromide and 6-oxaspiro[3.5]nonan-9-ol Solvent->Reactants Heat Heat to 80-110 °C Reactants->Heat Stir Stir for 12-24 h Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite® Cool->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: General experimental workflow for the C-O coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reactants: Add anhydrous toluene (or another suitable solvent) via syringe. Add the aryl bromide (1.0 equiv) and 6-Oxaspiro[3.5]nonan-9-ol (1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®, washing the pad with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 9-aryloxy-6-oxaspiro[3.5]nonane.

Protocol Optimization for Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed coupling reactions. Therefore, more forcing conditions may be required.

  • Higher Catalyst Loading: Increasing the catalyst and ligand loading to 3-5 mol% and 6-10 mol%, respectively, may be beneficial.

  • More Electron-Rich Ligands: Ligands such as RuPhos or the use of a palladacycle precatalyst may improve reactivity.

  • Higher Temperatures: Increasing the reaction temperature to 110-120 °C might be necessary.

  • Choice of Base: For some systems, a weaker base like cesium carbonate (Cs₂CO₃) in combination with a specific ligand can be effective and may offer better functional group tolerance.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a fresh batch of palladium precursor and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (NaOt-Bu, KOt-Bu, Cs₂CO₃) and solvents (toluene, dioxane, THF).
Formation of dehalogenated arene - β-hydride elimination is competing with reductive elimination- Use a bulkier ligand (e.g., BrettPhos, RuPhos).- Lower the reaction temperature if possible.- Change the solvent.
Decomposition of starting materials - Reaction temperature is too high- Base is too strong for functional groups present- Lower the reaction temperature.- Screen weaker bases such as K₃PO₄ or Cs₂CO₃.

Conclusion

The palladium-catalyzed coupling of 6-Oxaspiro[3.5]nonan-9-ol with aryl halides represents a promising avenue for the synthesis of novel spirocyclic aryl ethers. While a specific protocol for this exact transformation has not been reported, the wealth of literature on the Buchwald-Hartwig C-O coupling of sterically hindered secondary alcohols provides a solid foundation for the development of a successful synthetic methodology. By carefully selecting the appropriate catalyst system, base, and solvent, and by systematically optimizing the reaction conditions, researchers can effectively access this new class of compounds for further investigation in drug discovery and materials science. This application note provides a comprehensive starting point for these endeavors, grounded in established chemical principles and supported by relevant literature.

References

  • Khan, I., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances, 14(33), 23865-23886. Available from: [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available from: [Link]

  • Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation. YouTube. Available from: [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. Available from: [Link]

  • Gowrisankar, S., Sergeev, A. G., Anbarasan, P., Neumann, H., & Beller, M. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592–11598. Available from: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Chemservice. (n.d.). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-60. Available from: [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. Available from: [Link]

  • Beller, M., et al. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(33), 11592–11598. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Available from: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). A single phosphine ligand allows for the palladium-catalyzed intermolecular C-O bond formation with secondary and primary alcohols. Accounts of chemical research, 31(12), 805-818. Available from: [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular C-O bond formation. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Zhang, H., et al. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580–1583. Available from: [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Available from: [Link]

  • JoVE. (n.d.). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. Available from: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3182-3209. Available from: [Link]

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Incorporation of 6-Oxaspiro[3.5]nonan-9-ol into DNA-encoded libraries (DEL)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of 6-Oxaspiro[3.5]nonan-9-ol into DNA-Encoded Libraries (DEL)

Abstract

This guide details the chemical methodology for incorporating 6-oxaspiro[3.5]nonan-9-ol into DNA-Encoded Libraries (DEL).[1] As a high-Fsp³ spirocyclic scaffold, this building block offers significant advantages in drug discovery by improving solubility and metabolic stability while providing a rigid, three-dimensional geometry that escapes the "flatland" of traditional aromatic libraries. This note provides validated protocols for carbamate linkage (via DSC activation) and ether linkage (via Mitsunobu reaction), specifically optimized to preserve the acid-sensitive oxetane moiety during on-DNA synthesis.

Introduction: The Spirocyclic Advantage

In modern medicinal chemistry, the transition from flat, aromatic-heavy compounds to three-dimensional, sp³-rich architectures is critical for improving clinical success rates.[1][2] 6-Oxaspiro[3.5]nonan-9-ol represents a "privileged structure" for DEL synthesis due to two key features:

  • The Spiro Junction: It locks the molecule into a specific 3D conformation, enhancing selectivity for protein binding pockets.

  • The Oxetane Ring: Functioning as a carbonyl bioisostere, the oxetane ring modulates polarity and lipophilicity (lowering LogP) without the metabolic liability of a ketone or the chemical reactivity of an epoxide.

Technical Challenge: The primary challenge in utilizing this scaffold is the secondary hydroxyl group. While nucleophilic, it requires activation to react with DNA-conjugated amines.[1] Furthermore, the oxetane ring, while stable to basic conditions, is susceptible to ring-opening under strong acidic conditions, necessitating careful buffer management.

Chemical Compatibility & Stability Analysis

Before library synthesis, the scaffold's stability profile must be understood to prevent degradation.

ParameterStability AssessmentOperational Guideline
Basic pH (8–12) High .[1] The oxetane ring and spiro junction are stable.Standard borate/carbonate buffers are safe.[1]
Acidic pH (< 4) Low .[1] Risk of oxetane ring opening (hydrolysis).[1]Avoid high conc. TFA.[1][3] Use dilute acetic acid or formic acid for QC only.[1]
Oxidants Moderate .[1] The alcohol is oxidizable.[4]Avoid strong oxidants unless converting to ketone intentionally.[1]
Nucleophiles High . Resistant to ring opening by amines at RT.[1]Safe for use with amine-rich DEL building blocks.[1]

Protocol A: Carbamate Linkage via DSC Activation (Recommended)[1]

This is the most robust method for attaching 6-oxaspiro[3.5]nonan-9-ol to a DNA headpiece or a DNA-linked amine cycle.[1] It converts the alcohol into a mixed carbonate, which then reacts with the DNA-amine to form a stable carbamate bond.

Mechanism & Workflow

The alcohol is activated off-DNA using N,N'-Disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate.[1] This intermediate is then added to the DNA-amine solution.[1]

Carbamate_Workflow Alcohol 6-Oxaspiro[3.5]nonan-9-ol DSC DSC + DIPEA (Acetonitrile) Alcohol->DSC Activation (1-2 hrs) Activated Mixed Carbonate Intermediate DSC->Activated DNA_Amine DNA-Linked Amine (Borate Buffer pH 9.5) Activated->DNA_Amine Coupling (Overnight) Product DNA-Carbamate Conjugate DNA_Amine->Product

Figure 1: Workflow for the activation and conjugation of the spirocyclic alcohol to DNA.

Step-by-Step Protocol

Materials:

  • 6-Oxaspiro[3.5]nonan-9-ol (100 mM in anhydrous DMA or MeCN)[1]

  • N,N'-Disuccinimidyl carbonate (DSC) (Solid or 200 mM in DMA)[1]

  • N,N-Diisopropylethylamine (DIPEA)[1]

  • DNA-Headpiece (1 mM in water)[1]

  • Borate Buffer (250 mM, pH 9.5)

Step 1: Off-DNA Activation [1]

  • In a microcentrifuge tube, mix 6-oxaspiro[3.5]nonan-9-ol (10 µmol) with DSC (15 µmol) in anhydrous acetonitrile (100 µL).

  • Add DIPEA (20 µmol).

  • Incubate at room temperature (RT) for 2–4 hours.

    • Note: Monitor by TLC or LCMS (aliquot into MeOH) to ensure conversion to the succinimidyl carbonate.

Step 2: On-DNA Coupling [1]

  • Prepare the DNA solution: Dissolve DNA-amine (e.g., 5 nmol) in Borate Buffer (20 µL, pH 9.5).[1]

  • Add the Activated Carbonate mixture from Step 1 to the DNA solution.

    • Ratio: Aim for 20–50 equivalents of activated small molecule relative to DNA.

    • Solvent: Ensure final organic solvent concentration (MeCN/DMA) is < 40% to prevent DNA precipitation (unless using solid-phase DEL methods).[1]

  • Vortex gently and incubate overnight at RT.

Step 3: Purification

  • Ethanol precipitate the DNA: Add 10% volume of 3M NaOAc (pH 5.2) and 2.5–3 volumes of cold absolute ethanol.

  • Incubate at -20°C for 30 mins.

  • Centrifuge (15,000 x g, 30 mins, 4°C).

  • Remove supernatant.[1] Wash pellet with 70% cold ethanol.[1]

  • Resuspend in water or selection buffer.[1]

Protocol B: Mitsunobu Etherification (Alternative)[1]

Use this protocol if you need to form an ether linkage (C-O-C) rather than a carbamate.[1] This method is more technically demanding on DNA due to the reagents involved (PPh3, DIAD).

Step-by-Step Protocol

Materials:

  • DNA-Phenol (or DNA-Alcohol)[1]

  • 6-Oxaspiro[3.5]nonan-9-ol[1]

  • Triphenylphosphine (PPh3)[1]

  • Diisopropyl azodicarboxylate (DIAD)[1]

Procedure:

  • Lyophilize the DNA-Phenol to a dry pellet (Mitsunobu requires anhydrous conditions).

  • Resuspend DNA in anhydrous DMA or DMF (Note: DNA solubility in pure organic solvent is poor; often a quaternary ammonium salt or "DEAE-adsorption" method is used to solubilize DNA in organics).[1]

  • Add 6-oxaspiro[3.5]nonan-9-ol (50 eq), PPh3 (50 eq), and DIAD (50 eq).

  • Incubate at RT for 4–16 hours.

  • Quench with water immediately.[1]

  • Perform double ethanol precipitation to remove the excess PPh3 and PPh3-oxide, which can stick to DNA.[1]

Quality Control & Validation

Verification of the reaction is non-negotiable.

1. LC-MS Analysis:

  • Method: Reverse-phase LC (C18 column) coupled to High-Res Mass Spectrometry (e.g., Q-TOF or Orbitrap).[1]

  • Buffer: TEAA (Triethylammonium acetate) / Methanol or HFIP / Methanol.[1]

  • Expectation: Look for the mass shift corresponding to the addition of the scaffold.

    • Carbamate Shift: + [MW of Scaffold] + 26 Da (Carbonyl) - 1 Da (H).

    • Ether Shift: + [MW of Scaffold] - 18 Da (H2O loss).[1]

2. DNA Integrity Check (qPCR):

  • Run a qPCR comparison between the starting material and the product.

  • Threshold: A shift in Ct value > 1 cycle indicates potential DNA damage (likely depurination from acidic conditions or copper exposure if using Click chemistry elsewhere).[1]

Advanced Diversification: The Ketone Route

For researchers seeking to use the scaffold as a core for reductive amination:

  • Oxidation: The 9-ol can be oxidized to 6-oxaspiro[3.5]nonan-9-one using Copper/TEMPO in aqueous buffer [1].[1]

  • Reductive Amination: The resulting ketone reacts with DNA-linked amines (in the presence of NaBH3CN) to form secondary amines.

Reaction_Pathways cluster_0 Route A: Direct Coupling cluster_1 Route B: Core Modification Start 6-Oxaspiro[3.5]nonan-9-ol (Building Block) DSC DSC Activation Start->DSC Oxidation TEMPO Oxidation Start->Oxidation Carbamate Carbamate Product (Stable, Polar) DSC->Carbamate Ketone Spiro-Ketone Oxidation->Ketone RedAm Reductive Amination Ketone->RedAm Amine Amine Product (Basic, Ionizable) RedAm->Amine

Figure 2: Strategic decision tree for incorporating the spirocyclic scaffold based on desired linkage.[1]

References

  • Fair, R. J., et al. (2020).[1] DNA-Compatible Copper/TEMPO Oxidation for DNA-Encoded Libraries. Bioconjugate Chemistry, 31(10), 2291–2296. Link[1]

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1][5] Angewandte Chemie International Edition, 49(21), 3524–3529. Link[1]

  • Zheng, S., & Tice, C. M. (2016).[2] The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[1] Link

  • Satz, A. L., et al. (2022).[1] DNA-Encoded Chemical Libraries.[1][3][4][6][7] Nature Reviews Methods Primers, 2, 3. Link[1]

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Troubleshooting & Optimization

Improving yield in the synthesis of 6-Oxaspiro[3.5]nonan-9-ol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 6-Oxaspiro[3.5]nonan-9-ol Synthesis

Executive Summary & Core Directive

The synthesis of 6-Oxaspiro[3.5]nonan-9-ol (CAS: 1498004-81-1) presents unique challenges due to the steric strain of the spiro[3.5] junction and the conformational flexibility of the tetrahydropyran (THP) ring during reduction. Low yields are typically attributed to two bottlenecks:

  • Inefficient Cyclization: Competition between intramolecular Dieckmann condensation (ring closure) and intermolecular oligomerization.

  • Stereochemical Erosion: Poor diastereomeric control during the reduction of the intermediate ketone (6-oxaspiro[3.5]nonan-9-one) to the target alcohol.

This guide moves beyond standard recipes, focusing on process parameters that drive thermodynamic vs. kinetic control.

Critical Process Parameters (The "Why")

To improve yield, you must control the transition states of the ring-closing and reduction steps.

A. The Cyclization Bottleneck (Dieckmann/Etherification)

The formation of the 6-membered ether ring adjacent to the cyclobutane spiro-center is sterically demanding.

  • The Problem: The Thorpe-Ingold effect is less pronounced in spiro[3.5] systems than in gem-dimethyl systems, meaning the reactive ends of your linear precursor (e.g., a diester ether) do not naturally "snap" together.

  • The Fix: High-dilution conditions are non-negotiable here. A concentration >0.05 M favors intermolecular polymerization.

B. The Stereoselectivity Bottleneck (Reduction)

Reducing the 9-ketone to the 9-ol yields cis/trans isomers.

  • Equatorial Attack (Thermodynamic): Small hydride sources (NaBH₄) tend to attack from the axial face, yielding the equatorial alcohol.

  • Axial Attack (Kinetic): Bulky hydrides (L-Selectride) are sterically hindered by the spiro-cyclobutane ring, forcing attack from the less hindered face, often yielding the axial alcohol.

  • Yield Impact: If your target is a specific diastereomer, a non-selective reduction requires chromatographic separation, immediately halving your isolated yield.

Troubleshooting Guide & FAQs

Phase 1: Ring Construction (The Ketone Intermediate)

Q: I am observing significant oligomer formation during the cyclization step. How do I favor the spiro-ring? A: This is a classic competing rate issue.

  • Diagnosis: Check your addition rate and concentration.

  • Solution: Switch to a Pseudo-High Dilution technique. Do not dump your precursor into the base. Instead, slowly add the precursor solution dropwise into a refluxing suspension of the base (e.g., NaH or t-BuOK) in THF/Toluene over 4–6 hours. This keeps the instantaneous concentration of the active enolate low, statistically favoring the intramolecular reaction (cyclization) over intermolecular attack (oligomerization).

Q: My Dieckmann condensation product is not decarboxylating to the ketone. A: The spiro-center adds stability to the beta-keto ester intermediate.

  • Protocol Adjustment: Standard acid hydrolysis may be too gentle. Use Krapcho Decarboxylation conditions:

    • Reagents: LiCl (3 equiv) in wet DMSO or DMF.

    • Temp: 140°C – 160°C.

    • Mechanism: The halide attacks the ester methyl group (SN2), generating a carboxylate that spontaneously decarboxylates. This avoids harsh acidic conditions that might open the oxetane/ether ring (though less of a risk in 6-oxa systems).

Phase 2: Reduction to 6-Oxaspiro[3.5]nonan-9-ol

Q: I am getting a 50:50 mixture of diastereomers. How do I improve the dr (diastereomeric ratio)? A: You must choose a reagent that recognizes the steric bulk of the spiro-cyclobutane.

Target AlcoholRecommended ReagentSolventTempMechanism
Equatorial (Thermodynamic) NaBH₄ / CeCl₃ (Luche)MeOH-78°CSmall hydride attacks from the sterically crowded axial trajectory.
Axial (Kinetic) L-Selectride®THF-78°CBulky borohydride is blocked by the spiro-ring, forcing attack from the equatorial trajectory.
Chemo-selective Zn(BH₄)₂Et₂O0°CChelating control (if neighboring coordinating groups exist).

Q: The alcohol product is oiling out and trapping impurities. A: Spiro-alcohols are notorious for being "sticky" oils.

  • Purification Hack: Do not rely on crystallization. Derivatize the crude alcohol with p-Nitrobenzoyl chloride . The resulting ester is often a highly crystalline solid, allowing for easy recrystallization to enrich the diastereomer and purity. Hydrolyze (LiOH/THF) to recover the pure alcohol.

Optimized Experimental Workflow

The following protocol assumes a Dieckmann-type approach, which is the most scalable route for this scaffold.

Step 1: Precursor Assembly (Ether Linkage)
  • Start: 1,1-Bis(hydroxymethyl)cyclobutane.

  • Desymmetrization: React with 1.0 equiv NaH and 1.0 equiv Ethyl bromoacetate.

    • Goal: Mono-alkylation to HO-CH2-C(spiro)-CH2-O-CH2-COOEt.

  • Oxidation: Swern or TEMPO oxidation of the remaining alcohol to the aldehyde/acid, followed by esterification.

    • Result:EtOOC-C(spiro)-CH2-O-CH2-COOEt.

Step 2: Dieckmann Cyclization (Critical Step)
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Base: Suspend NaH (2.5 equiv) in dry Toluene. Heat to 110°C.

  • Addition: Dissolve the diester precursor in Toluene (0.1 M). Add via syringe pump over 6 hours .

  • Workup: Quench with cold AcOH/H₂O. Extract.

  • Decarboxylation: Treat crude beta-keto ester with LiCl/DMSO at 150°C for 4 hours.

    • Yield Check: Isolate 6-oxaspiro[3.5]nonan-9-one .

Step 3: Stereoselective Reduction
  • Dissolve ketone (1.0 equiv) in dry THF. Cool to -78°C.

  • Add L-Selectride (1.2 equiv) dropwise (for axial alcohol).

  • Stir 2 hours. Quench with H₂O/NaOH/H₂O₂ (oxidative workup for boron).

  • Data Validation: Check 1H NMR. The proton at C9 (carbinol proton) will show distinct coupling constants (

    
    ) depending on orientation:
    
    • Axial H (Equatorial OH): Large coupling (

      
       Hz).
      
    • Equatorial H (Axial OH): Small coupling (

      
       Hz).
      

Process Visualization (Pathway Logic)

The following diagram illustrates the decision logic for the synthesis and stereochemical outcome.

SpiroSynthesis Start Start: 1,1-Bis(hydroxymethyl) cyclobutane Precursor Diester Ether Precursor (Linear) Start->Precursor  Alkylation & Oxidation   Cyclization Dieckmann Cyclization (High Dilution) Precursor->Cyclization  NaH, Toluene, Slow Add   Ketone Intermediate: 6-Oxaspiro[3.5]nonan-9-one Cyclization->Ketone  Krapcho Decarboxylation   Decision Select Reduction Method Ketone->Decision RouteA Route A: NaBH4 / MeOH (Small Hydride) Decision->RouteA  Min Steric Bulk   RouteB Route B: L-Selectride / THF (Bulky Hydride) Decision->RouteB  Max Steric Bulk   ProdA Major Product: Equatorial Alcohol (Thermodynamic) RouteA->ProdA  Axial Attack   ProdB Major Product: Axial Alcohol (Kinetic) RouteB->ProdB  Equatorial Attack  

Caption: Logical flow for the synthesis of 6-oxaspiro[3.5]nonan-9-ol, highlighting the divergence in reduction conditions to control stereochemistry.

References

  • Spirocyclic Scaffold Synthesis: Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. (2008).

  • Dieckmann Condensation in Spiro Systems: Krapcho, A. P. "Glycols and bis-homologation via spiro-derivatives." Synthesis, 1982(10), 805-822.
  • Stereoselective Reduction: Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 94(20), 7159–7161. (1972).

  • Structure Verification: PubChem Compound Summary for CID 82417965, 6-oxaspiro[3.5]nonan-9-ol.

Troubleshooting steric hindrance issues at the C9 position of spiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[3.5]nonane Chemistry Ticket Subject: Troubleshooting Steric Hindrance & Reactivity at the C9 Position Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Blocker for Lead Optimization)

Executive Summary: The "C9 Steric Wall"

Welcome to the technical support hub for spirocyclic scaffolds. You are likely encountering difficulty functionalizing the C9 position of the spiro[3.5]nonane system.

The Root Cause: In the IUPAC numbering of spiro[3.5]nonane, the spiro carbon is C4. The cyclohexane ring comprises carbons C5 through C9. Therefore, C9 (and its symmetric counterpart C5) is the


-position adjacent to the spiro center. 

The steric hindrance at C9 is not merely a matter of bulk; it is a conformational lock . The four-membered cyclobutane ring is roughly perpendicular to the mean plane of the six-membered cyclohexane chair. The protons on the cyclobutane ring (specifically at C1 and C3) create a "hydrogenic canopy" that effectively blocks the axial trajectory of incoming electrophiles or nucleophiles at C9.

This guide addresses the three most common failure modes reported by our users:

  • Nucleophilic Addition Failure (Ketones at C9).

  • 
    -Alkylation Stalling  (Enolates at C9).
    
  • Stereochemical Scrambling.

Troubleshooting Module 1: Nucleophilic Addition Fails

User Report: "I have a ketone at C9 (spiro[3.5]nonan-9-one). Grignard reagents are returning starting material or reducing the ketone to an alcohol instead of adding."

Diagnosis: Trajectory Blockade

The Bürgi-Dunitz angle (107°) required for nucleophilic attack is sterically compromised. The "axial" approach is blocked by the cyclobutane ring protons. The "equatorial" approach is more accessible but forces the resulting alkoxide into a high-energy axial position (1,3-diaxial strain with the cyclobutane).

Resolution Protocol: Lewis Acid Activation

Standard Grignards are too bulky and not electrophilic enough to overcome the barrier. You must activate the carbonyl to pull the nucleophile in.

Step-by-Step Workflow:

  • Drying: Ensure all glassware is flame-dried under Argon. Moisture is fatal here due to the slow kinetics.

  • Lewis Acid Complexation:

    • Cool the ketone (1.0 equiv) in anhydrous

      
       to -78 °C.
      
    • Add

      
        or 
      
      
      
      (1.1 equiv) dropwise.
    • Mechanistic Insight: This coordinates the carbonyl oxygen, lowering the LUMO energy and making the C9 carbon significantly more electrophilic.

  • Nucleophile Switch:

    • Avoid bulky Grignards (e.g.,

      
      -BuMgBr).
      
    • Use Organolithiums (smaller ionic radius) or Organocerium reagents.

    • Protocol: Mix

      
       with anhydrous 
      
      
      
      (1.5 equiv) at -78 °C for 1 hour before adding to the ketone. The organocerium reagent is less basic (preventing enolization/reduction) and more nucleophilic.
  • Quench: Warm slowly to 0 °C and quench with saturated

    
    .
    

Data Summary: Nucleophile Success Rates at C9

Reagent TypeConditionsYield (%)Major Side Product

(Standard)
THF, 0°C< 15%Reduction (Alcohol)


, -78°C
40-55%Enolization (SM recovery)

+

THF, -78°C 85-92% None

Troubleshooting Module 2: -Functionalization (Alkylation)

User Report: "I cannot install a substituent at C9 via enolate alkylation. The electrophile won't couple."

Diagnosis: The "Puckered" Shield

Even if you form the enolate (using LDA/LiHMDS), the spiro-cyclobutane ring creates a "puckered" steric shield. The approach vector for an


 attack on an alkyl halide is obstructed.[1]
Resolution Protocol: The "Aggregate-Break" Method

Lithium enolates form stable aggregates (tetramers/hexamers) that are too bulky to react at the hindered C9 position. You must break these aggregates to generate a "naked" enolate.

Step-by-Step Workflow:

  • Deprotonation:

    • Substrate: Spiro[3.5]nonan-1-one (assuming carbonyl at C5/C9).

    • Base: KHMDS (Potassium hexamethyldisilazide). The potassium enolate is more reactive than lithium.

    • Solvent: THF, -78 °C.

  • Additive Spike (Critical Step):

    • Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits) at 4.0 equivalents relative to base.

    • Why: These polar aprotic cosolvents solvate the cation, breaking the enolate aggregates into reactive monomers.

  • Electrophile Addition:

    • Use highly reactive electrophiles: MeI, Allyl Bromide, Benzyl Bromide.

    • Note: Secondary halides (e.g., Isopropyl iodide) will likely fail and result in O-alkylation or elimination.

  • Temperature Ramp:

    • Do not warm to RT immediately. Stir at -40 °C for 4 hours.

Visualizing the Problem: Decision Logic

The following diagram illustrates the decision matrix for overcoming C9 steric hindrance.

SpiroLogic Start Start: C9 Functionalization Target Target Moiety? Start->Target Ketone Nucleophilic Addn (to C9=O) Target->Ketone Alpha Alpha-Alkylation (at C9-H) Target->Alpha CheckNu Nucleophile Size? Ketone->CheckNu CheckAgg Standard LDA failed? Alpha->CheckAgg SmallNu Small (Me, Et, Acetylide) CheckNu->SmallNu Yes LargeNu Large (tBu, Ph) CheckNu->LargeNu No Sol1 USE: Organocerium (CeCl3 + RLi) SmallNu->Sol1 Sol2 USE: Lewis Acid (TiCl4 activation) LargeNu->Sol2 Sol3 USE: KHMDS + DMPU (Break Aggregates) CheckAgg->Sol3 Yes Sol4 STRATEGY: Ring Expansion (Dieckmann) CheckAgg->Sol4 If Sol3 Fails

Caption: Decision tree for selecting the correct synthetic methodology based on steric constraints at spiro[3.5]nonane C9.

Advanced FAQ

Q1: I'm seeing "Anti" selectivity. Is this expected? A: Yes. In spiro[3.5]nonane, the cyclobutane ring exerts a powerful steric directing effect. Reagents will almost exclusively approach from the face opposite the cyclobutane ring (the "anti" face). If you need the "syn" isomer, you cannot obtain it by direct addition. You must perform the "anti" addition and then invert the stereocenter (e.g., via Mitsunobu if it's an alcohol, or oxidation-reduction sequences).

Q2: Can I use C-H activation to functionalize C9 directly? A: Direct C-H activation at C9 is extremely challenging due to the lack of a directing group geometry that fits the spiro-orthogonality. However, if you are working with 7-azaspiro[3.5]nonane (common in drug discovery), you can use the nitrogen at position 7 to direct Pd-catalyzed C-H activation to C8/C6, but rarely C9/C5 due to distance. For C9, radical bromination (Wohl-Ziegler) is the only viable direct path, but it suffers from low regioselectivity.

Q3: The reaction works but the yield is 10%. What is the "Nuclear Option"? A: If functionalization of the intact ring fails, do not fight the sterics. Build the ring with the substituent already in place.

  • Strategy: Use a Dieckmann Condensation .

  • Protocol: Start with a cyclobutane-1,1-diacetic acid derivative. Functionalize the open chain before closing the cyclohexane ring. This avoids the steric wall entirely.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Title: Design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[2][3]

    • Source:Bioorganic & Medicinal Chemistry Letters (2012).
    • Relevance: Establishes the baseline reactivity and numbering for the 7-azaspiro[3.5]nonane system, the most common pharmaceutical variant of this carbocycle.
    • Link:

  • Organocerium Reagents (The Solution to Hindered Ketones)

    • Title: Organocerium reagents. Nucleophilic addition to easily enolizable ketones.
    • Source:Journal of the American Chemical Society (Imamoto et al.).
    • Relevance: The foundational method for overcoming steric hindrance and basicity issues in hindered ketones like spiro-nonanones.
    • Link:

  • Conformational Analysis of Spiro Cycles

    • Title: Stereochemistry of Spiro Compounds.[4]

    • Source:Topics in Stereochemistry (Eliel & Wilen).
    • Relevance: Definitive text on the perpendicular arrangement of spiro rings and the resulting "hydrogenic canopy" effect.
    • Link:

  • IUPAC Numbering & Structure Verification

    • Title: Spiro[3.5]nonane-1,3-dione Structure and Properties.[5][6]

    • Source:PubChem.[5][7]

    • Relevance: Confirms numbering scheme (Spiro C=4, Cyclohexane=5-9) to ensure "C9" is correctly identified as the -position.
    • Link:

Sources

Purification methods for separating diastereomers of substituted spiro nonanols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Separation Sciences Division) Ticket Topic: Resolution of Diastereomeric Spiro[x.y]nonan-1-ols

The "Spiro" Challenge: An Engineering Perspective

Welcome to the technical support portal. You are likely here because standard purification methods are failing to resolve your spiro nonanol diastereomers.

The Core Problem: Unlike flat aromatic systems, spiro scaffolds (e.g., spiro[4.4]nonane, spiro[3.5]nonane) possess a rigid, orthogonal 3D architecture.[1] When a hydroxyl group is substituted on these rings, the difference in free energy (


) between diastereomers is often driven by subtle steric packing rather than large polarity shifts.

Standard C18 Reverse Phase HPLC often fails here because it relies heavily on hydrophobic surface area, which may be identical for both diastereomers. To separate these, we must exploit shape selectivity and hydrogen-bonding directionality .

Primary Workflow: Supercritical Fluid Chromatography (SFC)[2][3][4]

SFC is the gold standard for spirocyclic alcohols. The solvating power of supercritical CO


 combined with alcohol modifiers penetrates the rigid spiro structure better than aqueous mobile phases, often resulting in higher resolution (

).
Troubleshooting Guide: SFC Method Development

User Issue: “I see separation, but the peaks are tailing significantly, causing overlap.”

Diagnosis: The free hydroxyl group on your spiro nonanol is interacting with residual silanols on the stationary phase. Solution:

  • Modifier Adjustment: Switch from Methanol to Ethanol or Isopropanol (IPA) . The bulkier alcohol competes better for silanol sites.

  • Additives: Add 0.1% Ammonium Hydroxide or Diethylamine (DEA) to the modifier. This suppresses ionization of silanols and sharpens the alcohol peak.

User Issue: “My diastereomers co-elute on C18 and Silica.”

Diagnosis: Lack of shape recognition. Solution: Switch to "Pseudo-Chiral" separation. Even if you are separating diastereomers (which technically don't require chiral columns), chiral stationary phases (CSPs) like Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG) are superior because they form "cavities" that recognize the 3D spiro shape.

Standardized SFC Screening Protocol
ParameterSettingRationale
Mobile Phase A CO

(100-120 bar backpressure)
High density for solubility.
Mobile Phase B MeOH + 0.1% DEADEA prevents tailing of -OH groups.
Gradient 5% to 50% B over 5 minsRapid polarity scan.
Column 1 2-Ethylpyridine (2-EP) Best achiral column for basic/polar compounds.
Column 2 Chiralpak AD-H / IG Amylose-based; excellent for steric discrimination.
Column 3 Chiralcel OD-H Cellulose-based; complementary selectivity to AD-H.
Temperature 35°C - 40°CLower temps increase density and often improve

.
Visual Logic: SFC Optimization Workflow

SFC_Workflow Start Start: Spiro Nonanol Mixture Screen Screen: 2-EP, AD-H, OD-H (5-50% Gradient) Start->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Success Scale-up to Prep SFC Decision->Success Yes Fail Analyze Failure Mode Decision->Fail No Tailing Issue: Tailing Peaks Action: Add 0.1% DEA or Switch MeOH -> IPA Fail->Tailing Bad Peak Shape Overlap Issue: Co-elution Action: Switch Column Class (Amylose -> Cellulose) Fail->Overlap No Separation Solubility Issue: Poor Solubility Action: Increase Backpressure (120 -> 150 bar) Fail->Solubility Precipitation Tailing->Screen Retry Overlap->Screen Retry Solubility->Screen Retry

Figure 1: Iterative logic for optimizing Supercritical Fluid Chromatography (SFC) parameters for rigid alcohols.

Secondary Workflow: Derivatization & Crystallization

If chromatography is too expensive for your scale (e.g., >100g), or if the


 is zero, you must alter the molecule's physical properties.
The "Camphanic Acid" Strategy

Spiro nonanols are often oils. To force crystallization or increase chromatographic separation, convert the alcohol into an ester using a bulky, chiral acid.

Protocol:

  • Reagent: (-)-Camphanic chloride (or MαNP acid for difficult cases).

  • Reaction: Treat spiro nonanol with 1.2 eq. Camphanic chloride, Et

    
    N, and DMAP in DCM.
    
  • Outcome: You now have diastereomeric esters.

    • Effect 1: The bulky camphanoyl group "locks" the conformation, often dramatically increasing

      
       on silica gel.
      
    • Effect 2: The esters are frequently crystalline solids, allowing for separation by fractional crystallization from Hexane/EtOAc.

User Issue: “I derivatized, but it’s still an oil.” Fix: Switch to 3,5-dinitrobenzoyl chloride . The


-

stacking interactions of the nitro groups strongly promote lattice formation (crystallization).
Visual Logic: Purification Decision Tree

Decision_Tree Input Crude Diastereomer Mix State Physical State? Input->State Solid Solid State->Solid Crystalline Oil Oil / Gum State->Oil Amorphous Cryst Fractional Crystallization (Hexane/EtOAc) Solid->Cryst SFC_Route Analytical SFC Screen Oil->SFC_Route Sep Separation? SFC_Route->Sep PrepSFC Prep SFC Sep->PrepSFC Good Rs Deriv Derivatization (Camphanic or 3,5-DNB ester) Sep->Deriv Poor Rs Deriv->Cryst Induces Crystallinity Deriv->SFC_Route Increases Rs

Figure 2: Strategic decision matrix for selecting between crystallization, direct chromatography, and derivatization.

Frequently Asked Questions (FAQs)

Q: Why do I need a chiral column (AD-H) for diastereomers? Aren't they chemically distinct? A: While diastereomers are distinct, rigid spiro-cycles often present a "smooth" hydrophobic surface to a C18 column, making them behave identically. Chiral stationary phases (CSPs) like Amylose-tris possess chiral cavities (grooves). Even if your molecule is not an enantiomer, one diastereomer may fit into this groove while the other is sterically excluded. This "lock-and-key" mechanism provides the necessary separation factor (


).

Q: My spiro nonanol precipitates in the SFC lines. What is happening? A: Spiro compounds can be surprisingly insoluble in pure CO


.
  • Immediate Fix: Ensure your "Make-up Flow" (if using a prep system) is compatible.

  • Method Fix: Increase the minimum co-solvent percentage (e.g., start at 10% MeOH instead of 5%) and increase the system backpressure (BPR) to 150 bar . Higher density CO

    
     = better solvent strength.
    

Q: Can I use GC (Gas Chromatography) for separation? A: Generally, no . While spiro nonanols are volatile enough, preparative GC is difficult to scale and recovery is poor. Furthermore, the high temperatures required (>200°C) can cause dehydration of the tertiary alcohol to an alkene (elimination), destroying your product.

References

  • SFC vs.

    • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. (Demonstrates the superiority of SFC for volatile/lipophilic alcohols).

  • Spiro Scaffold Rigidity & Properties

    • Sveiczer, A., et al. (2019).[2] Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. (Discusses the 3D architecture and solubility challenges of spiro systems).

  • Derivatization Strategies (Camphanic Acid)

    • Gerlach, H., et al. (1977). Synthese der enantiomeren 1,6-Spiro[4.4]nonadiene. Helvetica Chimica Acta. (Classic reference on resolving spiro[4.4]nonane diols via camphanic acid esters).

  • Chiral Stationary Phase Mechanisms

    • ResearchGate Review. Separation of the enantiomers of substituted dihydrofurocoumarins by HPLC. (Explains the "lock-and-key" mechanism of macrocyclic and polysaccharide phases relevant to rigid fused rings).

Sources

Solving solubility challenges of spirocyclic building blocks in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Solutions for Spirocyclic Building Blocks

The "Brick Dust" Paradox: Understanding the Challenge

Q: Why are my spirocyclic building blocks so difficult to dissolve compared to their aromatic counterparts?

A: You are likely encountering the "Brick Dust" phenomenon. Unlike flat aromatic compounds ("Grease Balls") that are lipophilic and dissolve in non-polar solvents, spirocyclic scaffolds possess a unique combination of physicochemical properties that create a solubility bottleneck:

  • High Fsp³ Character: The spiro-fusion creates a rigid, three-dimensional structure. This rigidity reduces the entropic penalty of crystallization, leading to highly efficient crystal packing and high lattice energy (High Melting Point).

  • Lower Lipophilicity (LogP): Spirocycles are often designed to lower LogP for better metabolic stability.

  • The Result: High Crystal Lattice Energy + Low Lipophilicity = Poor solubility in both water and organic solvents.

Solvent Selection & Reaction Setup

Q: Standard solvents (DCM, THF, Toluene) are failing. What are my "break-glass-in-case-of-emergency" solvents?

A: When dealing with recalcitrant spirocycles (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes), you must move beyond standard polarity rules and exploit Hydrogen Bond Donating (HBD) solvents.

The Fluorinated Alcohol Strategy

For reactions requiring the dissolution of rigid, polar spirocycles, fluorinated alcohols are often the "magic bullet."

SolventKey PropertyApplication
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)Strong H-bond donor; disrupts strong intermolecular H-bonds in crystal lattices.Excellent for dissolving peptide-like or amide-rich spirocycles. Can serve as both solvent and catalyst in acid-mediated reactions.[1]
TFE (2,2,2-Trifluoroethanol)Similar to HFIP but less acidic and less expensive.Good alternative if HFIP is too aggressive or costly.
Cyrene™ (Dihydrolevoglucosenone)Bio-based, dipolar aprotic.[2]Superior alternative to DMF/NMP for high-temperature couplings; often solubilizes spirocycles better due to unique polarity profile.

Protocol: The "Solvent Switch" for Reaction Screening

  • Initial Screen: Attempt dissolution in DCM/MeOH (9:1).

  • The HFIP Test: If insoluble, add 10% HFIP to DCM.

  • Super-Solvent: If still insoluble, switch to pure HFIP or TFE (Note: Ensure compatibility with reagents; HFIP is acidic).

Purification & Workup Troubleshooting

Q: My compound streaks on the column or "oils out" during purification. How do I isolate it?

A: Spirocyclic amines are notorious for interacting strongly with the acidic silanols on silica gel, causing streaking and poor recovery.

Visual Guide: The Purification Decision Tree

SolubilityWorkflow Start Spirocyclic Amine Purification SolubilityCheck Does it dissolve in DCM? Start->SolubilityCheck StandardFlash Standard Flash (DCM/MeOH) SolubilityCheck->StandardFlash Yes Insoluble Insoluble in Mobile Phase SolubilityCheck->Insoluble No StreakCheck Does it streak/tail? StandardFlash->StreakCheck Modifier Add 1% NH4OH or Et3N to Eluent StreakCheck->Modifier Yes SolidLoad Solid Loading Protocol (Dissolve in MeOH/DCM -> Adsorb on Silica) Insoluble->SolidLoad ReversePhase Switch to C18 Reverse Phase (H2O/MeCN + 0.1% TFA) Insoluble->ReversePhase If extremely polar SolidLoad->StandardFlash

Caption: Decision matrix for purifying difficult spirocyclic amines, prioritizing mobile phase modifiers and solid loading techniques.

Detailed Protocol: The "Ammonia Trick" for Flash Chromatography
  • The Problem: Ammonium hydroxide (aq) is immiscible with pure DCM.

  • The Solution: You must use Methanol as a bridge.

    • Preparation: Prepare a 10% solution of 7N NH₃ (in MeOH) within your DCM.

    • Ratio: A common effective eluent is DCM : MeOH : NH₄OH (90 : 9 : 1) .

    • Why it works: The ammonia competes for the acidic silica sites, allowing your spirocyclic amine to elute as a sharp band.

Protocol: Handling "Oiling Out"

If your product oils out during recrystallization or workup:

  • Trituration: Add a small amount of a "good" solvent (e.g., DCM) to dissolve the oil, then slowly add a "bad" solvent (e.g., Hexanes or Et₂O) with vigorous stirring.

  • Sonication: Sonicate the biphasic mixture. The energy can overcome the metastable "oil" state and induce nucleation of the solid.

Analytical Troubleshooting (NMR & LCMS)

Q: I can't get a clean NMR because the compound precipitates in the tube.

A: Standard CDCl₃ is often insufficient for rigid spirocycles.

Recommended NMR Solvent Mixtures:

  • For Free Bases: CDCl3 + 10% MeOD (Breaks aggregation).

  • For Salts/Zwitterions: DMSO-d6 + 1 drop TFA (Sharpens peaks by collapsing exchangeable protons, though you lose NH signals).

  • The "Nuclear" Option: HFIP-d2. (Expensive, but dissolves almost anything. Note: Shifts will be different due to H-bonding).

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to dissolve my spirocycle for a reaction? A: Yes, but with a caveat. Ultrasonication is excellent for breaking up the crystal lattice to form a supersaturated solution or fine suspension. However, if the thermodynamic solubility is low, it may precipitate back out over time. Tip: Use sonication to initiate dissolution, but ensure you are working at a concentration supported by the solvent system (or warm the reaction).

Q: My spirocyclic amine is stuck on the baseline even with 10% MeOH. What now? A: You likely have a "salt" interaction with the silica.

  • Switch to C18 Reverse Phase: Use an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid). The protonated amine will be soluble in the aqueous phase and elute based on hydrophobicity.

  • Alumina: Switch from Silica to Basic Alumina stationary phase.

Q: How do I remove HFIP after the reaction? A: HFIP has a low boiling point (58°C) but forms strong H-bonds with amines.

  • Evaporate under reduced pressure.

  • Azeotrope: Co-evaporate with DCM or Toluene 3x to remove trace HFIP, which can otherwise inhibit subsequent coupling reactions.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery.
    • Source: Expert Opinion on Drug Discovery (2022).
    • URL:[Link]

  • Solvent Properties (HFIP)

    • Title: Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations.[1]

    • Source: ChemRxiv (2021).
    • URL:[Link]

  • Purification Strategies

    • Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
    • Source: Chrom
    • URL:[Link]

  • Spirocyclic Building Blocks: Title: Spirocyclic Building Blocks for Scaffold Assembly. Source: Sigma-Aldrich Technical Guides.

Sources

Stability of 6-Oxaspiro[3.5]nonan-9-ol under acidic and basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Structural Chemistry Division Subject: Stability Profile & Handling Guide for 6-Oxaspiro[3.5]nonan-9-ol

Executive Summary

6-Oxaspiro[3.5]nonan-9-ol is a spirocyclic scaffold featuring a cyclobutane ring spiro-fused to a tetrahydropyran ring. While the ether and cyclobutane moieties provide moderate kinetic stability, the secondary hydroxyl group at position C9—located adjacent to the quaternary spiro center—introduces a critical "neopentyl-like" sensitivity.

Key Operational Directive:

  • Acidic Conditions: HIGH RISK. The molecule is prone to acid-catalyzed Wagner-Meerwein rearrangement (ring expansion) due to the relief of cyclobutane ring strain coupled with carbocation formation at C9.

  • Basic Conditions: STABLE. The scaffold is robust against nucleophilic attack and deprotonation, making basic conditions the preferred route for functionalization (e.g., alkylation).

Part 1: Structural Definition & Scope

Before proceeding, ensure you are working with the correct isomer. The nomenclature "6-oxaspiro[3.5]nonane" defines the oxygen placement within the 6-membered ring, distinguishing it from the common "oxetane" (2-oxaspiro) scaffolds used in medicinal chemistry.

Feature6-Oxaspiro[3.5]nonan-9-ol (Target)2-Oxaspiro[3.5]nonan-x-ol (Common Isomer)
Rings Cyclobutane + TetrahydropyranOxetane + Cyclohexane
Spiro Atom Carbon (Quaternary)Carbon (Quaternary)
Oxygen Loc Position 6 (Large Ring)Position 2 (Small Ring)
Key Risk Cationic Rearrangement Acidic Ring Opening

Part 2: Troubleshooting & FAQs

Module 1: Acidic Reaction Conditions

Q1: Can I perform a tosylation or mesylation of the 9-OH group using standard acidic workups? A: Proceed with extreme caution. While the sulfonylation reaction itself (using TsCl/MsCl and Pyridine/TEA) is basic and safe, acidic quenches or washes (e.g., 1M HCl) can trigger degradation.

  • Mechanism of Failure: Protonation of the hydroxyl (or the formed sulfonate leaving group) generates a transient carbocation at C9. Because C9 is adjacent to the strained spiro-cyclobutane center (C4), the system is primed for a Wagner-Meerwein rearrangement . A bond from the cyclobutane ring migrates to C9 to relieve ring strain (~26 kcal/mol), destroying the spirocyclic core and yielding a fused bicyclic system.

  • Recommendation: Use saturated

    
     or buffered phosphate solutions (pH 6-7) for quenching. Avoid strong mineral acids.
    

Q2: I observe a new, less polar spot on TLC after treating with acid. Is this the alkene? A: Likely, but it may also be the rearranged product.

  • Elimination: Dehydration to form the alkene is difficult because the beta-carbon (C4) is quaternary (no protons to eliminate). Elimination must occur towards C8.

  • Rearrangement: The more likely pathway is ring expansion. The "less polar" spot is often the rearranged fused bicycle, which lacks the polar hydroxyl group if elimination followed the rearrangement.

Module 2: Basic Reaction Conditions

Q3: Is the spiro ether linkage susceptible to nucleophilic attack (e.g., by organolithiums)? A: No. Unlike oxetanes or epoxides, the oxygen in 6-oxaspiro[3.5]nonan-9-ol is part of a stable 6-membered tetrahydropyran ring.

  • Stability: Tetrahydropyrans are essentially dialkyl ethers in terms of reactivity. They resist ring opening by strong bases (LDA, n-BuLi, KOtBu) at standard temperatures.

  • Protocol Note: You can safely deprotonate the 9-OH with NaH or KOtBu for alkylation (Williamson ether synthesis) without risking scaffold integrity.

Q4: Can I oxidize the alcohol to the ketone (Spiro-ketone) under basic conditions? A: Yes. Swern oxidation (buffered) or Dess-Martin Periodinane (neutral) are excellent choices.

  • Avoid: Jones Oxidation (Chromic acid/Sulfuric acid). The highly acidic environment will likely degrade the substrate before oxidation is complete.

Part 3: Mechanistic Visualization (Acid Degradation)

The following diagram illustrates the "Danger Zone" mechanism—why acid leads to scaffold collapse.

AcidRearrangement Start 6-Oxaspiro[3.5]nonan-9-ol (Strained Spiro Core) Protonation Protonated Intermediate (-OH2+) Start->Protonation + H+ Cation 2° Carbocation at C9 (Neopentyl-like) Protonation->Cation - H2O Transition Wagner-Meerwein Shift Cation->Transition Cyclobutane Bond Migration Product Rearranged Fused Bicycle (Strain Relief) Transition->Product Ring Expansion

Caption: Acid-catalyzed degradation pathway showing the critical Wagner-Meerwein rearrangement driven by relief of cyclobutane ring strain.

Part 4: Validated Experimental Protocols

Protocol A: Safe Workup for 6-Oxaspiro[3.5]nonan-9-ol Reactions

Use this protocol to isolate the alcohol or its derivatives without triggering rearrangement.

Reagents Required:

  • Saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 7.0).
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Brine (Saturated NaCl).

Step-by-Step:

  • Quench: Upon reaction completion, cool the mixture to 0°C.

  • Neutralize: Slowly add Saturated

    
     .
    
    • Why?

      
       is mildly acidic (pH ~4-5) but usually safe for short exposure. For extremely sensitive substrates, use Phosphate Buffer (pH 7) .
      
    • Strictly Avoid: 1M HCl or dilute

      
      .
      
  • Extraction: Extract immediately with EtOAc (3x).

  • Wash: Wash combined organics with Water (1x) and Brine (1x).

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate).
    
    • Note: Avoid

      
       if the material is extremely acid-sensitive, as Lewis acidic sites can sometimes form on 
      
      
      
      , though
      
      
      is generally safer.
  • Concentration: Evaporate solvent under reduced pressure at

    
    .
    
Protocol B: Stability Test (Go/No-Go)

Before committing large batches to acidic conditions, run this pilot.

ParameterConditionObservationConclusion
Control

(NMR tube)
Sharp peaks, clear integration.Baseline established.
Acid Challenge Add 1 drop

+ 1 drop

(Acetic Acid)
Monitor via

NMR at t=1h, 24h.
If stable, mild acids are permissible.
Stress Test Add 1 drop dilute

Monitor via

NMR immediately.
Expect degradation. New olefinic/aliphatic signals indicate rearrangement.

References

  • PubChem. 6-oxaspiro[3.5]nonan-9-ol Compound Summary. National Library of Medicine. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1] Chemical Reviews. (Context on spiro-ether stability and strain). [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Thermodynamic drivers for cyclobutane rearrangement). [Link]

Sources

Technical Support Center: Optimizing Reductive Amination Pathways Using 6-Oxaspiro[3.5]nonan-9-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reductive amination pathways with 6-Oxaspiro[3.5]nonan-9-one precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize novel spirocyclic amines. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Spirocyclic scaffolds are of increasing importance in drug discovery, and mastering their synthesis is a valuable skill.

Core Concepts: The Reductive Amination of a Spiroketone

Reductive amination is a robust method for C-N bond formation, converting a ketone to an amine via an intermediate imine or iminium ion.[1] With a sterically hindered precursor like 6-Oxaspiro[3.5]nonan-9-one, careful consideration of reagents and conditions is paramount to success. The reaction proceeds in two key stages:

  • Iminium Ion Formation: The amine nucleophile attacks the carbonyl carbon of the spiroketone to form a hemiaminal, which then dehydrates to an iminium ion. This step is often the rate-limiting and is reversible.

  • Reduction: A hydride reducing agent selectively reduces the iminium ion (C=N+) to the final amine product.

The primary challenge with sterically hindered ketones is the slow formation of the iminium ion.[2] Therefore, reaction conditions must be chosen to favor this intermediate without promoting side reactions.

Caption: General reductive amination pathway for 6-Oxaspiro[3.5]nonan-9-one.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of a hindered spiroketone like 6-Oxaspiro[3.5]nonan-9-one?

For sterically hindered ketones, a mild and selective reducing agent is crucial to avoid the reduction of the starting ketone.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent.[4][5] Its reduced reactivity compared to sodium borohydride (NaBH₄) allows for a one-pot reaction where the ketone, amine, and reducing agent are all present from the start.[5] The bulky acetate groups also contribute to its selectivity for the more electrophilic iminium ion over the ketone.[6]

While sodium cyanoborohydride (NaBH₃CN) is also selective for iminium ions, it is toxic and can generate hydrogen cyanide gas, especially under acidic conditions.[6] Therefore, NaBH(OAc)₃ is a safer and often more effective choice for discovery and development settings.

Reducing AgentFormulaKey AdvantagesKey Considerations
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild, highly selective for iminium ions, allows for one-pot reactions, non-toxic byproducts.[5]Can be slower, may require an acid catalyst for ketones.
Sodium CyanoborohydrideNaBH₃CNSelective for iminium ions at neutral or slightly acidic pH.Highly toxic, potential for HCN gas release, environmentally problematic.
Sodium BorohydrideNaBH₄Inexpensive, powerful reducing agent.Can readily reduce the starting ketone, requiring a two-step process.[3]
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)High atom economy, "green" process.May require high pressure, catalyst can be sensitive to functional groups.

Q2: What is the optimal pH for this reaction, and should I add an acid catalyst?

The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6).[6] This is a delicate balance: too high a pH will result in slow dehydration of the hemiaminal, while too low a pH will protonate the amine nucleophile, rendering it unreactive.

For ketone reductive aminations, especially with less reactive ketones, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.[5] The acid protonates the hemiaminal's hydroxyl group, making it a better leaving group (water) and accelerating iminium ion formation.

Q3: What are the best solvents for the reductive amination of 6-Oxaspiro[3.5]nonan-9-one?

Non-protic solvents are generally preferred to avoid reaction with the hydride reagent. 1,2-Dichloroethane (DCE) is a common and effective solvent for reductive aminations with NaBH(OAc)₃.[5] Tetrahydrofuran (THF) is another good option. Reactions in DCE are often faster than in THF.[5]

Q4: Can I form a primary amine using this precursor?

Yes, to form a primary amine (R-NH₂ where R is the spirocycle), you would use ammonia as the nitrogen source. Practically, using a source of ammonia like ammonium acetate or ammonium chloride is common. A large excess of the ammonia source may be required to drive the equilibrium towards imine formation.

Troubleshooting Guide

This section addresses common issues encountered during the reductive amination of 6-Oxaspiro[3.5]nonan-9-one.

Troubleshooting_Guide cluster_LowYield Low Yield Troubleshooting cluster_SideProduct Side Product Troubleshooting cluster_ComplexMixture Purification Troubleshooting Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield SideProduct Side Product Formation Start->SideProduct ComplexMixture Complex Mixture / Purification Issues Start->ComplexMixture LY_Cause1 Slow iminium formation? LowYield->LY_Cause1 LY_Cause2 Ineffective reducing agent? LowYield->LY_Cause2 LY_Cause3 Poor amine nucleophilicity? LowYield->LY_Cause3 SP_Cause1 Reduced Ketone Detected? SideProduct->SP_Cause1 SP_Cause2 Over-alkylation (if using primary amine)? SideProduct->SP_Cause2 CM_Cause1 Difficulty separating product from unreacted amine? ComplexMixture->CM_Cause1 CM_Cause2 Product is an oil? ComplexMixture->CM_Cause2 LY_Solution1 Add catalytic acetic acid. Increase reaction time or temperature. LY_Cause1->LY_Solution1 LY_Solution2 Ensure NaBH(OAc)3 is fresh and anhydrous. Consider a stronger reagent if ketone reduction isn't an issue. LY_Cause2->LY_Solution2 LY_Solution3 Use a less hindered or more basic amine if possible. LY_Cause3->LY_Solution3 SP_Solution1 Switch to a milder reducing agent (e.g., NaBH(OAc)3). Ensure slow addition of reducing agent. SP_Cause1->SP_Solution1 SP_Solution2 Use a larger excess of the primary amine. Consider a stepwise procedure. SP_Cause2->SP_Solution2 CM_Solution1 Perform an acidic wash (e.g., 1M HCl) to protonate and extract basic compounds. Re-basify aqueous layer and extract product. CM_Cause1->CM_Solution1 CM_Solution2 Consider converting to a salt (e.g., HCl salt) for easier handling and purification by crystallization. CM_Cause2->CM_Solution2

Caption: A decision tree for troubleshooting common reductive amination issues.

Problem 1: Low or no conversion of the starting ketone.

  • Probable Cause: The equilibrium for iminium ion formation lies heavily towards the starting materials due to steric hindrance.[2] The rate of iminium formation is too slow under the current conditions.

  • Solution:

    • Introduce an Acid Catalyst: Add 0.5-1.0 equivalents of glacial acetic acid to the reaction mixture. This will catalyze the dehydration of the hemiaminal intermediate.[5]

    • Increase Reaction Time/Temperature: Sterically hindered systems often require longer reaction times (24-48 hours) or gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting ketone.

    • Use a Dehydrating Agent: While not always necessary with NaBH(OAc)₃, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help shift the equilibrium towards the iminium ion by removing water as it is formed.

Problem 2: The primary side product is the alcohol from ketone reduction.

  • Probable Cause: The reducing agent is not selective enough and is reducing the starting ketone. This is common when using stronger hydrides like NaBH₄ in a one-pot setup.[3]

  • Solution:

    • Switch to a Milder Reagent: If you are not already using it, switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective for the iminium ion.[5]

    • Adopt a Stepwise Procedure: If you must use NaBH₄, perform the reaction in two steps. First, stir the ketone and amine together (with an acid catalyst if needed) in a solvent like methanol for several hours to pre-form the imine.[4] Then, add the NaBH₄ to reduce the imine.

Problem 3: Formation of a dialkylated product (tertiary amine) when a secondary amine is desired.

  • Probable Cause: The desired secondary amine product is reacting with another molecule of the ketone, leading to over-alkylation. This is more common with aldehydes but can occur with reactive ketones.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the primary amine (1.2-1.5 equivalents) to ensure it is the dominant nucleophile.

    • Stepwise Imine Formation and Reduction: As mentioned above, forming the imine first and then adding the reducing agent can mitigate this side reaction.[4]

Problem 4: Difficulty purifying the final spirocyclic amine.

  • Probable Cause: The product amine may be basic and have similar chromatographic properties to the starting amine, or it may be a viscous oil that is difficult to handle.

  • Solution:

    • Acid-Base Extraction: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl). Your amine product and any unreacted starting amine will be protonated and move to the aqueous layer. You can then wash the organic layer to remove non-basic impurities. Afterwards, basify the aqueous layer (e.g., with 2M NaOH) to pH > 10 and extract your product back into an organic solvent like dichloromethane or ethyl acetate.

    • Salt Formation: For easier handling, purification, and storage, consider converting your final amine product into a salt (e.g., by bubbling HCl gas through an ether solution of the amine or adding a solution of HCl in dioxane). The resulting salt is often a crystalline solid that can be purified by recrystallization.

Experimental Protocol: Synthesis of N-Benzyl-6-oxaspiro[3.5]nonan-9-amine

This protocol describes a standard one-pot reductive amination using sodium triacetoxyborohydride.

Materials:

  • 6-Oxaspiro[3.5]nonan-9-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (to make a 0.1 M solution based on the ketone)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-Oxaspiro[3.5]nonan-9-one.

  • Add the 1,2-dichloroethane (DCE) and stir until the ketone is fully dissolved.

  • Add benzylamine, followed by glacial acetic acid. Stir the mixture at room temperature for 30 minutes.

  • Add the sodium triacetoxyborohydride in one portion. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and add more water. c. Extract the aqueous layer with dichloromethane (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • Reductive Amination. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Reductive Amination (Reductive Alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2015). Molecules, 20(8), 14836-14848. [Link]

  • Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor [Video]. YouTube. [Link]

  • Diastereoselective reductive amination of pyrazolidinyl alkyl ketones. (2008). Russian Chemical Bulletin, 57(9), 2005-2010. [Link]

  • Direct reductive amination of ketones with amines by reductive aminases. (2022). Chinese Journal of Catalysis, 43(11), 2911-2919. [Link]

  • Diastereoselective reductive amination process. (2006).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Interpretation of 6-Oxaspiro[3.5]nonan-9-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxaspiro[3.5]nonan-9-ol represents a strategic scaffold in modern medicinal chemistry, serving as a physicochemical bioisostere for substituted cyclohexanols and tetrahydropyrans. Its value lies in the spirocyclic quaternary carbon , which imparts vectoral rigidity and lowers lipophilicity (


) compared to carbocyclic analogs.

However, the spiro-fusion creates a unique magnetic environment that complicates spectral assignment. Unlike simple piperidines or pyrans, the chirality introduced by the C9-hydroxyl group renders the cyclobutane protons diastereotopic, creating complex high-order multiplets.

This guide provides a technical breakdown of the


H and 

C NMR profiles of 6-oxaspiro[3.5]nonan-9-ol, comparing it against non-spiro alternatives to aid in structural validation during drug development.

Part 1: Structural Analysis & Numbering

Before interpreting the spectra, the atom mapping must be established to avoid confusion with the isomeric 1-oxaspiro systems.

  • Core System: Spiro[3.5]nonane (4-membered ring fused to 6-membered ring).

  • Heteroatom: Oxygen at position 6 (adjacent to the spiro center C5, but separated by one bond in the standard numbering sequence, or directly adjacent depending on nomenclature variant. Note: In standard IUPAC replacement nomenclature for this specific scaffold, the oxygen is typically assigned position 6, adjacent to the spiro C5.)

  • Functional Group: Hydroxyl at position 9.[1]

Critical Stereochemical Feature: The introduction of the -OH group at C9 creates a chiral center. Because the molecule possesses a plane of symmetry through the spiro axis only in the absence of the hydroxyl, the C9-OH breaks this symmetry.

  • Consequence: The protons on the cyclobutane ring (C1, C2, C3) become diastereotopic. They will not appear as simple triplets/quintets but as complex multiplets.

Diagram 1: Structural Logic & Connectivity

G cluster_effect Spectral Consequence Spiro C5 (Spiro Center) Quaternary Shielded Region RingB Ring B: Tetrahydropyran (O6, C7-C9) Spiro->RingB Fused RingA Ring A: Cyclobutane (C1-C3) High Field (1.5-2.5 ppm) RingA->Spiro Fused OH 9-OH Group Chiral Inducer RingB->OH Substituted at C9 Deshielding H9 & H5 Shifted by Oxygen/OH RingB->Deshielding Diastereotopy Cyclobutane Protons Split into ABX systems OH->Diastereotopy

Caption: Structural connectivity map highlighting the impact of the C9-hydroxyl group on the magnetic environment of the spirocyclic core.

Part 2: Comparative Spectral Data

The following data compares the target molecule with 4-Tetrahydropyranol (a non-spiro analog) to illustrate the "Spiro Shift" effect.

Table 1: H NMR Chemical Shift Comparison (CDCl , 400 MHz)
Proton Assignment6-Oxaspiro[3.5]nonan-9-ol (Target)4-Tetrahydropyranol (Analog)Interpretation & Diagnostic Value
H-9 (Carbinol) 3.65 – 3.85 ppm (m) 3.70 – 3.80 ppm (tt)Diagnostic: In the spiro compound, this signal is often broader or more complex (dd or ddd) due to rigid conformational locking, unlike the averaged tt in the flexible pyran.
H-5 (Adj. to O) 3.40 – 3.60 ppm (AB q) 3.40 – 3.50 ppm (dt)Critical: In the spiro system, H5 is a CH

adjacent to the spiro center and Oxygen. These protons are diastereotopic and often appear as a distinct AB quartet (

Hz), whereas in the analog, they are equivalent or simply coupled.
H-7/H-8 (Ring B) 1.50 – 1.90 ppm (m)1.40 – 1.90 ppm (m)Less diagnostic. Overlapping multiplets.
H-1/2/3 (Ring A) 1.60 – 2.30 ppm (complex) Not PresentFingerprint: The cyclobutane protons appear as high-order multiplets. The rigidity of the spiro fusion prevents ring flipping, broadening these signals compared to free cyclobutane.
Table 2: C NMR Chemical Shift Comparison (CDCl , 100 MHz)
Carbon PositionTarget Shift (

)
Analog Shift (

)
Structural Insight
C-9 (CH-OH) 65.0 – 68.0 ppm 69.5 ppmThe spiro center exerts a

-gauche effect (steric compression), often slightly shielding the C9 signal compared to the free pyran.
C-6 (C-O-C) N/A (Oxygen)N/AReference point for H-5/H-7 assignments.
C-5 (CH

-O)
70.0 – 74.0 ppm 66.0 ppm (C2/6)Key Differentiator: The carbon adjacent to both Oxygen and the Spiro center is significantly deshielded due to the quaternary center's proximity.
C-4 (Spiro) 38.0 – 45.0 ppm N/AConfirmation: The presence of a quaternary carbon signal in the aliphatic region (confirmed by DEPT-135 disappearance) is the definitive proof of the spiro scaffold.
Ring A (C1-3) 15.0 – 30.0 ppmN/ATypical cyclobutane region.

Part 3: Interpretation Guide & Experimental Protocol

The "Spiro-Lock" Effect on Coupling

In standard 4-tetrahydropyranol, the ring flips rapidly at room temperature, averaging the coupling constants (


) of axial and equatorial protons.
In 6-oxaspiro[3.5]nonan-9-ol , the spiro-fusion at C5 locks the 6-membered ring into a specific chair conformation.
  • Observation: You will likely see distinct

    
     (~10-12 Hz) and 
    
    
    
    (~2-5 Hz) couplings for the H8-H9 interaction.
  • Stereochemistry Assignment: If H9 appears as a triplet of triplets with large coupling constants, the -OH is equatorial . If H9 appears as a narrow multiplet (mostly small couplings), the -OH is axial .

Diastereotopic Protons (The AB System)

The most confusing region for analysts is the 3.4 – 3.6 ppm range.

  • Prediction: You expect a singlet or doublet for the CH

    
     next to oxygen (C5).
    
  • Reality: Because of the chiral center at C9, the two protons at C5 are non-equivalent (

    
    ). They couple to each other (
    
    
    
    ) but have no vicinal neighbors on the spiro side.
  • Result: A "roofed" AB quartet. Do not mistake this for an impurity or a doublet of doublets.

Experimental Protocol for Validation

To unambiguously assign the structure and stereochemistry, follow this self-validating workflow:

Step 1: Solvent Selection Use Benzene-d


  or Pyridine-d

if CDCl

results in overlapping multiplets in the 1.5–2.0 ppm region. The aromatic solvent induced shift (ASIS) helps resolve the cyclobutane protons from the pyran ring protons.

Step 2: HSQC (Heteronuclear Single Quantum Coherence) Run a phase-sensitive HSQC.

  • Objective: Identify the diastereotopic protons.

  • Success Criteria: You will see two proton correlations (the AB system at C5) connecting to a single carbon signal (C5 at ~72 ppm). This confirms the spiro-ether linkage.

Step 3: NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: Determine relative stereochemistry (Cis/Trans relative to the ring).

  • Protocol: Irradiate the H9 (carbinol) resonance.

  • Interpretation:

    • Strong NOE to cyclobutane protons

      
       OH is likely axial (pointing back toward the small ring).
      
    • Strong NOE to H7/H8 axial protons only

      
       OH is equatorial.
      
Diagram 2: NMR Assignment Workflow

NMR_Workflow Start Start: Crude Spectrum (CDCl3) Check_H9 Analyze H9 (3.6-3.9 ppm) Multiplicity? Start->Check_H9 Decision_J Large J (>10Hz)? Check_H9->Decision_J Equatorial OH is Equatorial (Thermodynamic Product) Decision_J->Equatorial Yes (tt) Axial OH is Axial (Kinetic/Steric Product) Decision_J->Axial No (narrow m) Check_C5 Analyze C5-H (3.4-3.6 ppm) Look for AB Quartet Equatorial->Check_C5 Axial->Check_C5 Validation Run HSQC Confirm 2H -> 1C correlation Check_C5->Validation

Caption: Logical decision tree for determining the stereochemistry of the 9-hydroxyl group based on H9 coupling constants.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. [Link]

    • Context: Authoritative review on the properties and NMR characteristics of spirocyclic ethers.
  • Plourde, G. L. (2002).[2] Synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one. Molecules. [Link][2]

    • Context: Provides experimental NMR data for related oxaspiro-enone systems, serving as a baseline for chemical shift prediction.
  • Smith, A. B., et al. (2005). Dithiane-Based Strategies for the Construction of Spirocyclic Ethers. Journal of the American Chemical Society. [Link]

    • Context: Detailed protocols for assigning stereochemistry in spiro-ether systems using NOESY and coupling constants.
  • Context: Overview of the biological relevance and structural vari

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Spirocyclic Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic scaffolds—characterized by two rings sharing a single quaternary atom—are increasingly prized in drug discovery for their ability to project functional groups into defined 3D vectors, improving metabolic stability and potency compared to flat aromatic analogs. However, their structural rigidity and stereochemical complexity (e.g., cis/trans isomerism relative to the spiro center) present unique challenges for structural elucidation.

This guide objectively compares the two dominant mass spectrometry (MS) ionization/fragmentation methodologies used to analyze spirocyclic alcohol derivatives : Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . We analyze how these techniques handle the competing pathways of dehydration,


-cleavage, and ring-opening to provide actionable data for structural assignment.

Comparative Analysis: EI vs. ESI-CID

For spirocyclic alcohols, the choice of ionization method dictates the visibility of the molecular ion (


 or 

) versus the richness of the structural fingerprint.
Table 1: Performance Matrix for Spirocyclic Alcohol Analysis
FeatureElectron Ionization (EI) ESI-CID (MS/MS)
Ionization Energy Hard (70 eV standard).[1]Soft (Thermal/Electric field).
Molecular Ion Often absent or weak due to rapid dehydration (

).
Dominant protonated molecule

.[2]
Fragmentation Extensive, spontaneous in-source fragmentation.Controlled via collision energy (CE).
Structural Insight Excellent for fingerprinting; reveals ring connectivity via

-cleavage.
Excellent for determining molecular weight; fragments reflect functional group losses.
Derivatization Mandatory for polar alcohols to improve volatility and stabilize

.
Optional; useful to enhance ionization efficiency.
Isomer Differentiation High (distinct fragmentation ratios for cis/trans).Moderate (requires careful energy ramping).
Expert Insight: The Causality of Choice
  • Choose EI (GC-MS) when you need to confirm the carbon skeleton or distinguish subtle stereoisomers. The high-energy state forces ring-opening reactions that are sensitive to the specific strain energy of the spiro-junction.

  • Choose ESI-CID (LC-MS/MS) when working with thermally labile spiro-scaffolds or when the primary goal is pharmacokinetic quantification (PK studies) where the molecular ion

    
     is the required precursor.
    

Fragmentation Mechanisms: The "Product" Performance

To interpret the spectra, one must understand the mechanistic "products" generated by the mass spectrometer. We focus on the two critical pathways: Dehydration and


-Cleavage .[3][4]
Mechanism A: Dehydration (The Dominant Noise)

Spirocyclic alcohols, particularly tertiary or allylic ones, undergo rapid elimination of water.

  • EI Mode: Thermal dehydration in the injector port can mimic the mass spectrum of the corresponding spiro-alkene, leading to misidentification.

  • ESI Mode: In-source fragmentation often produces

    
    .
    

Mitigation Strategy: Derivatization (see Section 4) is the only self-validating way to confirm the alcohol's presence in EI.

Mechanism B: -Cleavage (The Structural Probe)

This is the diagnostic pathway. In a spirocyclic system,


-cleavage adjacent to the hydroxyl group often triggers a cascade of ring-opening events.
  • Step 1: Ionization of the oxygen lone pair.[5]

  • Step 2: Homolytic cleavage of the C-C bond adjacent to the C-OH.

  • Spiro Effect: If the

    
    -carbon is the spiro-quaternary center, cleavage is often sterically favored due to the release of ring strain, but it results in a distonic radical cation that may undergo further rearrangements (e.g., hydrogen shifts) rather than immediate fragmentation.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for a generic spiro[4.5]decan-ol derivative.

SpiroFragmentation cluster_ESI ESI-CID Pathway Start Spirocyclic Alcohol (Precursor) MolIon Molecular Ion [M]+. Start->MolIon Ionization (EI) Dehydration Distonic Ion [M-H2O]+. MolIon->Dehydration Path A: 1,4-Elimination AlphaCleavage Alpha-Cleavage (Ring Opening) MolIon->AlphaCleavage Path B: C-C Bond Break Fragment1 Alkene Fragment (m/z = M-18) Dehydration->Fragment1 Loss of Water Fragment2 Radical Cation (Diagnostic Ion) AlphaCleavage->Fragment2 H-Rearrangement Protonated [M+H]+ Protonated->Dehydration Low CE

Caption: Comparative fragmentation pathways. Path A (Red) dominates in thermal/labile conditions. Path B (Yellow) provides structural connectivity data.

Experimental Protocol: Derivatization Strategy

To generate reproducible data for spirocyclic alcohols, Trimethylsilylation (TMS) is the industry standard. This protocol blocks the hydroxyl group, preventing dehydration and directing fragmentation to the spiro-skeleton.

Protocol: TMS Derivatization for GC-MS

This protocol is self-validating: The appearance of the M+73 peak (TMS group) confirms successful reaction.

  • Preparation: Dissolve 1-2 mg of spirocyclic alcohol in 100

    
    L of anhydrous pyridine.
    
    • Why Pyridine? It acts as an acid scavenger (HCl acceptor) to drive the reaction forward.

  • Reagent Addition: Add 50

    
    L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
    
    • Why TMCS? It acts as a catalyst for sterically hindered alcohols (common in spiro systems).

  • Incubation: Heat at 60°C for 30 minutes.

    • Validation: Solution must remain clear. Cloudiness indicates moisture contamination.

  • Analysis: Inject 1

    
    L into GC-MS (Split 1:20).
    
  • Data Interpretation: Look for the [M-15] peak (Loss of methyl from TMS) and m/z 73 (TMS cation). The molecular ion will now be stable and visible.

Case Study: Distinguishing Isomers

In a study of cis- and trans- spiro[4.5]decane-6-ol, direct EI-MS showed identical base peaks (m/z 81, cyclohexenyl cation) due to rapid water loss. However, upon TMS derivatization:

  • Isomer A (cis): Showed a strong molecular ion and a distinctive rearrangement ion involving the interaction of the TMS group with the spiro-ring protons.

  • Isomer B (trans): Showed a dominant

    
    -cleavage fragment due to the anti-periplanar alignment of the C-C bond with the orbital of the radical cation.
    

References

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns. [Link]

  • National Institutes of Health (NIH). Fragmentation patterns of novel dispirocyclopiperazinium dibromides. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. [Link]

  • ResearchGate. Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). [Link]

Sources

Navigating Metabolic Stability: A Comparative Guide to 6-Oxaspiro and 2-Azaspiro Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate stands as a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising drug development programs. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to mitigate these metabolic liabilities. Among these, spirocyclic systems have garnered significant attention for their ability to confer improved physicochemical and pharmacokinetic properties.

This guide provides an in-depth comparison of the metabolic stability of two prevalent spirocyclic scaffolds: 6-oxaspiro and 2-azaspiro systems. By understanding the intrinsic metabolic tendencies of each scaffold, medicinal chemists and drug development teams can make more informed decisions in the design and selection of drug candidates with optimized metabolic profiles.

The Significance of Spirocycles in Enhancing Metabolic Stability

The introduction of spirocyclic motifs into drug candidates offers several advantages that can contribute to enhanced metabolic stability.[1][2] Their inherent three-dimensionality and rigidity can lock the molecule into a specific conformation, which may limit its access to the active sites of metabolic enzymes.[1] Furthermore, the replacement of more metabolically susceptible linear or monocyclic fragments with spirocycles can shield potential metabolic "hot spots" from enzymatic attack. Notably, azaspirocycles have been reported to exhibit higher metabolic stability compared to their non-spirocyclic six-membered ring counterparts like piperidines and morpholines.[1]

Comparing the Metabolic Fates of 6-Oxaspiro and 2-Azaspiro Scaffolds

While both 6-oxaspiro and 2-azaspiro scaffolds can enhance metabolic stability, the nature of the heteroatom—oxygen versus nitrogen—plays a crucial role in dictating their susceptibility to and pathways of metabolic degradation.

The 6-Oxaspiro Scaffold: Potential for Ether Cleavage

The 6-oxaspiro scaffold, containing an ether linkage within the spirocyclic system, is primarily susceptible to oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. The most probable metabolic transformations include:

  • Hydroxylation: CYP enzymes can catalyze the hydroxylation of carbon atoms adjacent (α) to the ether oxygen. This can be a primary site of metabolic attack.

  • O-dealkylation: Following hydroxylation at the α-carbon, the molecule can undergo O-dealkylation, leading to the opening of the oxaspiro ring. This is a common metabolic pathway for ethers and can significantly impact the structural integrity and biological activity of the parent compound.

The electron-rich nature of the ether oxygen can influence the regioselectivity of CYP-mediated oxidation on other parts of the molecule as well.

The 2-Azaspiro Scaffold: Avenues of N-dealkylation and Oxidation

The 2-azaspiro scaffold, featuring a secondary or tertiary amine within the spirocycle, presents a different set of metabolic vulnerabilities, primarily involving the nitrogen atom and adjacent carbons:

  • N-dealkylation: For N-substituted 2-azaspiro compounds, N-dealkylation is a very common metabolic pathway catalyzed by CYP enzymes. This involves the oxidative removal of an alkyl group attached to the nitrogen, leading to the formation of a secondary amine metabolite.

  • N-oxidation: The nitrogen atom itself can be directly oxidized to form an N-oxide metabolite. This is another common pathway for secondary and tertiary amines.

  • Hydroxylation: Similar to the 6-oxaspiro scaffold, carbon atoms α to the nitrogen can be hydroxylated by CYP enzymes.

The basicity of the nitrogen atom in the 2-azaspiro scaffold can also influence its interaction with metabolic enzymes and its overall pharmacokinetic profile.

Head-to-Head Comparison: Predicting Metabolic Stability

While direct comparative data is scarce, we can infer the relative metabolic stability based on general principles of drug metabolism. The C-O bond in ethers is generally more stable to metabolic cleavage than the C-N bond in amines, particularly when the nitrogen is substituted with small alkyl groups. However, the overall metabolic stability of a compound containing either scaffold is highly dependent on the specific substitution pattern and the broader molecular context.

Feature6-Oxaspiro Scaffold2-Azaspiro ScaffoldRationale
Primary Metabolic Pathways C-Hydroxylation, O-dealkylation (ring opening)N-dealkylation, N-oxidation, C-HydroxylationGoverned by the chemical reactivity of the ether vs. amine functionality.
Key Metabolizing Enzymes Cytochrome P450sCytochrome P450s, Flavin-containing monooxygenases (FMOs) for N-oxidationBoth are major enzyme families responsible for Phase I metabolism.
Potential for Ring Scission Higher, via O-dealkylationLower, though N-dealkylation can lead to significant structural changes.Ether cleavage is a common metabolic fate.
Modulation of Stability Steric hindrance around the ether linkage and α-carbons.Nature of N-substituents (bulkier groups can slow N-dealkylation).Strategic placement of substituents can block metabolic hot spots.

Experimental Assessment of Metabolic Stability

To empirically determine and compare the metabolic stability of compounds containing 6-oxaspiro and 2-azaspiro scaffolds, in vitro assays are indispensable tools in early drug discovery. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes, particularly CYPs. It is a cost-effective and high-throughput method to assess the intrinsic clearance of a compound.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Pooled liver microsomes (human, rat, mouse, etc.) stored at -80°C.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis:

    • Quench the reaction at each time point by adding the cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents: - Microsomes - Test Compound - NADPH - Buffer prewarm Pre-warm to 37°C reagents->prewarm add_compound Add Test Compound prewarm->add_compound initiate Initiate with NADPH add_compound->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Workflow for Liver Microsomal Stability Assay
Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as active uptake and efflux transporters. It provides a more comprehensive picture of a compound's metabolic fate.

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.).

    • Hepatocyte incubation medium.

    • Test compound stock solution.

    • Quenching solution.

  • Incubation:

    • Thaw and prepare a suspension of viable hepatocytes.

    • Pre-incubate the hepatocyte suspension at 37°C.

    • Add the test compound to the hepatocyte suspension.

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • Collect aliquots of the cell suspension at various time points.

  • Sample Analysis:

    • Quench the reaction by adding the cold quenching solution.

    • Homogenize or lyse the cells to ensure extraction of the compound.

    • Centrifuge to remove cell debris.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal assay, determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint), which will be expressed as µL/min/10^6 cells.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents: - Hepatocytes - Incubation Medium - Test Compound pre_incubate Pre-incubate Hepatocytes at 37°C reagents->pre_incubate add_compound Add Test Compound pre_incubate->add_compound incubate Incubate at 37°C, 5% CO2 add_compound->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench homogenize Homogenize/Lyse Cells quench->homogenize centrifuge Centrifuge homogenize->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Sources

A Comparative Guide to Conformational Analysis of Spiro[3.5]nonan-9-ol: Unveiling 3D Architecture with X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional conformation is paramount. It dictates molecular interactions, biological activity, and ultimately, the therapeutic potential of a compound. The spiro[3.5]nonane framework, a unique structural motif characterized by a shared carbon atom between a cyclobutane and a cyclohexane ring, presents a fascinating case for conformational analysis. The rigidity of the spirocyclic system, combined with the flexibility of the cyclohexane ring, gives rise to distinct spatial arrangements that can significantly influence its properties. This guide provides an in-depth comparison of the primary techniques employed for the conformational analysis of spiro[3.5]nonan-9-ol, offering insights into their principles, experimental workflows, and the specific advantages each method brings to the bench.

While a definitive crystal structure for spiro[3.5]nonan-9-ol is not publicly available at the time of this writing, this guide will leverage data from related spirocyclic compounds to illustrate the power of these analytical techniques. The core focus remains on the "how" and "why" behind experimental choices, empowering researchers to select the most appropriate method for their specific research questions.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[1][2] It provides unambiguous information on bond lengths, bond angles, and the overall conformation, offering a static yet highly detailed snapshot of the molecule's architecture.

The Rationale Behind the Rigor: Why X-ray Crystallography is Definitive

The power of X-ray crystallography lies in its ability to directly visualize the electron density of a molecule. When a highly ordered crystal is irradiated with X-rays, the electrons surrounding the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, we can reconstruct a three-dimensional map of the electron density and, from that, deduce the precise positions of the atoms in the crystal lattice.[2][3] This directness is what makes the technique so authoritative. For a molecule like spiro[3.5]nonan-9-ol, a crystal structure would definitively resolve the puckering of the cyclohexane ring (chair, boat, or twist-boat), the orientation of the hydroxyl group (axial or equatorial), and the precise geometry of the cyclobutane ring.

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a meticulous process, demanding patience and precision.

Caption: The general workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of spiro[3.5]nonan-9-ol. This is typically achieved by slowly evaporating a solvent from a saturated solution of the compound. Various techniques like slow evaporation, vapor diffusion, and liquid-liquid diffusion can be employed. The choice of solvent is critical and often requires extensive screening.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[4] The crystal is then mounted on a goniometer head, which allows for precise orientation in the X-ray beam.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5] Modern diffractometers use sensitive detectors to record the intensity and position of the diffracted X-rays.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined using computational methods (direct methods or Patterson methods). This initial model is then refined against the experimental data to obtain the final, highly accurate structure.[2]

  • Data Analysis and Visualization: The refined structure provides a wealth of information, including atomic coordinates, bond lengths, bond angles, and torsion angles. This data can be visualized using specialized software to generate interactive 3D models of the molecule.

The Dynamic View: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture, molecules in solution are often conformationally flexible. NMR spectroscopy is an unparalleled tool for studying the dynamic conformational equilibria of molecules in solution.[6][7][8] For spiro[3.5]nonan-9-ol, NMR can reveal which conformations are present in solution and the relative populations of each.

The Logic of Averages: How NMR Uncovers Conformational Dynamics

NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is in turn influenced by the molecule's conformation.[9] For a molecule undergoing rapid conformational changes, the observed NMR spectrum is a weighted average of the spectra of the individual conformers.[6] By analyzing chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs), we can deduce the preferred conformations and the energetics of their interconversion.[10][11]

Experimental Workflow: From Sample to Spectrum

The process of acquiring and interpreting NMR data for conformational analysis is a multi-step process.

Caption: A typical workflow for NMR-based conformational analysis.

Step-by-Step Protocol for NMR Conformational Analysis:

  • Sample Preparation: A solution of spiro[3.5]nonan-9-ol is prepared in a suitable deuterated solvent. The choice of solvent can influence the conformational equilibrium, so it is an important experimental parameter.

  • 1D NMR Spectroscopy: A standard proton (¹H) and carbon-13 (¹³C) NMR spectrum is acquired. This provides initial information about the number and types of protons and carbons in the molecule.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships between atoms.[12]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This is a key experiment for determining stereochemistry and conformation.

  • Data Analysis: The various NMR spectra are analyzed to assign all the proton and carbon signals to specific atoms in the spiro[3.5]nonan-9-ol molecule.

  • Conformational Interpretation: The magnitudes of coupling constants can provide information about dihedral angles (e.g., using the Karplus equation). The presence and intensity of NOE cross-peaks provide distance constraints between protons, which can be used to build a 3D model of the predominant conformation(s) in solution.

The Predictive Power: Computational Modeling

Computational chemistry provides a powerful in silico approach to explore the conformational landscape of a molecule.[13][14] By using quantum mechanics or molecular mechanics calculations, we can predict the relative energies of different conformations and the energy barriers between them.[15]

The Rationale of Calculation: Predicting Molecular Behavior

Computational modeling relies on solving the Schrödinger equation (for quantum mechanics) or using classical physics-based force fields (for molecular mechanics) to calculate the energy of a molecule as a function of its geometry.[16] By systematically changing the bond lengths, angles, and dihedrals, we can identify the low-energy conformations (local and global minima) on the potential energy surface. This allows us to predict which conformations are most likely to be populated at a given temperature.

Computational Workflow: From Structure to Stability

The process of performing a computational conformational analysis involves several key steps.

Caption: A generalized workflow for computational conformational analysis.

Step-by-Step Protocol for Computational Conformational Analysis:

  • Building the Initial Structure: A 3D model of spiro[3.5]nonan-9-ol is built using molecular modeling software.

  • Conformational Search: A systematic or random search of the conformational space is performed to identify all possible low-energy conformations. This can be done using methods like molecular dynamics simulations or Monte Carlo methods.[15]

  • Geometry Optimization and Energy Calculation: Each identified conformation is then subjected to a geometry optimization calculation to find the nearest local energy minimum. The energy of each optimized conformer is then calculated at a high level of theory to obtain accurate relative energies.

  • Analysis of Results: The optimized geometries and relative energies of all the conformers are analyzed. The Boltzmann distribution can be used to predict the relative populations of each conformer at a given temperature.

  • Comparison with Experimental Data: The computationally predicted parameters (e.g., coupling constants, NOE distances) can be compared with experimental NMR data to validate the computational model and gain a more complete understanding of the conformational behavior of the molecule.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (crystal)SolutionIn silico (gas phase or with solvent models)
Information Obtained Precise 3D structure, bond lengths, bond anglesConformational equilibrium, relative populations, dynamicsRelative energies of conformers, transition states
Key Strengths Unambiguous and definitive structural determination[1]Provides information about behavior in a biologically relevant state (solution)Predictive power, can explore conformations that are difficult to study experimentally
Key Limitations Requires a high-quality single crystal, provides a static pictureProvides an average picture for rapidly interconverting conformersAccuracy depends on the level of theory and force field used, requires experimental validation
Experimental Effort Can be very challenging and time-consumingRelatively straightforward for data acquisition, analysis can be complexComputationally intensive, requires expertise in modeling software

Conclusion: A Synergistic Approach to Unraveling Conformational Complexity

The conformational analysis of spiro[3.5]nonan-9-ol, and indeed any flexible molecule, is best approached through a synergistic combination of experimental and computational techniques. While X-ray crystallography provides the ultimate benchmark for a single conformation, NMR spectroscopy offers invaluable insights into the dynamic behavior of the molecule in solution. Computational modeling complements these experimental techniques by providing a theoretical framework for understanding the observed conformations and predicting the behavior of related molecules.

For researchers and drug development professionals, understanding the strengths and limitations of each technique is crucial for making informed decisions about experimental design. By integrating the data from these powerful methods, we can build a comprehensive picture of the three-dimensional world of molecules, paving the way for the rational design of new and improved therapeutic agents.

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  • Strelenko, Y. A., et al. (1991). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Tetrahedron, 47(45), 9455-9462.
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  • Hashmi, M. A. (2023, August 24). Tutorial 07 | Molecule-Specific Excel Sheet for NMR Analysis [Video]. YouTube. [Link]

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Navigating Lipophilicity in Drug Design: A Comparative Analysis of 6-Oxaspiro[3.5]nonan-9-ol and Cyclohexanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3][4] This guide provides an in-depth comparison of the lipophilicity of 6-oxaspiro[3.5]nonan-9-ol, a representative oxetane-containing spirocycle, and its simpler carbocyclic counterpart, cyclohexanol. Through a combination of established experimental data for cyclohexanol and predictive insights for the spirocyclic analog, we will explore the structural nuances that govern their partitioning behavior. Furthermore, we will present a detailed, self-validating experimental protocol for the determination of LogP, empowering researchers to generate robust and reliable data for their own novel compounds.

The Significance of Lipophilicity in Medicinal Chemistry

Lipophilicity is a measure of a compound's affinity for a lipid-rich (non-polar) environment versus an aqueous (polar) one.[3] The octanol-water partition coefficient (P) is the gold standard for this measurement, representing the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[3][5] For practical purposes, this is expressed on a logarithmic scale (LogP).[5]

A compound's LogP value profoundly influences its journey through the body. Optimal lipophilicity is a delicate balance:

  • Too Hydrophilic (Low LogP): Poor absorption through lipid-rich cell membranes, leading to low bioavailability.

  • Too Lipophilic (High LogP): Poor solubility in aqueous environments like blood plasma, potential for non-specific binding to proteins and tissues, and increased metabolic clearance.[6]

The introduction of spirocyclic scaffolds, such as the 6-oxaspiro[3.5]nonane core, has emerged as a powerful strategy in medicinal chemistry to navigate this balance.[6][7][8][9] These rigid, three-dimensional structures can offer improvements in metabolic stability, aqueous solubility, and target-binding affinity compared to their more flexible, non-spirocyclic counterparts.[6][8][9][10]

Structural Comparison: 6-Oxaspiro[3.5]nonan-9-ol vs. Cyclohexanol

The two molecules at the heart of this guide, while both being cyclic alcohols, possess distinct structural features that are anticipated to influence their lipophilicity.

Cyclohexanol is a simple, non-planar six-membered carbocyclic ring bearing a hydroxyl group.[11][12][13] Its structure is relatively flexible, and its lipophilicity is well-characterized.

6-Oxaspiro[3.5]nonan-9-ol incorporates a spirocyclic junction where a cyclobutane ring and a tetrahydropyran ring are joined by a single common carbon atom.[14] This spirocyclic nature imparts significant three-dimensionality and conformational rigidity.[8][9] The presence of an oxygen atom within one of the rings (an oxetane moiety as part of the larger ring system) introduces a polar element.

Comparative Lipophilicity Data

The following table summarizes the available experimental and calculated LogP values for cyclohexanol and a closely related analog of our target spirocycle.

CompoundStructureMolecular FormulaExperimental LogPCalculated LogP (XLogP3)Source
CyclohexanolCyclohexanol StructureC₆H₁₂O1.231.25[11], [15]
6-Oxaspiro[3.5]nonan-2-ol*6-Oxaspiro[3.5]nonan-2-ol StructureC₈H₁₄O₂Not Available0.6[16]

From the available data, a clear trend emerges: the spirocyclic oxetane-containing analog is predicted to be more hydrophilic (lower LogP) than cyclohexanol. This is a crucial insight for drug design, as the incorporation of such a spirocyclic motif could be a strategy to reduce the lipophilicity of a lead compound while maintaining or improving other desirable properties. The increased polarity due to the additional oxygen atom and the specific three-dimensional arrangement of the spirocycle likely contribute to this predicted decrease in LogP.[6]

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

To provide a definitive, empirical comparison of these two molecules, the "shake-flask" method is the gold standard.[17][18] This protocol, based on the OECD Guideline for the Testing of Chemicals 107, ensures robust and reproducible data.[19][20]

Principle

A solution of the test compound is prepared in a two-phase system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The system is agitated until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is determined. The ratio of these concentrations provides the partition coefficient.

Detailed Protocol
  • Preparation of Phases:

    • n-Octanol and the aqueous buffer (e.g., 0.1 M PBS, pH 7.4) are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the introduction of the test compound.

    • Causality: Using pre-saturated solvents is critical to prevent volume changes in the phases during the experiment, which would lead to inaccurate concentration measurements.

  • Preparation of Test Solutions:

    • A stock solution of the test compound is prepared in n-octanol.

    • The stock solution is then added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vessel with a known volume ratio. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

    • Causality: The choice of the initial phase for dissolving the compound depends on its expected solubility. For lipophilic compounds, dissolving in n-octanol first is often preferable.

  • Equilibration:

    • The vessel is sealed and agitated (e.g., by gentle shaking or rotation) at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. This can range from a few minutes to several hours, depending on the compound.

    • Self-Validation: To ensure equilibrium has been reached, preliminary experiments should be conducted where the concentration in each phase is measured at different time points until it remains constant.

  • Phase Separation:

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • Causality: Centrifugation is essential to break up any emulsions and create a sharp interface between the octanol and aqueous layers, allowing for clean sampling.

  • Quantification:

    • A precise aliquot is taken from each phase.

    • The concentration of the compound in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[17][21]

    • Self-Validation: A calibration curve should be generated for the analytical method using standards of known concentrations in both n-octanol and the aqueous buffer to ensure accurate quantification in each matrix.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous buffer]

    • The LogP is then calculated as: LogP = log₁₀(P)

Experimental Workflow Diagram

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_oct n-Octanol saturate Mutual Saturation (24h stir, 24h separate) prep_oct->saturate prep_aq Aqueous Buffer (pH 7.4) prep_aq->saturate stock Prepare Stock Solution (in n-octanol) mix Mix Stock with Saturated Phases stock->mix equilibrate Equilibrate (Constant Temp. Agitation) mix->equilibrate centrifuge Centrifuge for Phase Separation equilibrate->centrifuge sample_oct Sample Octanol Phase centrifuge->sample_oct sample_aq Sample Aqueous Phase centrifuge->sample_aq hplc Quantify by HPLC sample_oct->hplc sample_aq->hplc calc Calculate LogP hplc->calc

Caption: Workflow for LogP determination via the shake-flask method.

Alternative Method: HPLC for LogP Estimation

For higher throughput screening, reverse-phase HPLC can be used to estimate LogP.[22][23][24] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its LogP value.

Principle

A series of calibration standards with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18). A linear relationship between the logarithm of the retention factor (log k') and the known LogP values is established. The test compound is then run under the same conditions, and its LogP is interpolated from the calibration curve.

HPLC Workflow Diagram

G cluster_cal Calibration cluster_test Test Compound Analysis cluster_result Result standards Inject Standards with Known LogP Values hplc_cal Measure Retention Times (tR) standards->hplc_cal calc_k Calculate log k' hplc_cal->calc_k plot Plot log k' vs. LogP (Generate Calibration Curve) calc_k->plot interpolate Interpolate LogP from Calibration Curve inject_test Inject Test Compound hplc_test Measure Retention Time (tR) inject_test->hplc_test calc_k_test Calculate log k' hplc_test->calc_k_test calc_k_test->interpolate

Caption: Workflow for LogP estimation using reverse-phase HPLC.

Discussion and Conclusion

The comparison between 6-oxaspiro[3.5]nonan-9-ol and cyclohexanol highlights a key principle in modern medicinal chemistry: the strategic use of spirocyclic scaffolds to fine-tune physicochemical properties.[6][7][9] The predicted lower LogP of the spirocyclic analog suggests that it is more hydrophilic than its simpler carbocyclic counterpart. This is likely attributable to the presence of the ether oxygen and the rigid, three-dimensional structure that can influence solvation properties.

For researchers in drug development, this presents a valuable design tactic. When a lead compound exhibits excessive lipophilicity, incorporating an oxetane-containing spirocycle could be a viable strategy to reduce LogP, potentially improving aqueous solubility and mitigating issues associated with high lipophilicity, such as metabolic instability and non-specific toxicity.[10]

The provided experimental protocols for LogP determination offer a robust framework for generating the necessary data to guide such design efforts. The shake-flask method, while lower in throughput, remains the definitive standard for accuracy.[17][18] The HPLC method provides a more rapid means of estimation, suitable for screening larger numbers of compounds.[22]

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. [Link]

  • Lipophilicity in drug discovery. PubMed. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Cyclohexanol. PubChem. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. [Link]

  • 6-oxaspiro[3.5]nonan-9-ol (C8H14O2). PubChemLite. [Link]

  • 6-Oxaspiro[3.5]nonan-2-ol. PubChem. [Link]

  • Showing Compound Cyclohexanol (FDB003415). FooDB. [Link]

  • LogP and logD calculations. Chemaxon Docs. [Link]

  • Determination of logP coefficients via a RP-HPLC column.
  • Lipophilicity in drug discovery. Taylor & Francis Online. [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. [Link]

  • Chemical Properties of Cyclohexanol (CAS 108-93-0). Cheméo. [Link]

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Wiley Online Library. [Link]

  • OECD Guidelines for the testing of chemicals and related documents. Norecopa. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. [Link]

  • Cyclohexanol. Wikipedia. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

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Safety Operating Guide

6-Oxaspiro[3.5]nonan-9-ol: Proper Disposal and Waste Management Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action: 6-Oxaspiro[3.5]nonan-9-ol is an organic heterocycle typically used as a scaffold in drug discovery.[1][2] Due to the spirocyclic ether and alcohol functionalities, it must be managed as Non-Halogenated Organic Waste .

Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer (drain disposal) or general refuse.[2]

Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2]

Chemical Profile & Hazard Analysis (The "Why")

To ensure safety, we must understand the causality behind the disposal protocols. We do not merely follow rules; we mitigate specific molecular risks.

Molecular Hazard Assessment[2]
  • Structure: The compound features a spiro[3.5]nonane system containing an oxetane-like ether linkage and a hydroxyl group.[2]

  • Reactivity Profile:

    • Strained Ether: The 4-membered oxygenated ring (if present as an oxetane analog in the spiro system) possesses ring strain.[2] While generally stable, it can be susceptible to ring-opening reactions in the presence of strong Lewis acids.[2]

    • Peroxidation Potential: Cyclic ethers can form peroxides upon prolonged exposure to air and light.[2] While less prone than simple ethers (e.g., diethyl ether), aged samples should be tested for peroxides prior to consolidation.

  • Toxicology (Precautionary Principle): As a research intermediate, full toxicological data (RTECS) is often incomplete. We proceed under the "Assume Highly Toxic" protocol, preventing environmental release.

Waste Classification

Based on EPA RCRA (Resource Conservation and Recovery Act) guidelines, this material falls into the following categories depending on its physical state:

StateClassificationEPA Waste Code (Typical)Rationale
Solid (Pure) Organic Debris / Lab PackD001 (Ignitable solid) or None (if non-ignitable)High BTU value suitable for fuel blending/incineration.[1][2]
Solution Non-Halogenated SolventF003 (if in acetone/MeOH)Flammability characteristic of the carrier solvent.[1]
Trace Contaminated DebrisNone (Regulated Waste)PPE/Wipes contaminated with the substance.[1]

Pre-Disposal Protocol: The "Self-Validating" Workflow[1][2]

Before moving waste to the central accumulation area, the generator must validate the waste stream.

Peroxide Verification (For Aged Solids > 1 Year)

If the container has been stored for >12 months or shows crystal formation around the cap:

  • Do not open if crystals are visible.[2] Contact EHS immediately.

  • If no crystals: Test with a commercial peroxide test strip (e.g., Quantofix).[2]

  • Result: If >100 ppm, stabilization (reduction) is required before disposal.[2]

Segregation Strategy
  • Incompatible: Strong Oxidizers (Nitric acid, Perchlorates).

  • Compatible: Alcohols, Ketones, Non-halogenated organic solids.

  • Reasoning: Mixing alcohols/ethers with oxidizers in a waste drum creates a potential "runaway reaction" scenario due to the fuel-oxidizer interface.[2]

Disposal Decision Tree & Workflow

The following diagram illustrates the logical flow for disposing of 6-Oxaspiro[3.5]nonan-9-ol, ensuring compliance with cradle-to-grave tracking.

DisposalWorkflow Start Start: Waste Generation (6-Oxaspiro[3.5]nonan-9-ol) StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved ContainerCheck Is it in original vial? Solid->ContainerCheck LabPack Action: Lab Pack (Overpack in Drum) ContainerCheck->LabPack Yes (Small Qty) Bulking Action: Solid Waste Drum (Fiber/Poly Drum) ContainerCheck->Bulking No (Bulk Powder) Incineration Final Fate: Incineration (RCRA Part B Facility) LabPack->Incineration Bulking->Incineration HalogenCheck Solvent Halogenated? (DCM, Chloroform?) Liquid->HalogenCheck StreamA Stream A: Halogenated Waste (High Temp Incineration) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Waste (Fuel Blending) HalogenCheck->StreamB No StreamA->Incineration StreamB->Incineration

Figure 1: Decision matrix for segregating spiro-cyclic alcohol waste streams based on physical state and solvent composition.[1][2]

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)

Objective: Containment and thermal destruction.[2]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Oxaspiro[3.5]nonan-9-ol" (Do not use abbreviations).[1][2][3]

    • Hazard Checkbox: "Toxic" and "Irritant".[2][4][5]

  • Storage: Store in the "Solid Organic" satellite accumulation area.

  • Disposal: Transfer to EHS for "Lab Packing." This involves placing small containers into a larger drum with absorbent material (vermiculite) to prevent breakage during transport to the incinerator.

Scenario B: Liquid Waste (Reaction Mixtures)

Objective: Prevent halogen contamination of fuel-blending streams.

  • Solvent Identification:

    • If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated waste carboy.

    • If dissolved in DCM/Chloroform : Use the Halogenated waste carboy.

  • Rinsing: Triple-rinse the empty reaction vessel with the compatible solvent. Add rinsate to the waste container.[6]

  • Cap Management: Ensure caps are vented if there is any risk of ongoing reaction (unlikely with this stable alcohol, but standard practice).

Scenario C: Contaminated Debris (Sharps/Gloves)[2]
  • Gloves/Wipes: Dispose of in "Hazardous Solid Debris" bags (yellow/orange bags depending on facility).[2]

  • Syringes: Place in rigid sharps containers. Do not recap.

Emergency Contingencies

In the event of a spill, rapid containment prevents environmental migration.

Spill Response Protocol
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solid: Cover with a wet paper towel to prevent dust generation, then scoop into a waste bag.

    • Liquid: Use universal absorbent pads or vermiculite.[2]

  • Decontamination: Clean the surface with a soap/water solution.[2] Do not use bleach (potential reaction with other organics in the area).[2]

  • Reporting: Log the incident with the facility Safety Officer.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]

  • American Chemical Society. (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[2] [Link]

  • PubChem. (2023).[2] Compound Summary: 6-Oxaspiro[3.5]nonan-9-ol.[1][2][3] National Library of Medicine. [Link](Note: Search by specific CAS or structure as isomers vary).[2]

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A Researcher's Guide to the Safe Handling of 6-Oxaspiro[3.5]nonan-9-ol

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Approach

In the absence of a dedicated Safety Data Sheet (SDS) for 6-Oxaspiro[3.5]nonan-9-ol, we turn to the principle of analog-based hazard identification. A close structural analog, 6-Oxaspiro[3.5]nonan-2-ol, is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications strongly suggest that 6-Oxaspiro[3.5]nonan-9-ol should be handled as an irritant to the skin, eyes, and respiratory system. Prudent laboratory practice dictates that we adopt a cautious approach and implement control measures to mitigate these potential risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling 6-Oxaspiro[3.5]nonan-9-ol, categorized by the nature of the laboratory operation.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended, especially if dust is generated (N95 or higher)
Solution Preparation and Transfers Chemical splash goggles or a face shieldNitrile or neoprene glovesLaboratory coatNot generally required if performed in a fume hood
Running Reactions and Work-up Chemical splash goggles and face shieldNitrile or neoprene gloves (consider double gloving)Chemical-resistant apron over a laboratory coatNot generally required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges
The Logic of PPE Selection: A Step-by-Step Rationale

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE when working with 6-Oxaspiro[3.5]nonan-9-ol.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Start Start: Handling 6-Oxaspiro[3.5]nonan-9-ol Assess_Task Assess Task: - Weighing - Solution Prep - Reaction - Spill Start->Assess_Task Eye_Protection Eye/Face Protection: - Safety Glasses - Goggles - Face Shield Assess_Task->Eye_Protection Potential Splash/Dust Hand_Protection Hand Protection: - Nitrile Gloves - Neoprene Gloves - Double Gloving Assess_Task->Hand_Protection Direct Contact Body_Protection Body Protection: - Lab Coat - Apron - Coveralls Assess_Task->Body_Protection Potential Contamination Respiratory_Protection Respiratory Protection: - N95 (dust) - APR (vapors) Assess_Task->Respiratory_Protection Aerosol/Dust Generation Engineering_Controls Use Engineering Controls: - Fume Hood - Ventilated Enclosure Eye_Protection->Engineering_Controls Hand_Protection->Engineering_Controls Body_Protection->Engineering_Controls Respiratory_Protection->Engineering_Controls Safe_Work_Practices Follow Safe Work Practices: - Wash hands - No food/drink Engineering_Controls->Safe_Work_Practices End End Safe_Work_Practices->End Proceed with work

Caption: PPE Selection Workflow for 6-Oxaspiro[3.5]nonan-9-ol.

Operational and Disposal Plans: A Comprehensive Protocol

Beyond PPE, a holistic approach to safety encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Engineering Controls
  • Ventilation: All manipulations of 6-Oxaspiro[3.5]nonan-9-ol, including weighing, solution preparation, and reactions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.

Administrative Controls
  • Training: All personnel must be trained on the potential hazards of 6-Oxaspiro[3.5]nonan-9-ol and the specific procedures outlined in this guide.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in areas where this chemical is handled.[2]

  • Labeling: All containers of 6-Oxaspiro[3.5]nonan-9-ol must be clearly labeled with the chemical name, and appropriate hazard warnings.

Step-by-Step Handling Procedure
  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: If handling the solid form, carefully weigh the required amount in the fume hood to minimize dust generation.

  • Dissolution: Slowly add the solid to the solvent with stirring to avoid splashing.

  • Reaction: Conduct the reaction within the fume hood, ensuring all glassware is properly secured.

  • Post-Reaction: Quench the reaction carefully and perform any extractions or purifications within the fume hood.

  • Decontamination: Clean all glassware and work surfaces thoroughly after use.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing 6-Oxaspiro[3.5]nonan-9-ol must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include the chemical name, concentration, and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

The following diagram outlines the safe handling and disposal workflow.

Safe_Handling_Disposal_Workflow cluster_handling Safe Handling Protocol cluster_disposal Waste Disposal Protocol Start Start: Obtain 6-Oxaspiro[3.5]nonan-9-ol PPE Don Appropriate PPE Start->PPE Fume_Hood Work in Fume Hood PPE->Fume_Hood Handling Perform Experiment (Weighing, Reaction, etc.) Fume_Hood->Handling Decontaminate Decontaminate Work Area and Glassware Handling->Decontaminate Segregate_Waste Segregate Waste (Solid & Liquid) Handling->Segregate_Waste Generate Waste Decontaminate->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste EHS_Disposal Contact EHS for Disposal Store_Waste->EHS_Disposal End End EHS_Disposal->End End of Lifecycle

Caption: Safe Handling and Disposal Workflow.

By adhering to these protocols, researchers can confidently and safely work with 6-Oxaspiro[3.5]nonan-9-ol, ensuring the integrity of their research and the protection of their health.

References

  • TCI Chemicals. (2025, November 19). SAFETY DATA SHEET.
  • Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals.
  • UF/IFAS EDIS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. 6-Oxaspiro[3.5]nonan-2-ol.
  • AK Scientific, Inc. 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.